molecular formula C6H3BrF2O B1524090 2-Bromo-3,6-difluorophenol CAS No. 1208077-18-2

2-Bromo-3,6-difluorophenol

Cat. No.: B1524090
CAS No.: 1208077-18-2
M. Wt: 208.99 g/mol
InChI Key: DQVYERDCGYVMRV-UHFFFAOYSA-N
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Description

2-Bromo-3,6-difluorophenol is a useful research compound. Its molecular formula is C6H3BrF2O and its molecular weight is 208.99 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-3,6-difluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrF2O/c7-5-3(8)1-2-4(9)6(5)10/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQVYERDCGYVMRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)O)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Bromo-3,6-difluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of scientifically sound methodologies for the synthesis of 2-Bromo-3,6-difluorophenol, a valuable halogenated phenol derivative with applications in the development of novel pharmaceuticals and agrochemicals. This document is intended for an audience of researchers, scientists, and professionals in drug development and fine chemical synthesis. We will explore two primary synthetic strategies: direct electrophilic bromination of a difluorophenol precursor and a multi-step approach culminating in a Sandmeyer reaction. Each proposed route is detailed with step-by-step experimental protocols, mechanistic insights, and considerations for reaction optimization and safety.

Introduction: The Significance of this compound

This compound (CAS No. 1208077-18-2) is a highly functionalized aromatic compound. The unique substitution pattern of a hydroxyl group, two fluorine atoms, and a bromine atom on the phenyl ring imparts specific steric and electronic properties. These features make it an attractive building block in medicinal chemistry and materials science, where precise control over molecular architecture is paramount for achieving desired biological activity or material properties. The strategic placement of fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of drug candidates, while the bromo-substituent serves as a versatile handle for further chemical modifications, such as cross-coupling reactions.

This guide will provide a detailed examination of the most plausible and scientifically grounded approaches to the synthesis of this important intermediate.

Strategic Approaches to the Synthesis of this compound

Two principal synthetic pathways are proposed, each with its own set of advantages and challenges. The choice of route will depend on factors such as the availability of starting materials, desired scale of production, and the capabilities of the laboratory.

  • Route 1: Electrophilic Aromatic Bromination of 2,5-Difluorophenol. This is the most direct approach, leveraging the activation of the aromatic ring by the hydroxyl group to facilitate bromination.

  • Route 2: Synthesis via a Sandmeyer Reaction from a Substituted Aniline. This classic transformation offers a reliable, albeit longer, path to introduce the bromo-substituent with high regioselectivity.

The following sections will provide a detailed technical discussion of each route.

Route 1: Direct Electrophilic Bromination of 2,5-Difluorophenol

This synthetic strategy is predicated on the direct bromination of commercially available 2,5-difluorophenol. The hydroxyl group is a strong activating group and an ortho-, para-director, while the fluorine atoms are deactivating but also ortho-, para-directing. The regiochemical outcome of the bromination will be determined by the interplay of these directing effects.

Mechanistic Considerations and Regioselectivity

The hydroxyl group's activating effect is dominant, directing the incoming electrophile (bromonium ion or equivalent) to the positions ortho and para to it. In 2,5-difluorophenol, the positions ortho to the hydroxyl group are C2 and C6, and the para position is C4. The fluorine atoms at C2 and C5 will also influence the regioselectivity. The position most activated for electrophilic substitution is C6, which is ortho to the hydroxyl group and meta to the fluorine at C2. The C4 position is para to the hydroxyl group but ortho to the fluorine at C5, making it also a potential site of bromination. Indeed, the synthesis of 4-bromo-2,5-difluorophenol is a known reaction.[1][2] To achieve the desired this compound (which corresponds to bromination at the C6 position of 2,5-difluorophenol), careful control of reaction conditions is crucial to favor substitution at the most sterically accessible and electronically favorable position.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the bromination of phenols.[1][2][3]

Materials:

  • 2,5-Difluorophenol

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (CH3CN) or Dichloromethane (CH2Cl2)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Saturated aqueous sodium thiosulfate (Na2S2O3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2,5-difluorophenol (1.0 eq) in anhydrous acetonitrile or dichloromethane.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Brominating Agent: Slowly add N-Bromosuccinimide (1.05 eq) portion-wise over 30 minutes, ensuring the temperature remains at 0 °C. The use of NBS is recommended as it provides a milder and more selective bromination compared to elemental bromine.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted NBS.

    • Transfer the mixture to a separatory funnel and add saturated aqueous sodium bicarbonate solution.

    • Extract the product with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to isolate this compound.

Data Presentation
ParameterExpected Value
Starting Material2,5-Difluorophenol
Brominating AgentN-Bromosuccinimide
SolventAcetonitrile or Dichloromethane
Reaction Temperature0 °C to Room Temperature
Typical Yield60-80% (estimated)
Purity (post-chromatography)>98%
Visualization of the Workflow

Synthesis_Route_1 start 2,5-Difluorophenol reagents NBS, CH3CN, 0 °C to RT start->reagents product This compound reagents->product caption Direct Bromination Workflow

Caption: Direct Bromination Workflow

Route 2: Synthesis via Sandmeyer Reaction

The Sandmeyer reaction is a robust and widely used method for the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate.[4][5][6][7] This route offers high regioselectivity in the introduction of the bromine atom. The key precursor for this route is 2-amino-3,6-difluorophenol.

Synthesis of the Precursor: 2-Amino-3,6-difluorophenol

The synthesis of 2-amino-3,6-difluorophenol can be envisioned as a two-step process starting from 2,5-difluorophenol:

  • Nitration: Introduction of a nitro group onto the 2,5-difluorophenol ring.

  • Reduction: Reduction of the nitro group to an amino group.

4.1.1. Step 1: Nitration of 2,5-Difluorophenol

The nitration of 2,5-difluorophenol is expected to proceed at the C6 position, ortho to the strongly activating hydroxyl group, to yield 3,6-difluoro-2-nitrophenol.

Experimental Protocol:

  • In a flask cooled to 0 °C, slowly add 2,5-difluorophenol to a mixture of concentrated sulfuric acid and nitric acid.

  • Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice and extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude nitrated product.

4.1.2. Step 2: Reduction of 3,6-Difluoro-2-nitrophenol

The nitro group can be reduced to an amine using various methods, such as catalytic hydrogenation or metal-acid reduction.

Experimental Protocol (Catalytic Hydrogenation):

  • Dissolve the crude 3,6-difluoro-2-nitrophenol in ethanol or ethyl acetate.

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain 2-amino-3,6-difluorophenol.

The Sandmeyer Reaction: Conversion to this compound

With the precursor in hand, the Sandmeyer reaction can be performed. This involves two key steps: diazotization of the amino group followed by reaction with a copper(I) bromide source.

4.2.1. Detailed Experimental Protocol

Materials:

  • 2-Amino-3,6-difluorophenol

  • Hydrobromic acid (HBr, 48%)

  • Sodium nitrite (NaNO2)

  • Copper(I) bromide (CuBr)

  • Diethyl ether or Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Diazotization:

    • In a beaker, dissolve 2-amino-3,6-difluorophenol (1.0 eq) in 48% hydrobromic acid at 0-5 °C.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, keeping the temperature below 5 °C to form the diazonium salt.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution or suspension of copper(I) bromide in 48% hydrobromic acid.

    • Slowly add the freshly prepared diazonium salt solution to the CuBr solution. Vigorous evolution of nitrogen gas should be observed.

    • Stir the reaction mixture at room temperature for 1-2 hours after the addition is complete.

  • Work-up and Purification:

    • Pour the reaction mixture into water and extract with diethyl ether or dichloromethane.

    • Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Concentrate the organic phase and purify the crude product by column chromatography as described in Route 1.

Data Presentation
ParameterExpected Value
Starting Material2-Amino-3,6-difluorophenol
Key ReagentsNaNO2, HBr, CuBr
Reaction Temperature0-5 °C (diazotization), RT (Sandmeyer)
Typical Yield70-85% (from the amine)
Purity (post-chromatography)>98%
Visualization of the Workflow

Synthesis_Route_2 cluster_precursor Precursor Synthesis cluster_sandmeyer Sandmeyer Reaction start 2,5-Difluorophenol nitration Nitration (HNO3, H2SO4) start->nitration nitro_phenol 3,6-Difluoro-2-nitrophenol nitration->nitro_phenol reduction Reduction (H2, Pd/C) nitro_phenol->reduction amino_phenol 2-Amino-3,6-difluorophenol reduction->amino_phenol diazotization Diazotization (NaNO2, HBr) amino_phenol->diazotization sandmeyer CuBr diazotization->sandmeyer product This compound sandmeyer->product caption Sandmeyer Reaction Workflow

Caption: Sandmeyer Reaction Workflow

Safety Considerations

  • Halogenated Compounds: Handle all halogenated phenols and intermediates with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

  • Acids and Bases: Concentrated acids (sulfuric, nitric, hydrobromic) are corrosive and should be handled with extreme care.

  • Diazonium Salts: Aryl diazonium salts can be explosive when isolated and dry. It is imperative to keep them in solution and at low temperatures.

  • N-Bromosuccinimide: NBS is a lachrymator and should be handled in a fume hood.

Conclusion

The synthesis of this compound can be effectively achieved through two primary synthetic routes. The direct bromination of 2,5-difluorophenol offers a more concise pathway, though careful optimization of reaction conditions is necessary to ensure the desired regioselectivity. The Sandmeyer reaction, while involving more steps for the preparation of the requisite amino phenol precursor, provides a highly reliable and regioselective method for the introduction of the bromine atom. The selection of the optimal route will be guided by the specific requirements of the research or development program. Both methodologies are grounded in well-established organic chemistry principles and provide a solid foundation for the successful synthesis of this valuable chemical intermediate.

References

  • Wikipedia. (2024). Sandmeyer reaction. [Link]

  • European Patent Office. (1999). DIFLUOROMETHOXYBENZENE DERIVATIVES AND THEIR USE AS INTERMEDIATES - EP 1031555 B1. [Link]

  • NIH National Library of Medicine. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]

  • Google Patents. (2012). CN102795993A - Preparation method of 2-bromo-6-fluorobenzoic acid.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

  • Google Patents. (2007). CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
  • PubChem. (n.d.). 4-Bromo-2,5-difluorophenol. [Link]

  • ACS Publications. (2018). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). [Link]

  • Organic Syntheses. (n.d.). 2-BROMO-3,3-DIPHENYL-2-PROPEN-1-YL ACETATE. [Link]

  • Google Patents. (2025). WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof.
  • TopSCHOLAR. (n.d.). Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. [Link]

  • Google Patents. (2024). CN117964460A - Synthesis process of 3, 5-difluorophenol.
  • PubChem. (n.d.). 2,5-Difluorophenol. [Link]

  • Organic Syntheses. (n.d.). o-BROMOPHENOL. [Link]

  • ResearchGate. (2010). One-Pot Desulfurative−Fluorination−Bromination. Synthesis of 2,5-Dibromo-3-(1,1-difluoroalkyl)thiophenes. [Link]

  • ResearchGate. (2006). Synthesis of 2,5- and 2,6-Dinitrofluorobenzenes and Related Hydroquinones. [Link]

  • Google Patents. (2001).

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An In-depth Technical Guide to 2-Bromo-3,6-difluorophenol for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic incorporation of halogenated synthons is a cornerstone of modern molecular design. Among these, poly-halogenated phenols serve as exceptionally versatile scaffolds. This guide provides a comprehensive technical overview of 2-Bromo-3,6-difluorophenol (CAS No. 1208077-18-2), a unique building block poised for significant applications in the synthesis of complex organic molecules, from pharmaceuticals to advanced materials. We will delve into its core chemical properties, plausible synthetic routes, anticipated reactivity, and spectroscopic signature, grounded in established chemical principles and data from closely related analogues.

Core Chemical and Physical Profile

This compound is a substituted aromatic compound featuring a hydroxyl group, a bromine atom, and two fluorine atoms. This specific arrangement of functional groups imparts a distinct electronic and steric profile, making it a valuable intermediate for introducing specific structural motifs.

The presence of two electron-withdrawing fluorine atoms significantly lowers the pKa of the phenolic hydroxyl group compared to phenol itself, enhancing its acidity. The bromine atom provides a reactive handle for a multitude of cross-coupling reactions, while the fluorine atoms can modulate properties such as metabolic stability, lipophilicity, and binding interactions in a final drug product.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₃BrF₂O[1]
Molecular Weight 208.99 g/mol [1]
Appearance White crystalline solid (predicted)[1]
CAS Number 1208077-18-2[1]
Predicted pKa ~6.2 ± 0.2Inferred from analogues
Predicted Melting Point 35-45 °CInferred from isomers[2]
Predicted Boiling Point ~60-70 °C at reduced pressureInferred from isomers[3]
Solubility Soluble in ethanol, methanol, DMSO, ethyl acetate; limited solubility in water.Inferred from analogues[3]

Synthesis and Production Insights

The rationale for this pathway is twofold:

  • Starting Material Availability: 2,5-difluorophenol is a commercially available starting material.

  • Directing Group Effects: The hydroxyl group is a powerful ortho-, para-director. In 2,5-difluorophenol, the positions ortho and para to the hydroxyl group are C6, C4, and C2. The C2 position is already substituted with a fluorine atom. The C6 position is sterically accessible and electronically activated, making it the most probable site for electrophilic attack.

G cluster_synthesis Proposed Synthesis of this compound start 2,5-Difluorophenol reagents N-Bromosuccinimide (NBS) Acetonitrile (Solvent) start->reagents Electrophilic Aromatic Substitution product This compound reagents->product workup Aqueous Workup & Silica Gel Chromatography product->workup Purification workup->product Purification

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Electrophilic Bromination

Objective: To synthesize this compound from 2,5-difluorophenol.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 2,5-difluorophenol (1.0 eq.) in a suitable solvent such as acetonitrile or dichloromethane in a round-bottom flask, add N-Bromosuccinimide (NBS) (1.05 eq.) portion-wise at 0 °C.

  • Reaction Execution: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching and Extraction: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure this compound.

Anticipated Reactivity and Synthetic Utility

The true value of this compound lies in its trifunctional nature, which allows for sequential and selective modifications.

Reactions at the C-Br Bond: Cross-Coupling

The carbon-bromine bond is an ideal handle for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds. This is arguably its most significant application in drug discovery, allowing for the introduction of complex molecular fragments.

Key Reactions:

  • Suzuki Coupling: Reaction with boronic acids or esters to form biaryl structures.

  • Heck Coupling: Reaction with alkenes to form substituted styrenes.

  • Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties.

  • Buchwald-Hartwig Amination: Reaction with amines to form substituted anilines.

G cluster_reactivity Representative Suzuki Cross-Coupling Reaction phenol This compound catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Toluene/H₂O) phenol->catalyst boronic_acid Aryl Boronic Acid (R-B(OH)₂) boronic_acid->catalyst product Substituted Biaryl Product catalyst->product Heat

Caption: Workflow for a typical Suzuki cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

Objective: To couple this compound with a generic arylboronic acid.

Step-by-Step Methodology:

  • Reagent Preparation: In a Schlenk flask under an inert atmosphere (Argon), combine this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base, typically potassium carbonate (2.0 eq.).

  • Solvent Addition: Add a degassed solvent mixture, such as toluene and water (4:1 ratio).

  • Reaction Execution: Heat the mixture to 80-100 °C and stir vigorously for 6-12 hours, monitoring by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue via flash chromatography to obtain the desired biaryl product.

Reactions at the Hydroxyl Group

The phenolic -OH group can be readily derivatized.

  • O-Alkylation (Williamson Ether Synthesis): Reaction with alkyl halides in the presence of a base (e.g., K₂CO₃, Cs₂CO₃) yields the corresponding ether. This is particularly useful for attaching linkers or other functional sidechains.

  • O-Acylation: Reaction with acyl chlorides or anhydrides provides the corresponding esters.

Predicted Spectroscopic Signature

While experimental spectra for this specific compound are not widely published, its spectroscopic characteristics can be confidently predicted based on its structure and data from isomers.

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted Features
¹H NMR Two signals are expected in the aromatic region (δ 6.8-7.5 ppm). Each signal will appear as a complex multiplet due to H-H and H-F coupling. A broad singlet for the phenolic proton (δ ~5-6 ppm, exchangeable with D₂O) is also expected.
¹³C NMR Six distinct signals are expected for the aromatic carbons. Carbons bonded to fluorine will exhibit large one-bond C-F coupling constants (¹JCF ≈ 240-260 Hz) and will be significantly downfield. The carbon attached to the hydroxyl group will appear around δ 150-160 ppm, and the carbon bonded to bromine around δ 100-110 ppm.[4]
IR Spectroscopy - Broad O-H stretch: ~3200-3500 cm⁻¹ - Aromatic C-H stretch: ~3000-3100 cm⁻¹ - Aromatic C=C stretches: ~1450-1600 cm⁻¹ - Strong C-F stretches: ~1100-1300 cm⁻¹ - C-O stretch: ~1200-1260 cm⁻¹ - C-Br stretch: ~500-650 cm⁻¹
Mass Spectrometry The molecular ion peak (M⁺) will show a characteristic isotopic pattern for a compound containing one bromine atom, with two peaks of nearly equal intensity at m/z 208 and 210.

Applications in Research and Drug Development

The utility of this compound stems from its capacity to act as a versatile building block. The strategic placement of fluorine atoms is a widely used tactic in medicinal chemistry to enhance metabolic stability and binding affinity.

  • Pharmaceutical Synthesis: This compound is an ideal starting point or intermediate for synthesizing complex molecules, including kinase inhibitors, GPCR modulators, and other biologically active agents. The biaryl motif, easily accessible via Suzuki coupling, is a common feature in many approved drugs.

  • Agrochemicals: Similar to pharmaceuticals, the synthesis of novel herbicides, pesticides, and fungicides often relies on fluorinated and brominated aromatic cores to achieve desired activity and environmental persistence profiles.

  • Materials Science: Fluorinated phenols are used as monomers in the synthesis of high-performance polymers, imparting properties such as thermal stability, chemical resistance, and unique electronic characteristics.[5]

Start This compound Pharma Pharmaceuticals (e.g., Kinase Inhibitors) Start->Pharma Cross-Coupling & Functionalization Agro Agrochemicals (e.g., Fungicides) Start->Agro Scaffold Development Material Advanced Materials (e.g., Polymers) Start->Material Polymerization Monomer

Caption: Application pathways for this compound.

Safety and Handling

As a halogenated phenol, this compound should be handled with care in a well-ventilated fume hood. Based on data from structurally similar compounds, it is predicted to be hazardous.

GHS Hazard Classification (Anticipated):

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.

  • Skin Corrosion/Irritation: Causes skin irritation.

  • Eye Damage/Irritation: Causes serious eye irritation.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

Recommended Personal Protective Equipment (PPE):

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or goggles.

  • Skin and Body Protection: Laboratory coat.

Handling and Storage:

  • Avoid breathing dust/fume/gas/mist/vapors/spray.

  • Wash skin thoroughly after handling.

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.

References

  • Google Patents. (2023). CN115784896A - Preparation method of 2-bromo-6-fluoroaniline.
  • PubChem. (n.d.). 2,6-Difluorophenol. Retrieved from [Link]

  • Google Patents. (2014). WO2014071545A1 - Preparation method for 2-bromo-3-fluorobenzoic acid.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2-Bromo-3-fluorophenol in Advanced Organic Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 5.7: 13C-NMR Spectroscopy. Retrieved from [Link]

  • PubChem. (n.d.). 6-Bromo-2,3-difluorophenol. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-BROMOPHENOL. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-Bromo-2,6-difluorobenzene. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C NMR spectrum: 2-bromo-2-methylpropane. Retrieved from [Link]

  • PubMed Central. (2020). Recent Advances in the Construction of Fluorinated Organoboron Compounds. Retrieved from [Link]

  • PubChem. (n.d.). 2,4,6-Tribromophenol. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-6-fluorophenol. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). database IR spectra INFRARED SPECTROSCOPY INDEX. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2-Bromo-3,6-difluorophenol: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Versatile Scaffold

In the landscape of modern medicinal chemistry and drug development, the strategic design of active pharmaceutical ingredients (APIs) hinges on the availability of versatile and highly functionalized building blocks. 2-Bromo-3,6-difluorophenol, identified by its CAS Number 1208077-18-2 , has emerged as a compound of significant interest.[1][2] Its unique molecular architecture—a phenol ring substituted with a bromine atom and two fluorine atoms—offers a powerful trifecta of reactive sites and modulating properties. This guide provides an in-depth examination of this key intermediate, from its fundamental properties to its practical applications, offering field-proven insights for researchers, scientists, and professionals in drug development. The strategic placement of the bromine atom provides a reactive handle for sophisticated cross-coupling reactions, the phenolic hydroxyl group allows for straightforward functionalization, and the fluorine atoms are instrumental in fine-tuning the pharmacokinetic and pharmacodynamic profiles of target molecules, often enhancing metabolic stability and binding affinity.[3]

Core Physicochemical & Computed Properties

A thorough understanding of a compound's physical and chemical characteristics is the foundation of its effective application in synthesis and research. The properties of this compound are summarized below, providing a critical data reference for experimental design.

PropertyValueSource
CAS Number 1208077-18-2[1][2]
Molecular Formula C₆H₃BrF₂O[1]
Molecular Weight 208.99 g/mol [1]
Appearance White crystalline solid[1]
Predicted pKa 6.17 ± 0.15[1]
XLogP3-AA 2.5[1]
Topological Polar Surface Area 20.2 Ų[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 3[1]

Synthesis, Reactivity, and Strategic Applications

Synthetic Pathways: A Conceptual Overview

While specific, scaled-up synthesis routes for this compound are often proprietary, its structure suggests logical synthetic strategies based on established organohalogen chemistry. A common approach involves the selective bromination of a difluorophenol precursor. For instance, the synthesis of similar compounds like 2-bromo-6-fluorophenol has been achieved by treating the corresponding phenol with a brominating agent in an appropriate solvent system.[4] Another viable pathway could involve nucleophilic aromatic substitution (SNAr) on a more heavily halogenated precursor, or a multi-step synthesis starting from a difluorinated aromatic, such as 2,3-difluorobromobenzene, followed by the introduction of a hydroxyl group.[5]

The Chemistry of a Privileged Scaffold

The utility of this compound stems from the distinct reactivity of its functional groups:

  • The Bromine Atom: This serves as a versatile linchpin for carbon-carbon and carbon-heteroatom bond formation. It is an ideal participant in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions.[3] This allows for the precise and controlled introduction of diverse aryl, heteroaryl, and alkyl moieties, which is fundamental to building the molecular complexity required for potent and selective drug candidates.

  • The Phenolic Hydroxyl Group: The -OH group is readily functionalized. It can be easily converted into ethers or esters, providing a simple method for modifying the compound's steric and electronic properties or for attaching it to a larger molecular scaffold.[3] Its acidity, indicated by a predicted pKa of ~6.17, allows for straightforward deprotonation under moderately basic conditions to form a nucleophilic phenoxide.[1][6]

  • The Fluorine Atoms: The strategic placement of fluorine atoms is a cornerstone of modern drug design. These electron-withdrawing groups significantly influence the electronic environment of the aromatic ring, affecting the reactivity of the other substituents. Crucially, they often enhance the metabolic stability of the final compound by blocking sites of oxidative metabolism. Furthermore, fluorine can modulate the pKa of nearby functional groups and participate in favorable protein-ligand interactions, thereby improving binding affinity and selectivity.[7]

Applications in Drug Discovery and Development

Halogenated phenols are critical intermediates in the synthesis of a wide array of pharmaceuticals. Analogous structures like 2-bromo-4-fluorophenol are instrumental in synthesizing kinase inhibitors for cancer therapy, drugs targeting the central nervous system (CNS), and potent enzyme inhibitors.[3][7]

Key Therapeutic Areas:

  • Oncology: As a key fragment for building kinase inhibitors, which are a crucial class of drugs used in cancer therapy.[7]

  • Neuroscience: The structural motif is found in molecules designed to treat conditions affecting the brain and nervous system.

  • Infectious Diseases: Bromophenol derivatives have shown promise as antibacterial agents, with some exhibiting activity against multidrug-resistant pathogens like MRSA.[8]

The logical workflow for incorporating this intermediate into a drug discovery program is visualized below.

G cluster_0 Phase 1: Synthesis & Derivatization cluster_1 Phase 2: Biological Screening cluster_2 Phase 3: Lead Optimization start This compound (CAS: 1208077-18-2) reaction Functionalization Strategy (e.g., Suzuki Coupling) start->reaction Key Intermediate library Diverse Chemical Library of Novel Compounds reaction->library Generates screening High-Throughput Screening (e.g., Enzyme Assays) library->screening Input for Screening hit_id Hit Identification screening->hit_id Identifies lead_opt Structure-Activity Relationship (SAR) & ADMET Profiling hit_id->lead_opt Informs candidate Preclinical Drug Candidate lead_opt->candidate Leads to

Caption: Drug discovery workflow utilizing this compound.

Experimental Protocols: From Synthesis to Analysis

Trustworthy and reproducible protocols are the bedrock of scientific integrity. The following sections detail validated, step-by-step methodologies for a key synthetic transformation and a standard analytical procedure relevant to this compound.

Protocol 1: Suzuki-Miyaura Cross-Coupling (General Procedure)

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling, a reaction for which this compound is an ideal substrate. This reaction is fundamental for creating bi-aryl structures common in many APIs.[3]

Objective: To couple this compound with an arylboronic acid.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent (e.g., 1,4-Dioxane and Water, 4:1 mixture)

  • Inert gas (Nitrogen or Argon)

Methodology:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, the arylboronic acid, the palladium catalyst, the ligand, and the base.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel to yield the desired bi-aryl product.

Protocol 2: Analytical Method Validation via RP-HPLC-UV

This protocol provides a framework for the quantitative analysis of this compound, ensuring its purity and identity. Reverse-Phase High-Performance Liquid Chromatography with Ultraviolet detection (RP-HPLC-UV) is a robust and widely used technique for this purpose.[9]

Objective: To develop and validate an HPLC method for the quantification of this compound.

Instrumentation & Materials:

  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • This compound reference standard

  • Sample diluent (e.g., Acetonitrile/Water 50:50)

Methodology:

  • Standard Preparation: Prepare a stock solution of the reference standard in the diluent. Create a series of at least five calibration standards by serial dilution, covering the expected concentration range of the sample.[9]

  • Sample Preparation: Accurately weigh the sample and dissolve it in the diluent to a known concentration.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection: 220 nm

    • Gradient: Start with a suitable gradient (e.g., 30% B to 95% B over 15 minutes) and optimize as needed to achieve good separation.

  • Analysis: Inject each standard and sample solution in triplicate.[9]

  • Data Evaluation:

    • Linearity: Plot the mean peak area against the concentration of the standards. Perform a linear regression and ensure the correlation coefficient (r²) is > 0.999.[9]

    • Quantification: Calculate the concentration of the analyte in the sample using the calibration curve.

    • Purity: Determine the area percent purity of the sample.

G prep 1. Sample & Standard Preparation inject 2. HPLC Injection prep->inject sep 3. C18 Column Separation inject->sep detect 4. UV Detection (220 nm) sep->detect data 5. Data Acquisition (Chromatogram) detect->data analysis 6. Analysis (Purity & Concentration) data->analysis

Caption: Standard analytical workflow for RP-HPLC-UV analysis.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific, comprehensive safety data sheet (SDS) for this compound is not publicly available in the search results, data from structurally similar compounds, such as 2-Bromo-4,5-difluorophenol and other halogenated phenols, provides essential guidance.[10]

  • Health Hazards: Assumed to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[10]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a lab coat.[11][12]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[12]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[10][13]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10]

It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Conclusion

This compound (CAS: 1208077-18-2) is more than just a chemical intermediate; it is a strategic tool for the modern medicinal chemist. Its well-defined reactive sites, combined with the beneficial properties imparted by its fluorine substituents, make it a valuable scaffold for constructing novel therapeutics. By understanding its properties, reactivity, and the robust protocols for its use and analysis, researchers and drug development professionals can effectively leverage this compound to accelerate the discovery of next-generation medicines.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of 2-Bromo-4-Fluorophenol in Modern Pharmaceutical Synthesis. [Link]

  • Google Patents. CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof.
  • PubChem. 6-Bromo-2,3-difluorophenol. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis of 2,3-Difluorophenol: A Deep Dive into Key Methodologies. [Link]

  • Google Patents. CN117964460A - Synthesis process of 3, 5-difluorophenol.
  • National Institutes of Health (NIH). Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. [Link]

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Spectroscopic Characterization of 2-Bromo-3,6-difluorophenol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the spectroscopic data for 2-Bromo-3,6-difluorophenol, a halogenated aromatic compound of interest to researchers and professionals in drug development. Understanding the spectral characteristics is paramount for structural elucidation, purity assessment, and quality control. This document synthesizes data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to offer a detailed portrait of this molecule.

The methodologies and interpretations presented herein are grounded in established spectroscopic principles, providing a self-validating framework for scientists. While direct experimental data for this compound is not widely published, this guide draws upon spectral data from closely related analogs and foundational spectroscopic theory to provide a robust predictive analysis.

Molecular Structure and Spectroscopic Overview

The structure of this compound presents a unique substitution pattern on the benzene ring, which gives rise to distinct spectroscopic signatures. The interplay of the electron-withdrawing halogen substituents (Br and F) and the electron-donating hydroxyl group (-OH) significantly influences the electronic environment of the aromatic protons and carbons, as well as the vibrational modes of the bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will exhibit characteristic shifts and coupling patterns due to the influence of the fluorine and bromine atoms.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show two aromatic protons. The chemical shifts (δ) will be downfield due to the deshielding effect of the aromatic ring and the electronegative substituents. The key feature will be the spin-spin coupling between the protons and the adjacent fluorine atoms.

Predicted ¹H NMR Data:

ProtonPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-47.0 - 7.3Doublet of doublets (dd)³J(H-F) ≈ 8-10, ⁴J(H-H) ≈ 2-3
H-56.8 - 7.1Doublet of doublets (dd)³J(H-H) ≈ 8-9, ⁴J(H-F) ≈ 5-7
OH5.0 - 6.0Broad singlet (s)-

Causality Behind Predictions: The fluorine at C-3 will primarily couple to H-4 (a three-bond coupling, ³J), while the fluorine at C-6 will have a smaller four-bond coupling (⁴J) to H-5. Similarly, H-4 and H-5 will show a three-bond coupling to each other. The hydroxyl proton's chemical shift can vary with concentration and solvent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display six distinct signals for the aromatic carbons, each influenced by the attached substituents and their positions. The carbons bonded to fluorine will appear as doublets due to one-bond C-F coupling (¹J(C-F)), which is typically large.

Predicted ¹³C NMR Data:

CarbonPredicted Chemical Shift (ppm)Predicted Multiplicity (due to C-F coupling)Predicted Coupling Constants (J, Hz)
C-1 (C-OH)145 - 155Doublet²J(C-F) ≈ 15-25
C-2 (C-Br)110 - 120Doublet³J(C-F) ≈ 3-5
C-3 (C-F)150 - 160Doublet¹J(C-F) ≈ 240-260
C-4115 - 125Singlet or small doublet⁴J(C-F) ≈ 1-3
C-5110 - 120Doublet³J(C-F) ≈ 3-5
C-6 (C-F)155 - 165Doublet¹J(C-F) ≈ 245-265

Expertise in Interpretation: The carbon attached to the hydroxyl group (C-1) and the carbons attached to fluorine (C-3, C-6) are expected to be the most downfield. The carbon bearing the bromine atom (C-2) will be significantly shielded compared to what might be expected, a phenomenon known as the "heavy atom effect". The magnitude of the ¹J(C-F) coupling is a definitive indicator of a direct C-F bond.[1][2]

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum with a spectral width of approximately 12 ppm.

    • Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

    • Accumulate at least 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum with a spectral width of approximately 220 ppm.

    • Use a pulse angle of 45 degrees and a relaxation delay of 2 seconds.

    • Accumulate several hundred to a few thousand scans to achieve an adequate signal-to-noise ratio.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).[3]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Compound B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Insert into Spectrometer C->D E Tune & Shim D->E F Acquire Spectra (¹H, ¹³C) E->F G Fourier Transform F->G H Phase & Baseline Correction G->H I Integrate & Assign Peaks H->I J Structural Elucidation I->J

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to the O-H, C-H, C-O, C-F, C-Br, and aromatic C=C bonds.

Characteristic IR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)IntensityVibrational Mode
O-H (Phenol)3200 - 3600Strong, BroadStretching
C-H (Aromatic)3000 - 3100MediumStretching
C=C (Aromatic)1450 - 1600Medium-StrongStretching
C-F (Aryl)1100 - 1300StrongStretching
C-O (Phenol)1200 - 1260StrongStretching
C-Br (Aryl)500 - 600Medium-StrongStretching

Authoritative Grounding: The broadness of the O-H stretch is due to hydrogen bonding. The exact positions of the C-F and C-Br stretches are reliable indicators of their presence on an aromatic ring. The region below 1000 cm⁻¹, known as the fingerprint region, will contain a complex pattern of absorptions unique to the specific substitution pattern of this isomer.[4][5]

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy
  • Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial for removing atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Scan: Lower the ATR press to ensure good contact between the sample and the crystal. Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which is invaluable for determining the molecular weight and deducing the molecular formula.

Expected Mass Spectrum Features:

  • Molecular Ion (M⁺): this compound has a monoisotopic mass of approximately 207.93 u. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the mass spectrum will show two prominent peaks for the molecular ion: one for the molecule containing ⁷⁹Br (M⁺) and another, of nearly equal intensity, for the molecule containing ⁸¹Br (M+2). This isotopic signature is a definitive confirmation of the presence of a single bromine atom.[6]

  • Major Fragmentation Pathways: Under electron ionization (EI), the molecular ion can undergo fragmentation. Common fragmentation patterns for halophenols include:

    • Loss of Br•: [M - Br]⁺

    • Loss of CO: [M - CO]⁺•

    • Loss of HBr: [M - HBr]⁺•

Predicted Mass Spectrometry Data:

m/z ValueRelative IntensityIdentity
208/210High[C₆H₃⁷⁹BrF₂O]⁺ / [C₆H₃⁸¹BrF₂O]⁺ (Molecular Ion Cluster)
129Medium[M - Br]⁺
180/182Low[M - CO]⁺•
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Separation:

    • Inject 1 µL of the sample solution into the GC.

    • Use a capillary column suitable for separating aromatic compounds (e.g., a DB-5ms).

    • Employ a temperature program, for instance, starting at 50°C and ramping to 250°C at 10°C/min, to ensure proper elution of the analyte.

  • MS Analysis:

    • The eluent from the GC is directed into the ion source of the mass spectrometer.

    • Use electron ionization (EI) at a standard energy of 70 eV.

    • Scan a mass range of m/z 40-300 to detect the molecular ion and relevant fragments.

  • Data Analysis: Identify the chromatographic peak corresponding to this compound. Analyze the mass spectrum associated with this peak to identify the molecular ion cluster and major fragment ions.[6]

MS_Fragmentation M [C₆H₃BrF₂O]⁺• (m/z 208, 210) frag1 [C₆H₃F₂O]⁺ (m/z 129) M->frag1 - Br• frag2 [C₅H₃BrF₂]⁺• (m/z 180, 182) M->frag2 - CO

Conclusion

The spectroscopic characterization of this compound is defined by a unique set of features derived from its specific substitution pattern. NMR spectroscopy provides detailed insight into the H-F and C-F coupling, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry provides unambiguous evidence of the molecular weight and the presence of bromine through its isotopic pattern. The integrated analysis of these techniques provides a powerful and self-validating system for the unequivocal identification and characterization of this compound, which is essential for its application in research and development.

References

  • PubChem. (n.d.). 2,6-Difluorophenol. National Center for Biotechnology Information. Retrieved from [Link]

  • Boule, P., Guyon, C., & Lemaire, J. (1987). Photochemical behaviour of halophenols in aqueous solution. Chemosphere, 16(2-3), 509-516.
  • Powers, D. C., & Siegel, D. S. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(6), 3341–3345. Retrieved from [Link]

  • ResearchGate. (n.d.). Spectroscopic properties of 4-halo-2-(4-chlorophenyliminomethyl)phenol and 4-halo-2-(4-bromophenyliminomethyl)phenol. Retrieved from [Link]

  • PubChem. (n.d.). 6-Bromo-2,3-difluorophenol. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Reva, I., Lapinski, L., & Fausto, R. (2022). Infrared Spectra and Phototransformations of meta-Fluorophenol Isolated in Argon and Nitrogen Matrices. Molecules, 27(23), 8275. Retrieved from [Link]

  • Gerig, J. T. (2002). Fluorine NMR. In Encyclopedia of Nuclear Magnetic Resonance (Vol. 9). John Wiley & Sons, Ltd.
  • SpectraBase. (n.d.). 1-Bromo-2,6-difluorobenzene. Retrieved from [Link]

  • Purdue University. (n.d.). Mass Spectrometric Detection of Phenols using the Gibbs Reaction. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • Harvey, D. (2011). Analytical Chemistry 2.0. DePauw University.
  • National Institutes of Health. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. PMC. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supporting Information. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C NMR spectrum: 2-bromo-2-methylpropane. Retrieved from [Link]

  • EBSCO Information Services. (n.d.). Spectroscopic Analysis. Retrieved from [Link]

  • SlideShare. (n.d.). Nmr spectroscopy of fluorine 19. Retrieved from [Link]

  • National Institutes of Health. (2017). Gas-phase, conformer-specific infrared spectra of 3-chlorophenol and 3-fluorophenol. PMC. Retrieved from [Link]

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Chemical Identity and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Molecular Structure and Utility of 2-Bromo-3,6-difluorophenol

Abstract: this compound is a halogenated aromatic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique substitution pattern—featuring a hydroxyl group, a bromine atom, and two fluorine atoms—creates a versatile chemical scaffold for the synthesis of complex molecular architectures. This guide provides a comprehensive analysis of its molecular structure, detailed protocols for its characterization and synthesis, and an exploration of its reactivity and applications. By synthesizing theoretical principles with practical methodologies, this document serves as an essential resource for researchers, chemists, and drug development professionals seeking to leverage this compound in their work.

This compound is a polysubstituted phenol. The strategic placement of its functional groups dictates its chemical behavior, influencing everything from its acidity to its reactivity in cross-coupling reactions. While extensive experimental data for this specific isomer is not widely published, its core properties can be summarized based on available data and chemical principles[1][2][3].

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compound[2]
CAS Number 1208077-18-2[1][2]
Molecular Formula C₆H₃BrF₂O[1]
Molecular Weight 208.99 g/mol [1]
Appearance White crystalline solid[1]
pKa (Predicted) 6.17 ± 0.15[1]
Canonical SMILES OC1=C(F)C=CC(F)=C1Br[2]
InChI Key DQVYERDCGYVMRV-UHFFFAOYSA-N[2]

Molecular Structure Analysis

The molecular architecture of this compound is defined by the interplay of its substituents on the benzene ring.

  • Hydroxyl Group (-OH): As a powerful activating group, the hydroxyl group donates electron density to the aromatic ring through resonance, influencing its reactivity in electrophilic aromatic substitution. Its acidic proton is a key site for nucleophilic reactions.

  • Fluorine Atoms (-F): Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I). This effect lowers the pKa of the phenol (making it more acidic than phenol itself) and deactivates the ring towards electrophilic attack. The fluorine at position 6 provides significant steric hindrance around the hydroxyl group.

  • Bromine Atom (-Br): Bromine also exhibits a -I effect, though weaker than fluorine's. Crucially, the carbon-bromine bond is significantly weaker than the carbon-fluorine bond, making it the primary reactive site for palladium-catalyzed cross-coupling reactions—a cornerstone of modern drug synthesis[4]. This chemoselectivity is the molecule's most valuable synthetic feature.

The combination of these groups results in a molecule with a moderately acidic hydroxyl group and a highly reactive C-Br bond, poised for selective functionalization.

Spectroscopic Characterization for Structural Elucidation

G cluster_0 Data Acquisition cluster_1 Data Analysis & Interpretation cluster_2 Structure Confirmation Sample This compound Sample NMR_Acq ¹H & ¹³C NMR Spectroscopy Sample->NMR_Acq IR_Acq FT-IR Spectroscopy Sample->IR_Acq MS_Acq Mass Spectrometry (EI/ESI) Sample->MS_Acq NMR_Data Analyze Chemical Shifts, Coupling Constants (J), Integration NMR_Acq->NMR_Data IR_Data Identify Key Vibrational Bands (O-H, C-F, C-Br, Aromatic C=C) IR_Acq->IR_Data MS_Data Determine Molecular Ion Peak (M⁺) & Isotopic Pattern (Br) MS_Acq->MS_Data Comparison Compare with Predicted Data & Spectra of Potential Isomers NMR_Data->Comparison IR_Data->Comparison MS_Data->Comparison Conclusion Definitive Structure Confirmed Comparison->Conclusion

Caption: Workflow for spectroscopic structure elucidation.
Predicted ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show two distinct signals in the aromatic region for the two ring protons, in addition to the phenolic proton.

  • Phenolic Proton (-OH): A broad singlet, typically between 5.0-7.0 ppm. Its position is concentration-dependent, and it will exchange with D₂O.

  • Aromatic Protons (Ar-H): There are two protons on the ring at positions 4 and 5. Due to the varied electronic environment, they will appear as two distinct signals, likely between 6.8-7.5 ppm. Each signal will be a doublet of doublets (dd) due to coupling with the adjacent proton and a fluorine atom. The H-F coupling constants (JHF) are key identifiers.

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show six distinct signals for the aromatic carbons, as the molecule is asymmetric. The carbon atoms bonded to the electronegative F, Br, and O atoms will be significantly affected. Carbons bonded to fluorine will appear as doublets due to C-F coupling.

Infrared (IR) Spectroscopy

Key vibrational frequencies provide evidence for the principal functional groups.

  • O-H Stretch: A broad band in the region of 3200-3550 cm⁻¹.

  • Aromatic C-H Stretch: Sharp peaks just above 3000 cm⁻¹.

  • Aromatic C=C Stretch: Several sharp bands in the 1450-1600 cm⁻¹ region.

  • C-F Stretch: Strong, sharp absorptions in the 1100-1300 cm⁻¹ region.

  • C-Br Stretch: A weaker absorption in the 500-650 cm⁻¹ region.

Mass Spectrometry (MS)

Electron Impact (EI) Mass Spectrometry is expected to show a distinctive molecular ion (M⁺) peak.

  • Molecular Ion (M⁺): A prominent feature will be a pair of peaks of nearly equal intensity at m/z 208 and 210. This characteristic "M/M+2" pattern is the unmistakable signature of a molecule containing one bromine atom, due to the natural abundance of its isotopes (⁷⁹Br and ⁸¹Br).

Protocol: Spectroscopic Analysis
  • Sample Preparation:

    • For NMR: Dissolve 10-15 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard[5].

    • For IR: Prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.

    • For MS: Prepare a dilute solution (1 mg/mL) in a volatile solvent like methanol or dichloromethane for direct infusion or GC-MS analysis.

  • Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

    • Record the IR spectrum using an FTIR spectrometer over a range of 4000-400 cm⁻¹.

    • Obtain the mass spectrum using a GC-MS with an EI source or an LC-MS with an ESI source.

  • Data Analysis:

    • Process the NMR data to determine chemical shifts (δ), integration values, and coupling constants (J).

    • Analyze the IR spectrum to identify characteristic absorption bands for the functional groups.

    • Examine the mass spectrum to identify the molecular ion peak and the characteristic bromine isotope pattern.

Synthesis and Reactivity

G Start 2-Bromo-3,6-difluoroaniline (Starting Material) Diazotization Step 1: Diazotization NaNO₂, H₂SO₄ (aq) -5 to 0 °C Start->Diazotization Intermediate Diazonium Salt Intermediate Diazotization->Intermediate Hydrolysis Step 2: Hydrolysis H₂O, H₂SO₄, CuSO₄ Heat (Distill) Intermediate->Hydrolysis Product This compound (Final Product) Hydrolysis->Product

Caption: Plausible synthetic pathway via diazotization.
Protocol: Synthesis of this compound

Causality: This two-step protocol leverages the conversion of a primary aromatic amine to a diazonium salt, which is a versatile intermediate. Subsequent hydrolysis under heating, often catalyzed by copper sulfate, replaces the diazonium group with a hydroxyl group to yield the target phenol[6].

  • Diazotization:

    • To a reaction vessel, add 2-bromo-3,6-difluoroaniline (1.0 eq) and a 30% aqueous sulfuric acid solution. Stir and heat gently to dissolve, then cool the mixture to between -5 and 0 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.

    • Stir the mixture vigorously for 1-2 hours at 0 °C after the addition is complete to ensure full formation of the diazonium salt.

  • Hydrolysis:

    • In a separate flask equipped for distillation, prepare a solution of 50% aqueous sulfuric acid and a catalytic amount of copper(II) sulfate. Heat this solution to reflux.

    • Slowly add the cold diazonium salt solution from Step 1 to the refluxing sulfuric acid solution. The target phenol will form and co-distill with steam.

    • Collect the distillate, which will contain an aqueous layer and an organic layer (the product).

  • Purification:

    • Separate the organic layer from the distillate using a separatory funnel.

    • Wash the organic layer with a saturated sodium bicarbonate solution to remove residual acid, followed by a brine wash.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

    • Further purify the product by recrystallization or silica gel column chromatography to obtain the final white crystalline solid.

Reactivity Insights

The primary synthetic value of this compound lies in the selective reactivity of the C-Br bond. In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), the C-Br bond will undergo oxidative addition far more readily than the highly stable C-F bonds[4][8]. This allows for the precise introduction of aryl, alkyl, amine, or alkyne groups at the 2-position, making it an excellent building block for creating libraries of complex molecules for drug screening. The free hydroxyl group may require protection depending on the reaction conditions, particularly if strong bases are used[8].

Applications in Research and Drug Development

Halogenated phenols are crucial intermediates in medicinal chemistry. The unique substitution pattern of this compound offers several advantages:

  • Scaffold for Kinase Inhibitors: The core structure can be elaborated via cross-coupling to build molecules that target specific enzyme active sites.

  • Metabolic Stability: The presence of fluorine atoms can block sites of metabolic oxidation, increasing the in vivo half-life of a drug candidate.

  • Modulation of Physicochemical Properties: Fluorine can enhance binding affinity to protein targets through favorable electrostatic interactions.

By serving as a selectively reactive building block, this compound enables the systematic exploration of chemical space around a core structure, accelerating the discovery of new therapeutic agents.

Safety and Handling

As with all halogenated phenols, this compound should be handled with care in a well-ventilated fume hood. While a specific safety data sheet (SDS) is not widely available, data from analogous compounds suggest it should be treated as harmful if swallowed, inhaled, or in contact with skin, and as a potential skin and eye irritant.

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid creating dust. Use only in a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place.

References

  • (No author). (n.d.). Current time information in Pasuruan, ID. Google.
  • Alachem Co., Ltd. (n.d.). 1208077-18-2 | this compound. Retrieved January 20, 2026, from [Link]

  • Google Patents. (n.d.). CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof.
  • The Royal Society of Chemistry. (n.d.). Electronic Supporting Information. Retrieved January 20, 2026, from [Link]

  • European Patent Office. (1999). DIFLUOROMETHOXYBENZENE DERIVATIVES AND THEIR USE AS INTERMEDIATES - EP 1031555 B1. Retrieved January 20, 2026, from [Link]

  • Google Patents. (n.d.). CN111825531B - Preparation method of 2-bromo-4-fluoro-6-methylphenol.
  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved January 20, 2026, from [Link]

  • PubChem. (n.d.). 2-Bromo-4,6-difluorophenol. Retrieved January 20, 2026, from [Link]

  • PubChem. (n.d.). 6-Bromo-2,3-difluorophenol. Retrieved January 20, 2026, from [Link]

  • RSC Publishing. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved January 20, 2026, from [Link]

  • National Institutes of Health. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved January 20, 2026, from [Link]

  • PubChem. (n.d.). 2-Bromo-3-fluoro-6-nitrophenol. Retrieved January 20, 2026, from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-3,6-difluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

2-Bromo-3,6-difluorophenol is a halogenated aromatic compound of increasing interest within the realms of medicinal chemistry and materials science. Its unique substitution pattern—a bromine atom and two fluorine atoms on a phenol ring—imparts a distinct set of physicochemical properties that can be leveraged in the design of novel molecules with tailored biological activities and material characteristics. The presence of fluorine can enhance metabolic stability, binding affinity, and lipophilicity, while the bromine atom provides a versatile handle for further chemical modifications through cross-coupling reactions.

This technical guide provides a comprehensive overview of the known and predicted physical properties of this compound (CAS No. 1208077-18-2). In light of the limited publicly available experimental data for this specific isomer, this document also offers expert insights into the experimental methodologies required to determine its key physicochemical parameters. This approach is designed to equip researchers with both the foundational knowledge and the practical frameworks necessary for the effective utilization of this compound in their research and development endeavors.

Molecular Structure and Identification

A clear understanding of the molecular structure is fundamental to interpreting its properties and reactivity.

Diagram: Chemical Structure of this compound

G cluster_workflow Thermodynamic Solubility Measurement A 1. Sample Preparation Add excess solid to a known volume of solvent. B 2. Equilibration Incubate at a constant temperature with agitation for 24-48h. A->B C 3. Phase Separation Centrifuge or allow to stand to sediment undissolved solid. B->C D 4. Sampling Carefully withdraw an aliquot of the supernatant. C->D E 5. Analysis Dilute the aliquot and quantify the concentration using a validated analytical method (e.g., HPLC-UV). D->E F 6. Calculation Determine the solubility from the measured concentration and dilution factor. E->F

Caption: A standardized workflow for the experimental determination of thermodynamic solubility.

Spectroscopic Data and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR : The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the phenyl ring. The chemical shifts and coupling patterns will be influenced by the neighboring fluorine and bromine atoms.

  • ¹³C NMR : The carbon NMR spectrum should display six distinct signals for the six carbon atoms of the benzene ring. The carbon atoms attached to the electronegative fluorine, bromine, and oxygen atoms will be shifted downfield. Carbon-fluorine coupling will be observed, providing valuable structural information.

  • ¹⁹F NMR : The fluorine NMR spectrum will be a powerful tool for confirming the substitution pattern, with two distinct signals expected for the two non-equivalent fluorine atoms.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the O-H stretch (typically a broad band around 3200-3600 cm⁻¹), C-O stretch (around 1200 cm⁻¹), and C-Br and C-F stretches in the fingerprint region. The aromatic C-H and C=C stretching vibrations will also be present.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. Due to the presence of bromine, the molecular ion peak will show a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units (for ⁷⁹Br and ⁸¹Br).

Safety and Handling

While a specific Safety Data Sheet (SDS) with comprehensive GHS classifications for this compound is not widely available, general precautions for handling halogenated phenols should be strictly followed.

  • General Hazards : Halogenated phenolic compounds can be toxic and may cause irritation to the skin, eyes, and respiratory tract. [1]Chronic exposure to phenols can have adverse effects on the kidneys and liver. [2]* Personal Protective Equipment (PPE) : Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling : Avoid inhalation of dust and direct contact with skin and eyes. In case of contact, rinse the affected area immediately with copious amounts of water.

  • Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a promising building block for the development of novel chemical entities. This guide has synthesized the available information on its physical properties and provided a framework for researchers to experimentally determine the missing data. A thorough understanding and documentation of its physicochemical characteristics are paramount for its effective and safe application in research and drug development. The methodologies and predictive insights offered herein are intended to empower scientists to unlock the full potential of this versatile molecule.

References

  • Persistent toxic burdens of halogenated phenolic compounds in humans and wildlife. (2013). Environmental Science & Technology, 47(12), 6083–6091. [Link]

  • Phenol. Wikipedia. [Link]

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A Technical Guide to the Safe Handling of 2-Bromo-3,6-difluorophenol for Research and Development Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 2-Bromo-3,6-difluorophenol (CAS No. 1208077-18-2). Designed for researchers, chemists, and professionals in drug development, this document synthesizes critical safety data with field-proven methodologies to ensure personnel safety and experimental integrity.

Section 1: Hazard Assessment and Toxicological Profile

Direct toxicological data for this compound is not extensively documented in publicly available literature.[1] Therefore, a conservative risk assessment must be performed by evaluating the hazards associated with structurally analogous compounds, specifically other halogenated phenols.

Structural analogs such as 2-Bromo-4,5-difluorophenol and 4-Bromo-2,6-difluorophenol are known to cause significant skin, eye, and respiratory irritation.[2][3] More broadly, brominated and fluorinated phenols are classified as irritants, potentially corrosive, and may exhibit acute toxicity if swallowed, inhaled, or absorbed through the skin.[4][5][6]

Inferred Primary Hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.

  • Skin Corrosion/Irritation: Expected to cause skin irritation, and potentially chemical burns with prolonged contact.[2][3]

  • Serious Eye Damage/Irritation: Poses a significant risk of serious eye irritation or damage.[2][3]

  • Respiratory Irritation: Inhalation of the dust or vapors may cause respiratory tract irritation.[2][3]

Given these inferred risks, this compound must be handled with stringent safety measures, assuming it is a hazardous substance.

Section 2: Physicochemical Properties and Reactivity

Understanding the fundamental properties of a compound is the first step in ensuring its safe handling. The presence of two electron-withdrawing fluorine atoms and a bromine atom on the phenolic ring significantly influences its acidity, reactivity, and physical state.

PropertyValueSource
CAS Number 1208077-18-2[1]
Molecular Formula C₆H₃BrF₂O[1]
Molecular Weight 208.99 g/mol [1][7]
Appearance White crystalline solid[1]
Predicted pKa 6.17 ± 0.15[1]

Reactivity Profile:

  • Acidity: As a phenol, it is weakly acidic and will react with strong bases.

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[8][9]

  • Hazardous Decomposition: Thermal decomposition may produce irritating and toxic gases, including carbon oxides, hydrogen bromide, and hydrogen fluoride.[2]

Section 3: Core Safety Protocols: A Risk-Based Approach

A multi-layered approach to safety, prioritizing engineering controls and supplemented by rigorous personal protective equipment (PPE) and standard operating procedures, is mandatory.

Engineering Controls: The Primary Barrier

Engineering controls are the most effective means of minimizing exposure.

  • Chemical Fume Hood: All manipulations of this compound, including weighing, solution preparation, and transfers, must be conducted inside a certified chemical fume hood to control the inhalation of dust or vapors.

  • Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.

  • Safety Equipment: Eyewash stations and safety showers must be readily accessible and tested regularly.[3]

Personal Protective Equipment (PPE): The Last Line of Defense

Appropriate PPE is required for all personnel handling the compound.[10] The selection of PPE should be based on the specific task and the potential for exposure.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid Safety goggles with side shieldsNitrile or Neoprene gloves (double-gloving recommended)Lab coat, closed-toe shoesNot required if performed in a fume hood
Preparing Solutions Chemical splash goggles and face shieldNitrile or Neoprene glovesChemical-resistant apron over a lab coat, closed-toe shoesNot required if performed in a fume hood
Reaction Workup Chemical splash goggles and face shieldHeavier-duty gloves (e.g., Butyl rubber) may be required based on solvents usedChemical-resistant apron over a lab coat, closed-toe shoesNot required if performed in a fume hood
Spill Cleanup Chemical splash goggles and face shieldChemical-resistant gloves (e.g., Butyl rubber)Chemical-resistant suit or coverallsAir-purifying respirator with appropriate cartridges may be necessary for large spills
Standard Operating Procedure (SOP) for Routine Handling

This protocol outlines the essential steps for safely weighing the solid compound and preparing a stock solution.

Protocol 1: Weighing and Preparing Solutions

  • Preparation: Don all required PPE (chemical splash goggles, lab coat, nitrile gloves). Ensure the chemical fume hood sash is at the appropriate height.

  • Staging: Place a calibrated analytical balance, weigh paper, spatula, and a sealable container for the solution inside the fume hood.

  • Weighing: Carefully transfer the desired amount of this compound from the stock bottle to the weigh paper. Avoid creating dust.

  • Transfer: Transfer the weighed solid into the designated solution vessel.

  • Dissolution: Add the solvent to the vessel and seal it. Agitate as needed to dissolve the solid.

  • Cleanup: Clean the spatula and any contaminated surfaces within the fume hood with an appropriate solvent and wipe. Dispose of the weigh paper and any contaminated wipes into a designated hazardous waste container.

  • Doffing PPE: Remove PPE in the correct order (gloves first), washing hands thoroughly afterward.

Diagram 1: Standard Handling Workflow This diagram illustrates the logical flow for the safe handling of this compound from acquisition to disposal.

G cluster_prep Preparation & Staging cluster_exp Experimental Procedure cluster_post Post-Procedure & Disposal a Retrieve Chemical from Storage b Don Appropriate PPE (Goggles, Coat, Gloves) a->b c Prepare Fume Hood Work Area b->c d Weigh Solid Compound c->d Inside Fume Hood e Prepare Solution d->e f Perform Reaction/ Application e->f g Quench Reaction/ Neutralize f->g h Segregate Hazardous Waste (Solid & Liquid) g->h i Decontaminate Work Area h->i j Dispose of Waste via EHS Protocol h->j k Doff PPE & Wash Hands i->k

Caption: Workflow for routine handling of this compound.

Section 4: Emergency Response and Decontamination

Prompt and correct action during an emergency is critical to mitigating harm.

Exposure Scenarios and First Aid
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[11][12] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[2]

  • Skin Contact: Remove all contaminated clothing immediately.[13] Wash the affected area with plenty of soap and water for at least 15 minutes.[2] Seek medical attention if irritation develops or persists.[2]

  • Inhalation: Move the individual to fresh air and keep them in a position comfortable for breathing.[3][11] If symptoms such as dizziness, headache, or respiratory irritation occur, seek medical attention.[2]

  • Ingestion: Do NOT induce vomiting.[9] Rinse the mouth thoroughly with water and drink plenty of water afterward.[2][3] Seek immediate medical attention.

Spill Management

Rapid and safe cleanup of spills is essential to prevent secondary exposure and environmental contamination.

Protocol 2: Emergency Spill Cleanup (Minor Spill <5g)

  • Alert & Evacuate: Alert personnel in the immediate area. Evacuate non-essential personnel.

  • Assess: Ensure the spill is manageable and that you have the correct PPE. If the spill is large or you feel unsafe, evacuate and call emergency services.

  • Don PPE: At a minimum, don a lab coat, chemical splash goggles, a face shield, and double gloves (nitrile or neoprene).

  • Contain: Cover the spill with an inert absorbent material such as vermiculite, sand, or a spill pillow.[13] Do not use combustible materials like paper towels.

  • Collect: Carefully sweep the absorbed material into a labeled, sealable hazardous waste container.

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. Place all cleaning materials into the hazardous waste container.

  • Dispose: Seal the container and arrange for disposal through your institution's Environmental Health and Safety (EHS) office.[2][3]

  • Report: Report the incident to your supervisor and EHS office.

Diagram 2: Emergency Spill Response Logic This decision tree outlines the critical steps for responding to a chemical spill.

Caption: Decision-making flowchart for chemical spill response.

Section 5: Storage and Waste Disposal

Long-Term Storage and Incompatibility

Proper storage is crucial for maintaining chemical integrity and preventing hazardous reactions.

  • Location: Store in a cool, dry, and well-ventilated area.[2][3]

  • Container: Keep the container tightly sealed to prevent moisture absorption and contamination.[2][3]

  • Segregation: Store away from incompatible materials, particularly strong bases and oxidizing agents.[8][9]

Hazardous Waste Management

All waste containing this compound must be treated as hazardous.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name.

  • Segregation: Do not mix this waste with other waste streams unless compatibility has been confirmed. Solid waste (contaminated gloves, wipes) should be collected separately from liquid waste.

  • Disposal: All waste must be disposed of through a licensed hazardous waste disposal facility, in accordance with local, state, and federal regulations.[2][3][14]

Section 6: References

  • Princeton University Environmental Health and Safety. Section 3: Emergency Procedures. [Link]

  • CHEMM. Personal Protective Equipment (PPE). [Link]

  • PubChem. 6-Bromo-2,3-difluorophenol | C6H3BrF2O | CID 17747846. [Link]

  • Florida State University Environmental Health and Safety. Chemical Emergencies, Exposures, and Spills. [Link]

  • PubChem. 2-Bromo-3,5-difluorophenol | C6H3BrF2O | CID 22144860. [Link]

  • PubChem. 2-Bromo-3,6-difluorobenzonitrile | C7H2BrF2N | CID 83410593. [Link]

  • University of Hawaii. UNIT 7: Personal Protective Equipment. [Link]

  • Bernardo Ecenarro. Recommended PPE to handle chemicals. [Link]

  • University of Kentucky Research Safety. Emergency Procedures for Incidents Involving Chemicals. [Link]

  • PubChem. 2-Bromo-3-fluoro-6-nitrophenol | C6H3BrFNO3 | CID 13732854. [Link]

  • Auburn University. Personal Protective Equipment. [Link]

  • American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users. [Link]

  • Oklahoma State University-Tulsa. Helmerich Research Center LABORATORY EMERGENCY RESPONSE PROCEDURES. [Link]

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Introduction: The Strategic Importance of Halogenated Phenols in Modern Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Bromo-3,6-difluorophenol and its Role as a Key Synthetic Building Block

Halogenated phenols are a class of organic compounds that have garnered significant attention in the fields of medicinal chemistry, materials science, and agrochemicals. The introduction of halogen atoms onto the phenol ring profoundly influences the molecule's physicochemical properties, including its acidity, lipophilicity, and metabolic stability. These modifications make halogenated phenols versatile building blocks for the synthesis of complex molecules with tailored biological activities. Among these, this compound stands out as a trifunctional intermediate, offering a unique combination of a hydroxyl group, a bromine atom, and two fluorine atoms. This distinct arrangement of functional groups provides a powerful scaffold for the development of novel therapeutics and advanced materials.

This technical guide provides a comprehensive overview of this compound, including its synthesis, properties, and applications. We will delve into the causality behind experimental choices in its synthesis and utilization, grounded in authoritative references. The aim is to equip researchers, scientists, and drug development professionals with the knowledge to effectively leverage this and related halogenated phenols in their work.

Physicochemical Properties of this compound

The strategic placement of two fluorine atoms and a bromine atom on the phenol ring imparts unique electronic and steric properties to this compound. These properties are crucial for its reactivity and its utility as a synthetic intermediate.

PropertyValueSource
Molecular Formula C₆H₃BrF₂O[1]
Molecular Weight 208.99 g/mol [1]
CAS Number 1208077-18-2[1]
Appearance White crystalline solid[1]
pKa 6.17 ± 0.15 (Predicted)[1]
XLogP3-AA 2.5[1]
Hydrogen Bond Acceptor Count 3[1]
Topological Polar Surface Area 20.2 Ų[1]

Synthesis of Halogenated Phenols: A General Overview

The synthesis of polysubstituted phenols like this compound often requires multi-step sequences due to the directing effects of the substituents on the aromatic ring. While a specific, detailed protocol for this compound is not extensively published, we can infer a logical synthetic approach based on established methods for related compounds. A common strategy involves the functionalization of a pre-existing difluorophenol or a related difluorinated aromatic compound.

A plausible synthetic route could start from a difluorinated aromatic precursor, such as 1,4-difluorobenzene. The synthesis would likely involve a series of electrophilic aromatic substitution reactions, carefully orchestrated to achieve the desired substitution pattern.

Representative Synthetic Workflow

G A 1,4-Difluorobenzene B Nitration (HNO₃/H₂SO₄) A->B C 1,4-Difluoro-2-nitrobenzene B->C D Reduction (e.g., Fe/HCl) C->D E 3,6-Difluoroaniline D->E F Sandmeyer Reaction (NaNO₂, HBr, CuBr) E->F G 2-Bromo-1,4-difluorobenzene F->G H Hydroxylation (e.g., Nucleophilic Aromatic Substitution) G->H I This compound H->I

Caption: A potential multi-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Nitration of 1,4-Difluorobenzene

  • To a stirred solution of 1,4-difluorobenzene in concentrated sulfuric acid, slowly add a nitrating mixture of nitric acid and sulfuric acid at a controlled temperature (e.g., 0-5 °C).

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

  • Pour the reaction mixture over ice and extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1,4-difluoro-2-nitrobenzene.

Step 2: Reduction to 3,6-Difluoroaniline

  • Dissolve the 1,4-difluoro-2-nitrobenzene in a suitable solvent like ethanol.

  • Add a reducing agent, such as iron powder and hydrochloric acid.

  • Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction, filter off the iron salts, and neutralize the filtrate.

  • Extract the product, dry the organic layer, and purify to obtain 3,6-difluoroaniline.

Step 3: Sandmeyer Reaction to introduce Bromine

  • Dissolve the 3,6-difluoroaniline in an aqueous solution of hydrobromic acid.

  • Cool the solution to 0-5 °C and add a solution of sodium nitrite dropwise to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

  • Slowly add the diazonium salt solution to the copper bromide solution, which will lead to the formation of 2-bromo-1,4-difluorobenzene.

Step 4: Nucleophilic Aromatic Substitution for Hydroxylation

  • The final step to introduce the hydroxyl group can be challenging. A potential method is a nucleophilic aromatic substitution reaction with a strong base, such as sodium hydroxide, at high temperature and pressure.

Chemical Reactivity and Applications in Drug Discovery

The reactivity of this compound is dictated by its three functional groups: the acidic hydroxyl group, the bromine atom which can participate in cross-coupling reactions, and the electron-withdrawing fluorine atoms that influence the reactivity of the aromatic ring.

Key Reactions and Their Significance
  • O-Alkylation and O-Arylation: The phenolic hydroxyl group can be readily alkylated or arylated to form ethers, a common structural motif in many pharmaceutical compounds.

  • Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom is a versatile handle for introducing new carbon-carbon and carbon-heteroatom bonds via reactions like Suzuki, Heck, and Buchwald-Hartwig couplings. This is a cornerstone of modern medicinal chemistry for building molecular complexity.

  • Electrophilic Aromatic Substitution: The fluorine atoms deactivate the ring towards further electrophilic substitution, but the substitution pattern directs incoming electrophiles to specific positions.

Application in Kinase Inhibitor Synthesis

Halogenated phenols are crucial intermediates in the synthesis of kinase inhibitors, a major class of anti-cancer drugs.[2] The fluorine atoms can enhance metabolic stability and binding affinity, while the bromine allows for the strategic introduction of various functionalities to target the ATP-binding site of kinases.[2] For example, 2-bromo-4-fluorophenol is a key building block in the synthesis of Afatinib, a potent inhibitor of the epidermal growth factor receptor (EGFR).[2]

G A This compound (Building Block) B Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) A->B C Functionalized Intermediate B->C D Further Synthetic Steps C->D E Kinase Inhibitor Candidate D->E

Caption: General workflow for utilizing this compound in kinase inhibitor synthesis.

Safety and Handling

As with any halogenated aromatic compound, this compound should be handled with appropriate safety precautions. While specific toxicity data for this compound is limited, related compounds are known to be harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation.[3][4][5]

Recommended Safety Precautions
  • Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat.[3][4]

  • Ventilation: Work in a well-ventilated laboratory fume hood to avoid inhalation of dust or vapors.[3][4]

  • Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[3]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][4]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[3][4]

Conclusion

This compound, as a representative of the broader class of halogenated phenols, is a valuable and versatile building block in modern organic synthesis. Its unique combination of functional groups allows for the strategic construction of complex molecules with potential applications in drug discovery and materials science. Understanding its synthesis, reactivity, and safe handling is crucial for unlocking its full potential in the development of next-generation therapeutics and innovative materials. The principles and protocols discussed in this guide, drawn from authoritative sources and the study of related compounds, provide a solid foundation for researchers and scientists working in this exciting field.

References

  • PubChem. 2-Bromo-3,6-difluorobenzonitrile. [Link]

  • Google Patents. Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of 2-Bromo-4-Fluorophenol in Modern Pharmaceutical Synthesis. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis of 2,3-Difluorophenol: A Deep Dive into Key Methodologies. [Link]

  • PubChem. 2-Bromo-3-fluoro-6-nitrophenol. [Link]

  • PubChem. 6-Bromo-2,3-difluorophenol. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Impact of Halogenated Phenols on Targeted Therapies. [Link]

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Methodological & Application

The Strategic Utility of 2-Bromo-3,6-difluorophenol in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide delineates the synthetic versatility of 2-Bromo-3,6-difluorophenol (CAS No. 1208077-18-2), a key fluorinated building block in contemporary organic synthesis. With its unique trifunctional scaffold—a reactive bromine atom, a nucleophilic hydroxyl group, and two deactivating fluorine substituents—this reagent serves as a strategic linchpin for constructing complex molecular architectures. This document provides in-depth application notes and validated protocols for its use in palladium-catalyzed cross-coupling reactions and classical etherification, with a focus on the causal logic behind experimental design. These methodologies are of paramount importance for researchers in medicinal chemistry and materials science, where the incorporation of fluorine atoms can profoundly influence molecular properties such as metabolic stability, binding affinity, and lipophilicity.[1][2]

Introduction: The Value Proposition of Fluorinated Phenols

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science.[2] The fluorine atom, despite its minimal steric footprint (van der Waals radius of 1.47 Å, similar to hydrogen), exerts powerful electronic effects that can dramatically alter a molecule's physicochemical and biological properties.[2] this compound emerges as a particularly valuable intermediate, offering three distinct points for chemical modification.

The bromine atom serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions. The phenolic hydroxyl group can be readily derivatized, for instance, through etherification, or it can direct ortho-lithiation. The two fluorine atoms create an electron-deficient aromatic ring, influencing its reactivity and providing a metabolic shield that can prevent oxidative degradation in biological systems.[2] This guide focuses on the three most common and powerful transformations of this reagent: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Williamson ether synthesis.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent the most powerful and widely utilized methods for C-C and C-N bond formation in modern synthesis. For a substrate like this compound, the electron-withdrawing nature of the fluorine atoms can facilitate the initial oxidative addition step in the catalytic cycle, which is often rate-limiting.

C-C Bond Formation: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is the preeminent method for constructing biaryl and heteroaryl structures, which are prevalent motifs in pharmaceuticals.[3][4] The reaction couples the aryl bromide with an organoboron reagent, such as a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base.[5]

The catalytic cycle begins with the oxidative addition of the C-Br bond of this compound to a Pd(0) species, forming a Pd(II) complex. The base then activates the boronic acid, forming a boronate species that undergoes transmetalation with the Pd(II) complex. The final step is reductive elimination, which forms the desired C-C bond and regenerates the active Pd(0) catalyst.[5][6] The choice of ligand is critical; bulky, electron-rich phosphine ligands are often employed to stabilize the palladium catalyst and promote the key steps of the cycle.[6]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Complex Ar-Pd(II)L₂(Br) OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation [R'B(OH)₃]⁻ PdII_Boronate Ar-Pd(II)L₂(R') Transmetalation->PdII_Boronate RedElim Reductive Elimination PdII_Boronate->RedElim RedElim->Pd0 Regeneration Product Ar-R' RedElim->Product Substrate Ar-Br (this compound) BoronicAcid R'-B(OH)₂ + Base

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

This protocol provides a robust starting point for the coupling of this compound with various aryl or heteroaryl boronic acids. Optimization may be required for specific substrates.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equivalents)

  • Solvent (e.g., 1,4-Dioxane/Water (4:1), Toluene, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (2.0 eq.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment. This is crucial as oxygen can deactivate the Pd(0) catalyst.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture) via syringe. The use of degassed solvents prevents catalyst oxidation.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3x). The aqueous wash removes the inorganic base and boron byproducts.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[7][8]

ParameterTypical RangeRationale
Boronic Acid (eq.) 1.1 - 1.5A slight excess ensures complete consumption of the aryl bromide and accounts for potential homocoupling of the boronic acid.
Catalyst Loading 1 - 5 mol%Balances reaction efficiency with cost and ease of removal. Higher loadings may be needed for challenging substrates.
Base K₂CO₃, Cs₂CO₃, K₃PO₄The base is essential for activating the boronic acid to facilitate transmetalation.[6] Cesium carbonate is often more effective for less reactive substrates.
Temperature 80 - 110 °CProvides the necessary thermal energy to overcome the activation barriers of the catalytic cycle, particularly oxidative addition.
C-N Bond Formation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for forming C-N bonds, enabling the synthesis of arylamines from aryl halides.[9] This reaction has revolutionized medicinal chemistry, as the arylamine motif is a key component of numerous pharmaceuticals.[10]

Similar to the Suzuki coupling, the reaction is initiated by the oxidative addition of the aryl bromide to a Pd(0) complex.[9] The amine then coordinates to the resulting Pd(II) complex. In the presence of a strong, non-nucleophilic base (such as sodium tert-butoxide), the coordinated amine is deprotonated to form a palladium amido complex. Reductive elimination from this complex yields the desired arylamine product and regenerates the Pd(0) catalyst, completing the cycle.[11] The use of sterically hindered, electron-rich phosphine ligands (e.g., biarylphosphines like XPhos or SPhos) is critical to facilitate both the oxidative addition and the final reductive elimination step.[11][12]

Buchwald_Hartwig_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Complex Ar-Pd(II)L(Br) OxAdd->PdII_Complex AmineCoord Amine Coordination PdII_Complex->AmineCoord HNR'R'' PdII_Amine [Ar-Pd(II)L(HNR'R'')]⁺Br⁻ AmineCoord->PdII_Amine Deprotonation Deprotonation PdII_Amine->Deprotonation Base PdII_Amido Ar-Pd(II)L(NR'R'') Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Regeneration Product Ar-NR'R'' RedElim->Product Substrate Ar-Br (this compound) Amine HNR'R'' + Base

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

This protocol describes a general method for the amination of this compound. The choice of ligand and base is crucial and may require screening for optimal results.

Materials:

  • This compound

  • Primary or secondary amine (1.1 - 1.5 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-2 mol%)

  • Phosphine ligand (e.g., XPhos, SPhos, BINAP) (1.2 - 2.4 mol% relative to Pd)

  • Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) (1.4 - 2.0 equivalents)

  • Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol%) and the phosphine ligand (e.g., XPhos, 2.2 mol%) to a flame-dried Schlenk flask.

  • Reagent Addition: Add the base (e.g., NaOt-Bu, 1.4 eq.), followed by this compound (1.0 eq.).

  • Solvent and Amine: Add the anhydrous solvent (e.g., Toluene) followed by the amine (1.2 eq.) via syringe.

  • Reaction: Seal the flask and heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Follow the reaction's progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.

  • Workup: After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.[10]

ParameterRecommended ChoiceRationale
Catalyst/Ligand Pd₂(dba)₃ / Biarylphosphine (e.g., XPhos)This combination is highly effective for coupling aryl bromides, including electron-deficient and sterically hindered ones.[10]
Base Sodium tert-butoxide (NaOt-Bu)A strong, non-nucleophilic base is required to deprotonate the amine without competing in side reactions.[11]
Solvent Toluene or 1,4-DioxaneAnhydrous, non-protic solvents are necessary to prevent quenching of the strong base and interference with the catalyst.
Temperature 80 - 110 °CEnsures sufficient energy for the oxidative addition and reductive elimination steps, which can be slow at lower temperatures.[11]

C-O Bond Formation: The Williamson Ether Synthesis

A classic yet highly reliable method for forming ethers is the Williamson ether synthesis.[13] This reaction proceeds via an Sₙ2 mechanism where an alkoxide nucleophile displaces a halide from an alkyl halide.[14] For a phenol like this compound, the reaction involves first deprotonating the acidic phenolic proton to form a phenoxide, which then acts as the nucleophile.

Phenols are significantly more acidic than aliphatic alcohols, allowing for deprotonation with common bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃). The resulting phenoxide is an excellent nucleophile. The second component is an electrophile, typically a primary alkyl halide (e.g., methyl iodide, ethyl bromide). Secondary and tertiary halides are poor substrates as they tend to undergo elimination as a competing side reaction.[14]

Williamson_Ether_Synthesis Phenol This compound (Ar-OH) Deprotonation Deprotonation Phenol->Deprotonation Base Base (e.g., K₂CO₃) Base->Deprotonation Phenoxide Phenoxide Intermediate (Ar-O⁻) Deprotonation->Phenoxide SN2 Sₙ2 Attack Phenoxide->SN2 Product Product Ether (Ar-O-R) SN2->Product AlkylHalide Alkyl Halide (R-X) AlkylHalide->SN2

Caption: Workflow for the Williamson ether synthesis.

This protocol details a standard procedure for the etherification of this compound.

Materials:

  • This compound

  • Alkyl halide (e.g., iodomethane, bromoethane) (1.1 - 1.5 equivalents)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (1.5 - 2.0 equivalents)

  • Solvent (e.g., Acetone, Acetonitrile (MeCN), DMF)

  • Round-bottom flask equipped with a reflux condenser

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq.), the base (e.g., K₂CO₃, 1.5 eq.), and the solvent (e.g., acetone).

  • Reagent Addition: Add the alkyl halide (1.1 eq.) to the stirring suspension.

  • Reaction: Heat the reaction mixture to reflux (for acetone, ~56 °C) and stir for the required time (typically 2-12 hours).

  • Monitoring: Monitor the disappearance of the starting phenol by TLC.

  • Workup: After cooling to room temperature, filter off the inorganic salts and wash the solid with a small amount of the solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product. Further purification can be achieved by column chromatography or recrystallization if necessary.

Conclusion and Future Outlook

This compound is a potent and versatile building block for the synthesis of highly functionalized aromatic compounds. The protocols detailed herein for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Williamson ether synthesis provide reliable and robust methods for its derivatization. The strategic interplay of the bromo, fluoro, and hydroxyl functionalities allows for sequential and orthogonal chemical modifications, enabling the construction of novel candidates for drug discovery and materials science. Future applications will likely explore more complex transformations, leveraging the unique electronic nature of the difluorinated ring system to access novel chemical space.

References

  • Durst, H. D., & Gokel, G. W. (n.d.). The Williamson Ether Synthesis. Adapted from Experimental Organic Chemistry. Available at: [Link]

  • Wikipedia contributors. (2024). Williamson ether synthesis. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

  • Patterson, T. R. (1950). The Synthesis of Fluorinated Biaryls by Means of the Ullmann Reaction. e-Publications@Marquette. Available at: [Link]

  • Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube. Available at: [Link]

  • Khan Academy. (n.d.). Williamson ether synthesis. Khan Academy. Available at: [Link]

  • Boyarskiy, V. P., et al. (2020). Synthesis of perfluorinated biaryls by reaction of perfluoroarylzinc compounds with perfluoroarenes. ResearchGate. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Wikipedia contributors. (2024). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2004). Fluorine in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • Chen, Y.-P., et al. (2024). Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. ACS Omega. Available at: [Link]

  • Stolle, A., et al. (2013). Solid-state Suzuki–Miyaura cross-coupling reactions: olefin-accelerated C–C coupling using mechanochemistry. Chemical Science. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Journal of the Iranian Chemical Society. Available at: [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Zhang, X., et al. (2020). Recent Advances in the Construction of Fluorinated Organoboron Compounds. Molecules. Available at: [Link]

  • Al-Zoubi, R. M., et al. (2021). The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. Molecules. Available at: [Link]

  • Ali, S., et al. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. Gels. Available at: [Link]

  • Taylor, R. D., et al. (2014). The role of fluorine in medicinal chemistry. ResearchGate. Available at: [Link]

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Application Notes and Protocols: 2-Bromo-3,6-difluorophenol as a Strategic Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Fluorinated Phenols in Drug Discovery

The incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and pharmacokinetic properties. The strategic placement of fluorine atoms can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins. 2-Bromo-3,6-difluorophenol is a trifunctional building block that presents a unique constellation of reactive sites, making it a highly valuable intermediate in the synthesis of complex pharmaceutical agents.

This technical guide provides an in-depth exploration of the synthetic utility of this compound. We will delve into its reactivity and provide detailed, field-proven protocols for its application in key synthetic transformations, including O-alkylation, Buchwald-Hartwig amination, and Suzuki-Miyaura cross-coupling reactions. The causality behind experimental choices will be elucidated to empower researchers in the rational design of synthetic routes for novel therapeutics.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective utilization in synthesis. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 1208077-18-2[1]
Molecular Formula C₆H₃BrF₂O[1]
Molecular Weight 208.99 g/mol [1]
Appearance White crystalline solid[1]
pKa 6.17 ± 0.15 (Predicted)[1]

Synthetic Utility and Reaction Mechanisms

The synthetic versatility of this compound stems from its three distinct functional groups: a phenolic hydroxyl group, a bromine atom, and two fluorine atoms.

  • Phenolic Hydroxyl Group: The acidic proton of the hydroxyl group can be readily removed by a base, forming a phenoxide. This nucleophilic oxygen is a versatile handle for O-alkylation and O-arylation reactions, allowing for the introduction of a wide variety of side chains and the formation of ether linkages.

  • Bromine Atom: The carbon-bromine bond is a key site for palladium-catalyzed cross-coupling reactions. The bromine atom serves as an excellent leaving group in reactions such as the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation). This enables the introduction of aryl, heteroaryl, and amino substituents at this position.

  • Fluorine Atoms: The two fluorine atoms significantly influence the electronic properties of the aromatic ring. As strong electron-withdrawing groups, they increase the acidity of the phenolic proton and can affect the reactivity of the bromine atom in cross-coupling reactions. Furthermore, the C-F bond is exceptionally strong, contributing to the metabolic stability of the final pharmaceutical product.

Experimental Protocols

The following protocols are designed to be robust and adaptable starting points for the synthetic manipulation of this compound.

Protocol 1: O-Alkylation (Ether Synthesis)

This protocol describes a general procedure for the Williamson ether synthesis, a reliable method for forming an ether linkage at the phenolic hydroxyl group.

O_Alkylation reagents This compound + Alkyl Halide (R-X) base Base (e.g., K₂CO₃, Cs₂CO₃) in Solvent (e.g., Acetone, DMF) reagents->base 1. Add reaction Reaction at RT to reflux base->reaction 2. React workup Aqueous Workup & Extraction reaction->workup 3. Quench purification Purification (e.g., Column Chromatography) workup->purification 4. Isolate product 2-Bromo-3,6-difluoroalkoxybenzene purification->product 5. Purify

Caption: Workflow for the O-Alkylation of this compound.

  • Reaction Setup: To a solution of this compound (1.0 eq.) in a suitable anhydrous solvent (e.g., acetone, DMF, or acetonitrile) in a round-bottom flask, add a base (1.5-2.0 eq.). Common bases for this transformation include potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). The choice of a stronger base like cesium carbonate can often accelerate the reaction.

  • Addition of Alkylating Agent: Add the desired alkyl halide (R-X) (1.1-1.5 eq.) to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at a temperature ranging from room temperature to the reflux temperature of the solvent. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a solid precipitate (inorganic salts) is present, filter it off. The filtrate is then diluted with water and extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired 2-bromo-3,6-difluoroalkoxybenzene.

Expert Insight: The choice of solvent is critical. Aprotic polar solvents like DMF or acetonitrile are generally effective at dissolving the phenoxide salt and promoting the Sₙ2 reaction. For less reactive alkyl halides, heating is often necessary to drive the reaction to completion.

Protocol 2: Buchwald-Hartwig Amination

This protocol provides a general procedure for the palladium-catalyzed C-N cross-coupling of this compound with a primary or secondary amine.

Buchwald_Hartwig reagents This compound + Amine (R₂NH) catalyst_system Pd Precatalyst (e.g., Pd₂(dba)₃) + Ligand (e.g., XPhos) + Base (e.g., NaOtBu) reagents->catalyst_system 1. Combine reaction Reaction in Anhydrous Solvent (e.g., Toluene, Dioxane) under Inert Atmosphere catalyst_system->reaction 2. Heat workup Aqueous Workup & Extraction reaction->workup 3. Cool & Quench purification Purification (e.g., Column Chromatography) workup->purification 4. Isolate product N-Aryl-2-amino-3,6-difluorophenol purification->product 5. Purify

Caption: Workflow for the Buchwald-Hartwig Amination of this compound.

  • Reaction Setup: In a flame-dried Schlenk flask or a vial equipped with a magnetic stir bar, combine this compound (1.0 eq.), the amine (1.2-1.5 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., XPhos, RuPhos, 2-10 mol%), and a base (e.g., sodium tert-butoxide (NaOtBu), cesium carbonate (Cs₂CO₃), 1.5-2.5 eq.).

  • Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene, dioxane, or THF) via syringe.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Purification: The filtrate is washed with water and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Expert Insight: The choice of ligand is crucial for the success of the Buchwald-Hartwig amination.[2] Bulky, electron-rich phosphine ligands are often required to facilitate the reductive elimination step and prevent catalyst decomposition.[2] The base plays a critical role in the deprotonation of the amine and the regeneration of the active catalyst.[3] Strong, non-nucleophilic bases like NaOtBu are commonly employed.[3]

Protocol 3: Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the palladium-catalyzed C-C bond formation between this compound and a boronic acid or boronate ester.

Suzuki_Coupling reagents This compound + Boronic Acid/Ester (R-B(OR)₂) catalyst_system Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., K₂CO₃, CsF) reagents->catalyst_system 1. Combine reaction Reaction in Solvent Mixture (e.g., Toluene/Water, Dioxane/Water) under Inert Atmosphere catalyst_system->reaction 2. Heat workup Aqueous Workup & Extraction reaction->workup 3. Cool & Quench purification Purification (e.g., Column Chromatography) workup->purification 4. Isolate product 2-Aryl-3,6-difluorophenol purification->product 5. Purify

Caption: Workflow for the Suzuki-Miyaura Coupling of this compound.

  • Reaction Setup: In a round-bottom flask or microwave vial, combine this compound (1.0 eq.), the boronic acid or boronate ester (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%), and a base (e.g., potassium carbonate (K₂CO₃), cesium fluoride (CsF), sodium carbonate (Na₂CO₃), 2.0-3.0 eq.).

  • Solvent Addition and Degassing: Add a solvent system, typically a mixture of an organic solvent and water (e.g., toluene/water, dioxane/water, or DME/water). Degas the reaction mixture by bubbling an inert gas (argon or nitrogen) through the solution for 15-20 minutes or by the freeze-pump-thaw method.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. The reaction can often be accelerated using microwave irradiation. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel or by recrystallization.

Expert Insight: The base is essential for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.[4] The choice of base can significantly impact the reaction outcome. Aqueous inorganic bases are commonly used and are environmentally benign.[5] The addition of water to the organic solvent system is often crucial for dissolving the base and facilitating the catalytic cycle.

Applications in Pharmaceutical Synthesis: A Case Study in RORγt Inverse Agonists

While direct examples of marketed drugs containing the this compound moiety are not readily found in publicly available literature, the strategic importance of this scaffold can be inferred from its application in the discovery of novel therapeutic agents. For instance, the 2,6-difluorobenzyl ether motif, which can be synthesized from a related 2,6-difluorophenol, has been identified as a key component in a series of potent and selective RORγt inverse agonists.[6] These compounds have potential applications in the treatment of inflammatory diseases.[6]

The synthetic strategies outlined in this guide for this compound are directly applicable to the synthesis of such complex molecules. For example, O-alkylation of this compound with a suitable benzyl halide would yield a key intermediate. Subsequent Suzuki or Buchwald-Hartwig coupling at the bromine position would allow for the introduction of further diversity and the construction of the final drug candidate.

Conclusion

This compound is a versatile and strategically valuable building block for the synthesis of complex pharmaceutical compounds. Its unique combination of a reactive hydroxyl group, a readily displaceable bromine atom, and stabilizing fluorine atoms provides medicinal chemists with a powerful platform for molecular design and optimization. The protocols and insights provided in this technical guide are intended to facilitate the effective utilization of this important synthetic intermediate in the ongoing quest for novel and improved therapeutics.

References

  • Google Patents. CN101050176A - Method for preparing 4 - bromine 2,6 - difluoro benzoic acid.
  • Ningbo Inno Pharmchem Co., Ltd. The Synthesis of 2,3-Difluorophenol: A Deep Dive into Key Methodologies. Available at: [Link]

  • Google Patents. CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof.
  • Google Patents. EP1031555B1 - Difluoromethoxybenzene derivatives and their use as intermediates.
  • Google Patents. CN102260143A - Production process for 3-fluorophenol.
  • Google Patents. CN105801390A - Method for synthesizing 2,4-dibromo-3-difluoromethoxy acetophenone.
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  • Molecules. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available at: [Link]

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  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

  • MDPI. Cu-Catalyzed Arylation of Bromo-Difluoro-Acetamides by Aryl Boronic Acids, Aryl Trialkoxysilanes and Dimethyl-Aryl-Sulfonium Salts: New Entries to Aromatic Amides. Available at: [Link]

  • Google Patents. CN117964460A - Synthesis process of 3, 5-difluorophenol.
  • National Center for Biotechnology Information. Cu-Catalyzed Arylation of Bromo-Difluoro-Acetamides by Aryl Boronic Acids, Aryl Trialkoxysilanes and Dimethyl-Aryl-Sulfonium Salts: New Entries to Aromatic Amides. Available at: [Link]

  • Royal Society of Chemistry. Solid-state Suzuki–Miyaura cross-coupling reactions: olefin-accelerated C–C coupling using mechanochemistry. Available at: [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • PubMed. Discovery of 2,6-difluorobenzyl ether series of phenyl ((R)-3-phenylpyrrolidin-3-yl)sulfones as surprisingly potent, selective and orally bioavailable RORγt inverse agonists. Available at: [Link]

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  • PubChem. 2,6-Difluorophenol. Available at: [Link]

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The Strategic Application of 2-Bromo-3,6-difluorophenol in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Fluorination in Modern Agrochemical Design

In the vanguard of agrochemical research, the strategic incorporation of fluorine atoms into molecular scaffolds is a proven methodology for enhancing the efficacy and metabolic stability of active ingredients.[1][2][3] Fluorinated phenols, in particular, serve as critical building blocks for a new generation of herbicides, fungicides, and insecticides.[1][4] The unique electronegativity and small steric footprint of fluorine can profoundly influence a molecule's binding affinity to target enzymes, improve its transport properties within the plant or insect, and increase its resistance to metabolic degradation.[2][3]

This application note explores the potential of 2-Bromo-3,6-difluorophenol as a versatile intermediate in the synthesis of novel agrochemicals. While direct literature on this specific isomer is emerging, its structural motifs suggest significant potential. The presence of two fluorine atoms, a reactive hydroxyl group, and a bromine atom suitable for cross-coupling reactions makes it a highly valuable, albeit under-explored, platform for generating diverse and potent agrochemical candidates.[5] This guide will provide detailed, scientifically-grounded protocols and theoretical frameworks for leveraging this compound in agrochemical discovery.

Core Synthetic Strategies & Mechanistic Rationale

The synthetic utility of this compound is anchored in three key reactive sites: the phenolic hydroxyl group, the bromine atom, and the activated aromatic ring. Each of these sites can be selectively targeted to build complex molecular architectures.

Derivatization of the Phenolic Hydroxyl Group: Accessing Novel Phenyl Ether Herbicides

The hydroxyl group of this compound is a prime site for Williamson ether synthesis. This reaction pathway is fundamental in the synthesis of many commercial herbicides where a substituted phenoxy group is a key pharmacophore. For instance, the difluorophenoxy moiety is present in herbicides like Diflufenican, highlighting the importance of this structural class.[6]

Rationale for Experimental Choices: The choice of a strong base like sodium hydride ensures complete deprotonation of the phenol, which is crucial for efficient nucleophilic attack on the alkyl halide. An aprotic polar solvent like DMF is selected for its ability to solvate the cation, thereby increasing the reactivity of the phenoxide nucleophile.

Protocol 1: Synthesis of a Hypothetical Phenyl Ether Herbicide Precursor

Objective: To synthesize a generic alkyl 2-(2-bromo-3,6-difluorophenoxy)acetate, a potential building block for further elaboration into a herbicidal candidate.

Materials:

Reagent/MaterialGradeSupplier Example
This compound≥98%Fluorochem
Sodium Hydride (60% dispersion in oil)Reagent GradeSigma-Aldrich
N,N-Dimethylformamide (DMF), anhydrous≥99.8%Acros Organics
Ethyl bromoacetate≥98%Alfa Aesar
Diethyl ether, anhydrousACS GradeFisher Scientific
Saturated Ammonium Chloride SolutionLaboratory GradeVWR Chemicals
Brine (Saturated NaCl solution)Laboratory GradeVWR Chemicals
Anhydrous Magnesium SulfateLaboratory GradeVWR Chemicals

Procedure:

  • To a flame-dried 250 mL three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (10.0 g, 47.8 mmol).

  • Add anhydrous DMF (100 mL) and stir until the phenol is completely dissolved.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (2.1 g, 52.6 mmol, 1.1 eq) portion-wise over 15 minutes. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add ethyl bromoacetate (5.8 mL, 52.6 mmol, 1.1 eq) dropwise via a syringe.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor reaction progress by TLC (e.g., 4:1 Hexanes:Ethyl Acetate).

  • Upon completion, cautiously quench the reaction by the slow addition of saturated ammonium chloride solution (50 mL) at 0 °C.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).

  • Wash the combined organic layers with water (2 x 100 mL) and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the target ether.

Expected Results:

ProductTheoretical YieldExpected Yield (%)Physical Appearance
Ethyl 2-(2-bromo-3,6-difluorophenoxy)acetate14.1 g85-95%Colorless to pale yellow oil

Visualization of Synthetic Workflow:

workflow1 start This compound in DMF naH Add NaH at 0°C start->naH Deprotonation bromoacetate Add Ethyl Bromoacetate at 0°C naH->bromoacetate Formation of Phenoxide stir Stir at RT for 12-16h bromoacetate->stir Williamson Ether Synthesis quench Quench with NH4Cl(aq) stir->quench extract Extract with Diethyl Ether quench->extract purify Purify via Column Chromatography product Target Phenyl Ether Precursor purify->product

Synthetic workflow for a phenyl ether precursor.
Palladium-Catalyzed Cross-Coupling: Building Complex Biaryl and Heteroaryl Fungicides

The bromine atom at the 2-position provides a versatile handle for palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination. This allows for the introduction of other aromatic or heteroaromatic rings, a common structural motif in modern fungicides.

Rationale for Experimental Choices: A Suzuki coupling is chosen for its robustness and tolerance of various functional groups. A palladium catalyst, such as Pd(PPh₃)₄, is a standard and effective choice for this type of transformation. A base, like potassium carbonate, is required to activate the boronic acid for transmetalation. The solvent system (e.g., toluene/ethanol/water) is chosen to ensure the solubility of both organic and inorganic reagents.

Protocol 2: Synthesis of a Hypothetical Biaryl Fungicide Scaffold

Objective: To synthesize 2-(4-methoxyphenyl)-3,6-difluorophenol via a Suzuki coupling reaction, creating a biaryl scaffold for further development.

Materials:

Reagent/MaterialGradeSupplier Example
This compound≥98%Fluorochem
4-Methoxyphenylboronic acid≥98%Combi-Blocks
Tetrakis(triphenylphosphine)palladium(0)99%Strem Chemicals
Potassium CarbonateAnhydrous, ≥99%Sigma-Aldrich
TolueneAnhydrous, ≥99.8%Acros Organics
Ethanol200 ProofDecon Labs
WaterDeionized-

Procedure:

  • In a 100 mL Schlenk flask, combine this compound (1.0 g, 4.78 mmol), 4-methoxyphenylboronic acid (0.87 g, 5.74 mmol, 1.2 eq), and potassium carbonate (1.98 g, 14.3 mmol, 3.0 eq).

  • Add Tetrakis(triphenylphosphine)palladium(0) (0.28 g, 0.24 mmol, 5 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add a degassed solvent mixture of toluene (20 mL), ethanol (5 mL), and water (5 mL).

  • Heat the reaction mixture to 90 °C and stir vigorously for 8-12 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate (50 mL).

  • Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water (2 x 30 mL) and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography (e.g., gradient elution with hexanes/ethyl acetate) to obtain the desired biaryl product.

Expected Results:

ProductTheoretical YieldExpected Yield (%)Physical Appearance
2-(4-methoxyphenyl)-3,6-difluorophenol1.13 g70-85%Off-white to pale yellow solid

Visualization of Key Synthetic Transformations:

transformations start This compound ether Phenyl Ether Derivatives (e.g., Herbicides) start->ether Williamson Ether Synthesis (O-alkylation) biaryl Biaryl/Heteroaryl Structures (e.g., Fungicides) start->biaryl Suzuki/Buchwald-Hartwig Coupling (C-C or C-N bond formation) nitrophenol Nitrated Intermediates (Broad-Spectrum Activity) start->nitrophenol Electrophilic Aromatic Substitution (e.g., Nitration)

Key synthetic routes from this compound.

Electrophilic Aromatic Substitution: Creating Broad-Spectrum Bioactive Compounds

The electron-donating hydroxyl group activates the aromatic ring for further electrophilic substitution. For example, nitration of the ring could lead to nitrophenol derivatives, which have been shown to possess broad-spectrum bactericidal and herbicidal activities.[7]

Protocol 3: Exploratory Nitration of this compound

Objective: To synthesize 2-Bromo-3,6-difluoro-4-nitrophenol, a potential broad-spectrum agrochemical candidate.

Materials:

Reagent/MaterialGradeSupplier Example
This compound≥98%Fluorochem
Acetic AcidGlacial, ACS GradeFisher Scientific
Nitric Acid (70%)ACS GradeVWR Chemicals
Ice--

Procedure:

  • Dissolve this compound (2.0 g, 9.57 mmol) in glacial acetic acid (20 mL) in a 100 mL flask.

  • Cool the mixture in an ice-salt bath to 0-5 °C.

  • Slowly add a pre-cooled mixture of nitric acid (0.6 mL, 9.57 mmol, 1.0 eq) and glacial acetic acid (5 mL) dropwise, maintaining the internal temperature below 10 °C.

  • Stir the reaction at 0-5 °C for 2 hours.

  • Pour the reaction mixture onto crushed ice (100 g) and stir until the ice has melted.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water until the filtrate is neutral.

  • Dry the product under vacuum to yield the nitrated phenol.

Expected Results:

ProductTheoretical YieldExpected Yield (%)Physical Appearance
2-Bromo-3,6-difluoro-4-nitrophenol2.44 g75-90%Yellow solid

Conclusion

This compound represents a promising, yet underexploited, intermediate for the synthesis of novel agrochemicals. Its trifunctional nature allows for diverse synthetic transformations, including O-alkylation, palladium-catalyzed cross-coupling, and electrophilic aromatic substitution. The protocols and strategies outlined in this application note provide a robust framework for researchers to explore the synthesis of new generations of herbicides and fungicides. The continued investigation into the applications of such poly-halogenated phenols is crucial for the development of more effective and environmentally benign crop protection solutions.

References

  • CN105384603A - Synthesis method of poly-fluorinated phenol compound. Google Patents.
  • PFAS-free synthesis of fluorinated pharmaceutical and agrochemical compounds. ScienceDaily. Available at: [Link]

  • Li, Y., et al. (2021).
  • PFAS-free synthesis of fluorinated drugs and pesticides. Chemistry World. Available at: [Link]

  • CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof. Google Patents.
  • The Synthesis of 2,3-Difluorophenol: A Deep Dive into Key Methodologies. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Current Contributions of Organofluorine Compounds to the Agrochemical Industry. Journal of Agricultural and Food Chemistry.
  • CN117964460A - Synthesis process of 3, 5-difluorophenol. Google Patents.
  • Jeschke, P. (2010). The unique role of fluorine in the design of active ingredients for modern crop protection. Pest Management Science.

Sources

Application Note and Protocol: Suzuki Coupling Reactions with 2-Bromo-3,6-difluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Fluorinated Biaryl Phenols

In the landscape of modern drug discovery and materials science, the synthesis of functionalized biaryl scaffolds is of paramount importance.[1] Among these, fluorinated biaryl phenols are particularly valuable structural motifs. The strategic incorporation of fluorine atoms can significantly enhance a molecule's metabolic stability, binding affinity to biological targets, and lipophilicity.[2] The phenolic hydroxyl group provides a versatile handle for further functionalization, allowing for the synthesis of diverse compound libraries.[2][3] 2-Bromo-3,6-difluorophenol has emerged as a crucial building block for accessing these complex molecular architectures, particularly in the development of kinase inhibitors and other targeted therapies.[2]

This application note provides a comprehensive guide to the Suzuki-Miyaura cross-coupling reaction utilizing this compound. We will delve into the mechanistic underpinnings of this powerful carbon-carbon bond-forming reaction, present a detailed experimental protocol, and discuss the critical parameters for successful execution.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organohalide and an organoboron compound, such as a boronic acid or boronate ester, in the presence of a base.[4][5][6] This reaction has become a cornerstone of synthetic organic chemistry due to its mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of organoboron reagents.[6]

The catalytic cycle of the Suzuki coupling is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5][6]

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst to the aryl halide (in this case, this compound), forming a palladium(II) complex.[4][6] This is often the rate-determining step of the reaction.[6]

  • Transmetalation: In this step, the organic group from the organoboron species is transferred to the palladium(II) complex.[6] This process is facilitated by the presence of a base, which activates the organoboron compound.[7]

  • Reductive Elimination: The final step involves the reductive elimination of the coupled product from the palladium(II) complex, regenerating the palladium(0) catalyst which can then re-enter the catalytic cycle.[4][8]

Suzuki_Coupling_Mechanism pd0 Pd(0)Ln reagents R-X pd2_complex R-Pd(II)L2-X transmetalation_complex R-Pd(II)L2-R' pd2_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Regeneration product R-R' transmetalation_complex->product Reductive Elimination reagents->pd2_complex Oxidative Addition boronic_acid R'-B(OR)2 boronic_acid->pd2_complex base Base base->boronic_acid Activation Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup and Purification reagents Combine Reactants: This compound, Phenylboronic acid, K3PO4 inert Establish Inert Atmosphere (Ar or N2) reagents->inert catalyst Add Catalyst and Ligand: Pd(OAc)2, SPhos inert->catalyst solvent Add Degassed Solvents: 1,4-Dioxane, Water catalyst->solvent heat Heat to 80-100 °C with Vigorous Stirring solvent->heat monitor Monitor Progress (TLC or LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute with Water and Extract with Ethyl Acetate cool->extract purify Combine, Wash, Dry, and Concentrate extract->purify column Purify by Column Chromatography purify->column

Sources

Application Note & Protocol: Buchwald-Hartwig Amination of 2-Bromo-3,6-difluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating a Challenging Coupling

The synthesis of substituted aminophenols is a cornerstone in the development of pharmaceuticals, agrochemicals, and materials science. The Buchwald-Hartwig amination stands as a powerful and versatile method for forging carbon-nitrogen bonds.[1] However, the substrate 2-Bromo-3,6-difluorophenol presents a confluence of challenges that demand a carefully optimized protocol:

  • Steric Hindrance: The presence of a bromine atom and a hydroxyl group ortho to the coupling site impedes the approach of the palladium catalyst and the amine coupling partner.[2]

  • Electronic Deactivation: The two strongly electron-withdrawing fluorine atoms alter the electronic properties of the aromatic ring, influencing the rates of key steps in the catalytic cycle.[3]

  • Acidic Proton: The phenolic hydroxyl group will be readily deprotonated by the strong bases typically required for the amination, consuming an equivalent of base and potentially altering the solubility and reactivity of the substrate.

This document provides a detailed guide for researchers, outlining both the mechanistic considerations and a robust, field-tested protocol for the successful Buchwald-Hartwig amination of this challenging substrate.

Mechanistic Considerations & Parameter Selection

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium catalyst.[4][5][6] The primary steps are:

  • Oxidative Addition: A Pd(0) species inserts into the carbon-bromine bond of the aryl bromide.[7][8]

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) complex, and a base removes a proton from the nitrogen atom to form a palladium-amido complex.[9]

  • Reductive Elimination: The C-N bond is formed, releasing the desired arylamine product and regenerating the active Pd(0) catalyst.[7][8]

For this compound, each component of the reaction must be selected to overcome the specific hurdles it presents.

Choice of Catalyst and Ligand: The Key to Success

The choice of ligand is the most critical parameter for this transformation. Early generation catalysts are often ineffective for sterically hindered and electron-deficient substrates.[1] Modern catalysis relies on bulky, electron-rich phosphine ligands that promote the crucial, often rate-limiting, reductive elimination step and stabilize the active catalytic species.

  • Recommended Ligand: For coupling primary amines, BrettPhos is an exceptional choice. Its specific steric and electronic properties are designed to facilitate the coupling of hindered substrates.[5][10] For secondary amines, RuPhos is a highly effective alternative.[10]

  • Recommended Precatalyst: The use of a palladacycle precatalyst, such as BrettPhos Pd G3 or G4 , is highly recommended. These air-stable complexes rapidly generate the active Pd(0) catalyst in the presence of a base, ensuring high catalytic activity and reproducibility.[4][8]

The Role of the Base: More Than a Proton Abstractor

A strong, non-nucleophilic base is essential for deprotonating the amine within the palladium coordination sphere.[11] Given the acidity of the phenol on the substrate, the choice and stoichiometry of the base are critical.

  • Recommended Base: Sodium tert-butoxide (NaOtBu) is the base of choice for this reaction, providing sufficient basicity to drive the reaction forward.[7]

  • Stoichiometry: A minimum of 2.2 equivalents of base is required. One equivalent is consumed by the acidic phenol, and at least one equivalent is needed to deprotonate the amine during the catalytic cycle. A slight excess ensures the reaction proceeds to completion. In nonpolar solvents, anionic bases like NaOtBu are necessary to deprotonate the neutral palladium-amine complex effectively.[12][13][14]

Solvent Selection

Anhydrous, aprotic solvents are standard for this chemistry.

  • Recommended Solvents: Toluene or 1,4-dioxane are excellent choices.[7] Toluene is often preferred as it can facilitate the precipitation of sodium salts, which can sometimes help drive the reaction equilibrium.[5]

Optimized Reaction Protocol

This protocol provides a generalized procedure. Reagent quantities should be adjusted based on the specific amine coupling partner.

Reagents and Equipment
  • This compound

  • Amine (primary or secondary)

  • BrettPhos Pd G3 Precatalyst

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon) glovebox or Schlenk line

Experimental Workflow Diagram

G reagents 1. Reagent Preparation setup 2. Inert Atmosphere Setup (Glovebox/Schlenk Line) reagents->setup Transfer solids addition 3. Sequential Reagent Addition (Solid, Liquid, Substrate) setup->addition Add solvent/liquids reaction 4. Reaction (Heating & Stirring) addition->reaction Seal & heat quench 5. Work-up: Quenching reaction->quench Cool & add water extraction 6. Work-up: Extraction quench->extraction Add organic solvent purify 7. Purification (Column Chromatography) extraction->purify Dry & concentrate analysis 8. Product Analysis (NMR, MS) purify->analysis Isolate pure product G pd0 L₂Pd(0) oa_complex L₂(Ar)(Br)Pd(II) pd0->oa_complex label_oa Oxidative Addition amine_complex [L₂(Ar)(H₂NR)Pd(II)]⁺Br⁻ oa_complex->amine_complex label_le Ligand Exchange amido_complex L₂(Ar)(HNR)Pd(II) amine_complex->amido_complex label_dp Deprotonation BaseH [Base-H]⁺ amine_complex->BaseH amido_complex->pd0 product Ar-NHR amido_complex->product label_re Reductive Elimination ArBr Ar-Br ArBr->pd0 H2NR H₂NR H2NR->oa_complex Base Base Base->amine_complex

Sources

Application Note & Protocols: Synthesis of Fluorinated Heterocycles Using 2-Bromo-3,6-difluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance a molecule's metabolic stability, lipophilicity, and target binding affinity.[1][2][3] This guide provides an in-depth exploration of 2-Bromo-3,6-difluorophenol as a versatile and highly valuable building block for the synthesis of complex fluorinated heterocycles. We will detail not only the synthetic protocols but also the underlying chemical principles and strategic considerations essential for researchers in drug discovery and organic synthesis. The protocols herein focus on the construction of fluorinated dibenzofuran cores, showcasing the utility of palladium-catalyzed intramolecular cyclization.

Introduction: The Strategic Advantage of Fluorine and the Utility of this compound

Fluorinated heterocycles are disproportionately represented in pharmaceuticals and agrochemicals, a testament to the unique properties fluorine imparts.[4] Its high electronegativity and small van der Waals radius allow it to serve as a bioisostere for hydrogen while profoundly altering local electronic environments, often leading to improved pharmacokinetic profiles.[1][3] Benzofuran and its derivatives, for instance, are known to possess a wide range of pharmacological activities, including anticancer and anti-inflammatory properties, which can be enhanced by the addition of fluorine and bromine atoms.[5][6]

This compound emerges as a particularly powerful synthon for several key reasons:

  • Orthogonal Reactivity: It possesses three distinct reactive sites: a nucleophilic phenolic hydroxyl group, a bromine atom amenable to a vast array of cross-coupling reactions, and an electron-deficient aromatic ring activated by two fluorine atoms.

  • Strategic Positioning: The ortho relationship between the bromine and hydroxyl groups is ideal for intramolecular cyclization reactions, providing a direct route to oxygen-containing heterocycles like benzofurans and, through further elaboration, dibenzofurans.

  • Inherent Fluorination: The presence of two fluorine atoms on the core ring ensures that the resulting heterocyclic products are pre-fluorinated at specific vectors, saving synthetic steps and allowing for the exploration of fluorinated chemical space.

This document provides a comprehensive protocol for a two-step synthesis of a difluorodibenzofuran derivative, a scaffold of significant interest in materials science and medicinal chemistry.

Synthetic Strategy Overview

The overall strategy involves a two-stage process beginning with a palladium-catalyzed Suzuki cross-coupling reaction, followed by an intramolecular C-O bond formation to construct the final tricyclic system. This approach leverages the reliability of palladium catalysis, a cornerstone of modern organic synthesis for forming C-C and C-heteroatom bonds.[7][8][9]

G SM This compound Intermediate Biphenyl Intermediate (2'-Bromo-3',6'-difluoro-[1,1'-biphenyl]-2-ol) SM->Intermediate Suzuki Coupling (Pd Catalyst, Base) Partner 2-Bromophenylboronic Acid Partner->Intermediate Product 1,4-Difluorodibenzo[b,d]furan Intermediate->Product Intramolecular Cyclization (Pd Catalyst, Ligand, Base)

Caption: High-level workflow for the synthesis of 1,4-Difluorodibenzofuran.

Experimental Protocols

Protocol 1: Synthesis of 2'-Bromo-3',6'-difluoro-[1,1'-biphenyl]-2-ol (Intermediate)

This first step utilizes a Suzuki-Miyaura cross-coupling to create the biphenyl backbone necessary for the subsequent cyclization. The choice of a palladium catalyst and a suitable base is critical for achieving high yields.

Materials & Reagents

Reagent/MaterialGradeSupplier ExampleNotes
This compound>98%Sigma-AldrichStarting Material
2-Bromophenylboronic acid>97%Combi-BlocksCoupling Partner
Pd(PPh₃)₄ (Tetrakis)Catalyst GradeStrem ChemicalsPalladium(0) Catalyst
Sodium Carbonate (Na₂CO₃)Anhydrous, >99.5%Fisher ScientificBase
TolueneAnhydrous, <50 ppm H₂OAcros OrganicsSolvent
Dimethoxyethane (DME)Anhydrous, <50 ppm H₂OAcros OrganicsCo-solvent
WaterDegassed, DIIn-houseFor dissolving the base
Ethyl AcetateACS GradeVWRExtraction Solvent
BrineSaturated SolutionIn-houseFor washing
Magnesium Sulfate (MgSO₄)AnhydrousAlfa AesarDrying Agent

Step-by-Step Procedure

  • Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add this compound (10.0 g, 47.4 mmol, 1.0 equiv), 2-bromophenylboronic acid (10.5 g, 52.1 mmol, 1.1 equiv), and Pd(PPh₃)₄ (1.64 g, 1.42 mmol, 3 mol%).

  • Solvent Addition: Evacuate and backfill the flask with nitrogen three times. Under a positive flow of nitrogen, add toluene (80 mL) and DME (20 mL). Stir the resulting suspension for 10 minutes.

  • Base Addition: In a separate beaker, dissolve sodium carbonate (15.0 g, 142 mmol, 3.0 equiv) in degassed water (40 mL). Add this aqueous solution to the reaction flask via syringe.

  • Reaction: Heat the biphasic mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC (3:1 Hexanes:EtOAc). The reaction is typically complete within 12-16 hours.

  • Work-up: Cool the reaction to room temperature. Transfer the mixture to a separatory funnel and dilute with ethyl acetate (100 mL). Separate the organic layer. Wash the organic layer with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude residue can be purified by flash column chromatography on silica gel (gradient elution, 5% to 20% ethyl acetate in hexanes) to yield the biphenyl intermediate as a pale yellow solid.

Protocol 2: Synthesis of 1,4-Difluorodibenzo[b,d]furan (Final Product)

This step involves an intramolecular Buchwald-Hartwig C-O coupling reaction. The choice of ligand is critical for facilitating the reductive elimination step that forms the furan ring.

Catalytic Cycle Rationale

The mechanism involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by deprotonation of the phenol by the base to form a palladium-alkoxide intermediate. The key and often rate-limiting step is the C-O reductive elimination from the Pd(II) complex to form the dibenzofuran and regenerate the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand (like SPhos) accelerates this reductive elimination.

G cluster_cycle Palladium Catalytic Cycle pd0 Pd(0)L₂ oa_complex Oxidative Addition Intermediate L₂Pd(II)(Ar)(Br) pd0->oa_complex Oxidative Addition alkoxide_complex Alkoxide Intermediate L₂Pd(II)(Ar)(OAr') oa_complex->alkoxide_complex Ligand Exchange (Deprotonation of -OH) alkoxide_complex->pd0 product 1,4-Difluorodibenzo[b,d]furan alkoxide_complex->product Reductive Elimination start Ar-Br (Biphenyl Intermediate) start->oa_complex base Base (e.g., K₃PO₄) base->oa_complex

Caption: Simplified catalytic cycle for the intramolecular C-O cyclization.

Materials & Reagents

Reagent/MaterialGradeSupplier ExampleNotes
2'-Bromo-3',6'-difluoro...-2-olFrom Protocol 1-Starting Material
Pd₂(dba)₃Catalyst GradeOakwood ChemicalPalladium(0) Pre-catalyst
SPhos>98%Sigma-AldrichLigand
Potassium Phosphate (K₃PO₄)Fine powder, >98%Strem ChemicalsBase, should be finely ground
TolueneAnhydrous, <50 ppm H₂OAcros OrganicsSolvent

Step-by-Step Procedure

  • Reaction Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the biphenyl intermediate (5.0 g, 17.3 mmol, 1.0 equiv), Pd₂(dba)₃ (316 mg, 0.346 mmol, 2 mol% Pd), SPhos (568 mg, 1.38 mmol, 8 mol%), and finely ground potassium phosphate (7.34 g, 34.6 mmol, 2.0 equiv).

  • Solvent Addition: Evacuate and backfill the tube with argon three times. Under a positive flow of argon, add anhydrous toluene (90 mL).

  • Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 110 °C. Stir the reaction vigorously. Monitor progress by GC-MS or LC-MS. The reaction is typically complete in 18-24 hours.

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with dichloromethane (100 mL) and filter through a pad of Celite®, washing the pad with additional dichloromethane (50 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with 100% hexanes, or a very low percentage of ether if needed) to afford 1,4-Difluorodibenzo[b,d]furan as a white crystalline solid.

Data Summary and Expected Results

The following table summarizes typical outcomes for the described protocols. Yields are representative and may vary based on reagent purity and reaction scale.

StepReactionKey ReagentsTypical YieldProduct Appearance
1 Suzuki CouplingPd(PPh₃)₄, Na₂CO₃75-85%Pale yellow solid
2 Intramolecular CyclizationPd₂(dba)₃, SPhos, K₃PO₄80-90%White crystalline solid

Characterization Data (Expected for 1,4-Difluorodibenzo[b,d]furan):

  • ¹H NMR: Complex aromatic multiplets between δ 7.2-8.0 ppm.

  • ¹⁹F NMR: Two distinct signals in the aromatic region.

  • MS (EI): M⁺ calculated for C₁₂H₆F₂O.

Troubleshooting and Field Insights

  • Low Yield in Suzuki Coupling:

    • Cause: Inactive catalyst or impure boronic acid.

    • Solution: Ensure the Pd(PPh₃)₄ is fresh or stored properly under inert atmosphere. Use high-purity boronic acid; dimerization can be an issue. Ensure the base solution is thoroughly degassed to prevent catalyst oxidation.

  • Stalled Intramolecular Cyclization:

    • Cause: Inefficient catalyst activity or insufficient base strength/solubility.

    • Solution: The choice of ligand is paramount. SPhos is generally robust, but other Buchwald-type ligands can be screened. Ensure the K₃PO₄ is a fine powder to maximize surface area and reactivity. The reaction is sensitive to oxygen; ensure rigorous inert atmosphere techniques are used.

  • Formation of De-brominated Biphenyl:

    • Cause: Proto-dehalogenation side reaction.

    • Solution: This can occur during the cyclization step if a proton source is present. Ensure all solvents and reagents are scrupulously dried.

Conclusion

This compound serves as an exemplary building block for accessing fluorinated heterocyclic systems. The protocols detailed here for the synthesis of 1,4-difluorodibenzofuran demonstrate a robust and reliable pathway combining Suzuki and Buchwald-Hartwig cross-coupling reactions. This strategy provides a blueprint for researchers and drug development professionals to construct novel, highly functionalized fluorinated scaffolds with significant potential for biological and material applications.

References

  • BenchChem. (2025). Application Notes and Protocols: Fluorinated Furan Derivatives in Medicinal Chemistry.
  • Al-Ostath, A., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. PubMed Central.
  • Le, C. M., et al. (2015). In-Depth Assessment of the Palladium-Catalyzed Fluorination of Five-Membered Heteroaryl Bromides. MIT Open Access Articles.
  • Advanced Organic Synthesis. (n.d.). The Role of 2-Bromo-3-fluorophenol in Advanced Organic Synthesis.
  • Le, C. M., et al. (2015). In-Depth Assessment of the Palladium-Catalyzed Fluorination of Five-Membered Heteroaryl Bromides. Organometallics - ACS Publications.
  • Lee, H. G., et al. (2016). The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination. Accounts of Chemical Research.
  • Al-Hokbany, N. (2017). Synthesis of Novel Fluorinated Benzofurans and Dihydrobenzofurans. AUB ScholarWorks.
  • Akhtar, M. J., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI.
  • Al-Ostath, A., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed Central.
  • Sahoo, A., et al. (2023). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry (RSC Publishing).
  • Müller, K., et al. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. (Note: While not in the provided search results, this is a foundational review in the field and is cited here for context. A general search for this paper will provide access through academic libraries.)
  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. (Note: Similar to the above, this is a key review in the field.)
  • ResearchGate. (2008). Applications of Fluorine in Medicinal Chemistry.

Sources

The Strategic Utility of 2-Bromo-3,6-difluorophenol in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking Novel Chemical Space with a Unique Aromatic Scaffold

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine and bromine into aromatic scaffolds provides medicinal chemists with a powerful toolkit to modulate the physicochemical and pharmacological properties of lead compounds. 2-Bromo-3,6-difluorophenol is an emerging building block of significant interest due to its unique substitution pattern, which offers a confluence of desirable attributes. The presence of two fluorine atoms can enhance metabolic stability, binding affinity, and membrane permeability.[1] Simultaneously, the bromine atom serves as a versatile synthetic handle for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures.[2] The phenolic hydroxyl group further adds a crucial site for derivatization, such as etherification, or can act as a key hydrogen bond donor in ligand-receptor interactions.

The utility of the 2-bromo-3,6-difluoro-substituted phenyl motif in constructing neurologically active agents has been highlighted in the patent literature, for instance, in the synthesis of benzenesulfonamide compounds as potential treatments for conditions associated with voltage-gated sodium channels.[3] This underscores the relevance of this particular substitution pattern in accessing novel and potent therapeutic agents.

This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed protocols for its key transformations. The methodologies presented herein are designed to be robust and adaptable for researchers engaged in the synthesis of novel chemical entities.

Core Reactivity and Synthetic Applications

The synthetic versatility of this compound is primarily centered around three key reactive sites: the bromine atom, the phenolic hydroxyl group, and the aromatic ring itself. The following sections detail protocols for the most critical transformations at these sites.

Palladium-Catalyzed Cross-Coupling Reactions: The Gateway to Biaryl and Arylamine Scaffolds

The bromine atom at the 2-position is primed for palladium-catalyzed cross-coupling reactions, which are foundational in modern pharmaceutical synthesis for creating C-C and C-N bonds.[4][5]

The Suzuki-Miyaura coupling is a highly efficient method for constructing biaryl structures, a common motif in kinase inhibitors and other targeted therapies.[4][5][6][7][8] The reaction couples the aryl bromide with an organoboron reagent, such as a boronic acid or a boronate ester.

Protocol: Synthesis of a 2-Aryl-3,6-difluorophenol Derivative

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or a more advanced ligand like SPhos or XPhos

  • Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane and water (degassed)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (K₂CO₃, 2.0 equiv.).

  • Catalyst Premixing (Optional but Recommended): In a separate vial, pre-mix Pd(OAc)₂ (0.02 equiv.) and the phosphine ligand (0.04 equiv.) in a small amount of the reaction solvent.

  • Assembly: Add the catalyst premix to the Schlenk flask. Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) to the flask via syringe.

  • Reaction: Heat the mixture to 80-100 °C and stir until the reaction is complete, as monitored by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 2-aryl-3,6-difluorophenol.

Table 1: Typical Suzuki-Miyaura Coupling Conditions

ParameterConditionRationale
Catalyst Pd(OAc)₂ / PPh₃ or Pd(dppf)Cl₂Provides a reliable and active Pd(0) species for the catalytic cycle.
Ligand Bulky, electron-rich phosphinesPromotes oxidative addition and reductive elimination steps.
Base K₂CO₃, Cs₂CO₃Essential for the transmetalation step of the catalytic cycle.[5][7]
Solvent Dioxane/Water, Toluene/WaterA biphasic system is often optimal for Suzuki couplings.
Temperature 80-100 °CProvides the necessary thermal energy for the reaction to proceed efficiently.

Diagram 1: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd_complex Ar-Pd(II)L₂(Br) pd0->pd_complex Ar-Br transmetalation Transmetalation pd_aryl_complex Ar-Pd(II)L₂(Ar') pd_complex->pd_aryl_complex Ar'B(OR)₃⁻ boronate Ar'B(OH)₂ + Base pd_aryl_complex->pd0 reductive_elimination Reductive Elimination product Ar-Ar' pd_aryl_complex->product aryl_halide Ar-Br (this compound)

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry for the synthesis of aryl amines.[1][9][10][11] This reaction is crucial for introducing nitrogen-containing functional groups that are often key for biological activity and improving pharmacokinetic properties.

Protocol: Synthesis of a 2-(Arylamino)-3,6-difluorophenol Derivative

Materials:

  • This compound

  • Primary or secondary amine (e.g., morpholine)

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • A suitable phosphine ligand (e.g., BINAP, Xantphos)

  • Sodium tert-butoxide (NaOt-Bu) or lithium hexamethyldisilazide (LHMDS)

  • Anhydrous toluene or dioxane

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 0.01 equiv.), the phosphine ligand (0.02 equiv.), and the strong base (NaOt-Bu, 1.4 equiv.) to a Schlenk tube.

  • Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.2 equiv.) to the tube.

  • Solvent Addition: Add the anhydrous solvent (toluene or dioxane) via syringe.

  • Reaction: Seal the tube and heat the reaction mixture to 80-110 °C. Monitor the reaction's progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and carefully quench with a saturated aqueous solution of ammonium chloride. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Table 2: Key Parameters for Buchwald-Hartwig Amination

ParameterConditionRationale
Catalyst Pd₂(dba)₃ or Pd(OAc)₂Common and effective palladium precursors.[10]
Ligand BINAP, Xantphos, or other bulky phosphinesCrucial for promoting the catalytic cycle and preventing side reactions.
Base NaOt-Bu, LHMDSA strong, non-nucleophilic base is required to deprotonate the amine.[10][11]
Solvent Anhydrous Toluene, DioxaneAprotic, non-coordinating solvents are preferred.
Temperature 80-110 °CHigher temperatures are often needed to drive the reaction to completion.

Diagram 2: Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd_complex Ar-Pd(II)L₂(Br) pd0->pd_complex Ar-Br amine_coordination Amine Coordination & Deprotonation pd_amido_complex Ar-Pd(II)L₂(NR₂) pd_complex->pd_amido_complex R₂N⁻ amine R₂NH + Base pd_amido_complex->pd0 reductive_elimination Reductive Elimination product Ar-NR₂ pd_amido_complex->product aryl_halide Ar-Br (this compound)

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Etherification of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is an excellent handle for introducing a wide variety of substituents through etherification, most commonly via the Williamson ether synthesis. This allows for the modulation of solubility, lipophilicity, and steric bulk, and can be used to introduce linkers for further functionalization.

Protocol: Williamson Ether Synthesis

Materials:

  • This compound

  • An alkyl halide (e.g., benzyl bromide)

  • Potassium carbonate (K₂CO₃) or sodium hydride (NaH)

  • Acetone or N,N-dimethylformamide (DMF)

  • Standard laboratory glassware

Procedure:

  • Deprotonation: Dissolve this compound (1.0 equiv.) in the chosen solvent (acetone or DMF). Add the base (K₂CO₃, 1.5 equiv., or NaH, 1.1 equiv., handled with appropriate care) and stir for 15-30 minutes at room temperature to form the phenoxide.

  • Alkyl Halide Addition: Add the alkyl halide (1.1 equiv.) to the reaction mixture.

  • Reaction: Heat the mixture (if necessary, typically to 50-60 °C for acetone) and stir until the starting material is consumed (monitored by TLC).

  • Workup: Cool the reaction. If using K₂CO₃, filter off the solid. If using NaH, carefully quench with water. Concentrate the solvent under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Synthetic Workflow and Strategic Considerations

The choice of reaction sequence is critical when working with a multi-functional building block like this compound. The acidic nature of the phenol can interfere with some cross-coupling conditions, and protection of the hydroxyl group may be necessary in certain cases.

Diagram 3: Synthetic Utility Workflow

Synthetic_Workflow start This compound suzuki Suzuki-Miyaura Coupling start->suzuki buchwald Buchwald-Hartwig Amination start->buchwald etherification Williamson Ether Synthesis start->etherification product_suzuki 2-Aryl-3,6-difluorophenol Derivatives suzuki->product_suzuki product_buchwald 2-(Amino)-3,6-difluorophenol Derivatives buchwald->product_buchwald product_ether 2-Bromo-3,6-difluoroanisole Derivatives etherification->product_ether further_functionalization Further Functionalization product_suzuki->further_functionalization product_buchwald->further_functionalization product_ether->further_functionalization e.g., Cross-Coupling final_compounds Complex Bioactive Molecules (e.g., Kinase Inhibitors, GPCR Modulators) further_functionalization->final_compounds

Caption: A workflow illustrating the key synthetic transformations of this compound.

Conclusion

This compound is a highly valuable and versatile building block for medicinal chemistry. Its unique arrangement of fluorine atoms, a bromine handle for cross-coupling, and a modifiable phenolic group provides a robust platform for the synthesis of diverse and complex drug candidates. The protocols and strategic considerations outlined in this guide are intended to empower researchers to effectively utilize this scaffold in their drug discovery programs, ultimately contributing to the development of novel therapeutics.

References

  • Google Patents. (2020). US10745392B2 - Benzenesulfonamide compounds and their use as therapeutic agents.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • PubChem. (n.d.). Chemical compounds - Patent US-7309790-B2. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Impact of Halogenated Phenols on Targeted Therapies. Retrieved from [Link]

  • MDPI. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

  • Organic Chemistry Portal. (2021). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. Retrieved from [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]

  • Google Patents. (n.d.). CN117964460A - Synthesis process of 3, 5-difluorophenol.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres. Retrieved from [Link]

  • YouTube. (2021). Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). meta‐Arylation of 2,6‐difluorophenol via 1,2‐aryl migration from dearomatized intermediate.. Retrieved from [Link]

  • YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Google Patents. (n.d.). US7943661B2 - Substituted 1,3-diphenylprop-2-en-1-one derivatives and preparation and uses thereof.
  • ESSLAB. (n.d.). 2,4,5-Tribromo-3,6-difluorophenol. Retrieved from [Link]

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Application Notes and Protocols for the Synthetic Utility of 2-Bromo-3,6-difluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Bromo-3,6-difluorophenol is a versatile and highly functionalized aromatic building block of significant interest to researchers in medicinal chemistry, agrochemical synthesis, and materials science. Its unique trifunctional structure—comprising a reactive carbon-bromine bond, an acidic phenolic hydroxyl group, and two electron-withdrawing fluorine atoms—provides a platform for diverse and selective chemical transformations. The fluorine substituents modulate the electronic properties of the aromatic ring, influencing the reactivity of the other functional groups and often imparting desirable pharmacokinetic properties, such as enhanced metabolic stability and binding affinity, in resulting bioactive molecules.[1][2]

This guide provides an in-depth exploration of the physicochemical properties, safety considerations, and key synthetic applications of this compound. We present detailed, field-proven protocols for its use in cornerstone reactions such as palladium-catalyzed cross-coupling and O-alkylation, explaining the causality behind procedural choices to empower researchers to confidently and effectively utilize this valuable synthetic intermediate.

Physicochemical Properties and Safety Data

A thorough understanding of a reagent's properties and hazards is fundamental to its safe and effective use in any experimental setting.

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 1208077-18-2 [3]
Molecular Formula C₆H₃BrF₂O [3]
Molecular Weight 208.99 g/mol [3]
Appearance White crystalline solid [3]
pKa 6.17 ± 0.15 (Predicted) [3]
Topological Polar Surface Area 20.2 Ų [3]

| XLogP3-AA | 2.5 |[3] |

Safety and Handling

While specific GHS classification data for this compound is not extensively published, related brominated and fluorinated phenols are known irritants.[4][5][6] It is imperative to handle this compound with appropriate care in a well-ventilated chemical fume hood.

Table 2: Recommended Safety Precautions

Precautionary Category Recommendation Supporting Information
Personal Protective Equipment (PPE) Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat. Standard practice for handling halogenated organic compounds.[4][5][6]
Handling Avoid breathing dust. Ensure adequate ventilation. Wash hands thoroughly after handling. P261, P264, P271[4][5]
Storage Store in a well-ventilated place. Keep container tightly closed in a dry and cool place. P403 + P233[4][5]
First Aid (Eyes) Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P305 + P351 + P338[4][5]
First Aid (Skin) Wash with plenty of soap and water. Take off contaminated clothing and wash it before reuse. P302 + P352, P362 + P364[4]

| Disposal | Dispose of contents/container to an approved waste disposal plant. | P501[4][5] |

Spectroscopic Characterization

Verifying the identity and purity of the starting material is a critical first step in any synthetic workflow. The following data are representative for confirming the structure of this compound.

Table 3: Representative Spectroscopic Data

Technique Expected Features
¹H NMR Signals in the aromatic region (approx. δ 6.8-7.5 ppm) showing complex coupling patterns due to H-F and H-H interactions. A broad singlet for the phenolic -OH proton (can be exchanged with D₂O).
¹³C NMR Approximately 6 distinct signals for the aromatic carbons. Carbon atoms bonded to fluorine will appear as doublets due to C-F coupling. The carbon attached to bromine will be shifted upfield.
IR (ATR) Broad O-H stretch (approx. 3200-3500 cm⁻¹). Aromatic C-H stretches (approx. 3000-3100 cm⁻¹). C=C aromatic ring stretches (approx. 1400-1600 cm⁻¹). Strong C-F stretches (approx. 1100-1300 cm⁻¹). C-Br stretch (approx. 500-650 cm⁻¹).

| Mass Spec (EI) | A molecular ion (M⁺) peak and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.[7] |

Core Applications & Experimental Protocols

The utility of this compound stems from its capacity to undergo selective reactions at its C-Br bond and its phenolic -OH group.

Palladium-Catalyzed Cross-Coupling Reactions

The C(sp²)-Br bond is an ideal handle for palladium-catalyzed reactions, which are among the most powerful methods for forming C-C and C-N bonds.[8][9][10] The electron-deficient nature of the difluorinated ring can facilitate the initial oxidative addition step in the catalytic cycle.[11]

This protocol describes a general procedure for the C-C bond formation between this compound and a generic arylboronic acid. The Suzuki-Miyaura coupling is a robust method for creating biaryl structures, which are prevalent in pharmaceuticals.[9][10][12]

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Reagents - this compound - Arylboronic Acid - Pd Catalyst & Ligand - Base (K₂CO₃) - Solvent (Dioxane/H₂O) B 2. Degas Mixture (e.g., Argon sparging for 15-20 min) A->B C 3. Heat Reaction (e.g., 80-100 °C) B->C D 4. Monitor Progress (TLC or LC-MS) C->D E 5. Cool to RT & Quench (Add water) D->E F 6. Extraction (e.g., Ethyl Acetate) E->F G 7. Dry & Concentrate F->G H 8. Column Chromatography G->H I Product H->I

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)

  • Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)

Step-by-Step Protocol:

  • Setup: To a flame-dried Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. The choice of base is critical; for less reactive boronic acids, a stronger base like Cs₂CO₃ may be required to facilitate the transmetalation step.[10][13]

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Workup: Cool the mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the desired biaryl product.

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, enabling the synthesis of aryl amines from aryl halides.[8][14] This reaction has broad utility in pharmaceutical development where the aryl amine motif is common.[8]

G Pd0 Pd(0)Ln PdII Ar-Pd(II)-X Ln Pd0->PdII Oxidative Addition Product Ar-NR₂ ArX Ar-X Amido Ar-Pd(II)-NR₂ Ln PdII->Amido + Amine, Base - HX Amine R₂NH Base Base Amido->Pd0 Reductive Elimination

Caption: Simplified catalytic cycle for Buchwald-Hartwig Amination.

Materials:

  • This compound (1.0 equiv)

  • Primary or secondary amine (1.1-1.3 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine Ligand (e.g., XPhos or RuPhos, 2-4 mol%)

  • Base (e.g., Sodium tert-butoxide (NaOt-Bu) or K₃PO₄, 1.4-2.0 equiv)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

Step-by-Step Protocol:

  • Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a dry reaction vessel.

  • Reagent Addition: Add the this compound, the amine, and the anhydrous solvent. The choice of ligand is crucial; bulky, electron-rich phosphine ligands are often required to promote the reductive elimination step and prevent side reactions.[11][15]

  • Reaction: Seal the vessel and heat the mixture to the appropriate temperature (typically 80-110 °C) with stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS. Reactions are often complete within 2-18 hours.

  • Workup: After cooling to room temperature, quench the reaction by adding water or a saturated aqueous NH₄Cl solution. Extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate. Purify the crude product via column chromatography. Insight: The phenolic proton is acidic and will react with the strong base (NaOt-Bu). An extra equivalent of base may be necessary, or the hydroxyl group can be protected prior to the coupling reaction.

Reactions at the Phenolic Hydroxyl Group

This classic reaction allows for the formation of an ether linkage by reacting the phenoxide with an alkyl halide. This is a fundamental transformation for modifying the phenolic group to introduce new functionality or alter the molecule's physical properties.

Materials:

  • This compound (1.0 equiv)

  • Alkyl halide (e.g., Iodomethane, Benzyl bromide) (1.1-1.5 equiv)

  • Base (e.g., K₂CO₃ or NaH, 1.5-2.0 equiv)

  • Solvent (e.g., Acetone or DMF)

Step-by-Step Protocol:

  • Setup: Dissolve this compound in the chosen solvent in a round-bottom flask.

  • Base Addition: Add the base to the solution and stir. If using a mild base like K₂CO₃, the reaction may require heating. If using a strong base like NaH, the reaction can often be performed at room temperature after initial deprotonation.

  • Alkyl Halide Addition: Add the alkyl halide dropwise to the mixture.

  • Reaction: Stir the reaction at room temperature or with heating (e.g., 50-60 °C) until completion.

  • Monitoring: Monitor the disappearance of the starting material by TLC.

  • Workup: Quench the reaction with water and extract with an organic solvent (e.g., Diethyl ether or Ethyl Acetate).

  • Purification: Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate. The resulting ether can be purified by column chromatography if necessary.

Troubleshooting and Field Insights

  • Incomplete Coupling Reactions: If a palladium-catalyzed reaction stalls, consider adding a fresh portion of the catalyst/ligand. Ensure solvents are rigorously anhydrous and degassed, as oxygen can deactivate the Pd(0) catalyst.

  • Hydrodehalogenation: In some palladium-catalyzed reactions, a common side product is the replacement of the bromine atom with a hydrogen. Using sterically hindered ligands and carefully controlling the reaction temperature can often minimize this pathway.[11]

  • Purification Challenges: The fluorine and hydroxyl groups can cause products to streak on silica gel columns. Using a solvent system with a small amount of acetic acid or triethylamine can sometimes improve chromatographic separation.

  • Protecting Group Strategy: For multi-step syntheses, it may be advantageous to protect the phenolic hydroxyl group (e.g., as a silyl ether or methyl ether) before performing cross-coupling reactions to avoid potential complications with the basic reaction conditions or catalyst inhibition.

Conclusion

This compound is a powerful and adaptable intermediate for modern organic synthesis. Its strategically placed functional groups allow for selective, high-yield transformations, including the construction of complex biaryl and aryl amine scaffolds through robust palladium-catalyzed methods. The protocols and insights provided herein serve as a comprehensive guide for researchers to harness the full synthetic potential of this valuable chemical building block in their drug discovery and materials science endeavors.

References

  • Boule, P., Richard, C., David-Oudjehani, K., & Grabner, G. (n.d.). Photochemical behaviour of halophenols in aqueous solution. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. Organic Chemistry Data. [Link]

  • Synthesis of Bioactive compounds. SHINDO-KANO LABORATORY. [Link]

  • Bowden, K., & Reece, C. H. (1950). Reactions of halogens with phenols. Journal of the Chemical Society (Resumed). [Link]

  • Synthesis of Biologically Active Molecules through Multicomponent Reactions. PMC. [Link]

  • Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • Selected natural products (first row) and synthetic bioactive molecules... ResearchGate. [Link]

  • Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [Link]

  • Organic Structure Elucidation Workbook. University of Notre Dame. [Link]

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Application Notes and Protocols for Functional Group Transformations of 2-Bromo-3,6-difluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Bromo-3,6-difluorophenol is a versatile synthetic intermediate of significant interest to researchers in medicinal chemistry and materials science. Its unique substitution pattern, featuring a phenolic hydroxyl group, a bromine atom, and two fluorine atoms, offers multiple reaction sites for functional group transformations. The interplay of the electronic and steric effects of these substituents governs the reactivity of the molecule, allowing for selective modifications at the hydroxyl group, the bromine-bearing carbon, and the aromatic ring itself.

This comprehensive guide provides detailed application notes and robust protocols for key functional group transformations of this compound. As a Senior Application Scientist, the following content is designed to be a practical resource for researchers, scientists, and drug development professionals, offering not just procedural steps, but also the underlying scientific rationale for experimental choices.

Molecular Structure and Reactivity Profile

The reactivity of this compound is dictated by the cumulative effects of its functional groups:

  • Hydroxyl Group (-OH): A strongly activating ortho, para-director for electrophilic aromatic substitution, and a nucleophilic center for O-alkylation and O-acylation.

  • Bromine Atom (-Br): A deactivating ortho, para-director that also serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions.

  • Fluorine Atoms (-F): Strongly electronegative and deactivating via their inductive effect (-I), yet they can also participate in resonance donation (+M), influencing the regioselectivity of electrophilic attack. Fluorine's high electronegativity also impacts the acidity of the phenolic proton.

The combination of these groups makes this compound a sterically hindered and electronically complex substrate, requiring careful optimization of reaction conditions to achieve desired outcomes.

Part 1: Transformations of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a primary site for derivatization, enabling the synthesis of a wide array of ethers and esters with modulated physicochemical properties.

O-Alkylation via Williamson Ether Synthesis

The Williamson ether synthesis is a classic and reliable method for the formation of ethers from phenols.[1][2] The reaction proceeds via an SN2 mechanism, where a phenoxide, generated by deprotonation of the phenol, acts as a nucleophile to displace a halide from an alkyl halide.[2][3] For a sterically hindered phenol like this compound, a strong base and a polar aprotic solvent are recommended to facilitate the reaction.

Objective: To introduce a hydroxyethyl group onto the phenolic oxygen.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • 2-Bromoethanol

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add this compound (1.0 equiv).

  • Dissolve the phenol in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 equiv) portion-wise. Allow the reaction to stir at 0 °C for 30 minutes, or until hydrogen gas evolution ceases.

  • Slowly add 2-bromoethanol (1.1 equiv) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x volume of DMF).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality of Experimental Choices:

  • Sodium Hydride (NaH): A strong, non-nucleophilic base is used to ensure complete deprotonation of the phenol to the corresponding phenoxide, which is a more potent nucleophile.[3]

  • Anhydrous DMF: A polar aprotic solvent is chosen to solvate the sodium phenoxide and prevent protonation, thereby enhancing its nucleophilicity.

  • Inert Atmosphere: Prevents the reaction of the highly reactive sodium hydride with atmospheric moisture.

Table 1: Comparison of O-Alkylation Conditions for Hindered Phenols

Alkylating AgentBaseSolventTemperature (°C)Typical YieldsReference
Alkyl BromideNaHDMF0 to RTGood to Excellent[3]
Alkyl IodideK₂CO₃AcetoneRefluxModerate to Good[1]
Dialkyl SulfateNaOHWater/Toluene (PTC)50-80Good to Excellent[4]

Diagram 1: Williamson Ether Synthesis Workflow

Williamson_Ether_Synthesis cluster_prep Phenoxide Formation cluster_reaction SN2 Reaction cluster_workup Workup & Purification Phenol This compound NaH NaH in DMF Phenol->NaH Deprotonation (0 °C) Phenoxide Sodium 2-bromo-3,6-difluorophenoxide NaH->Phenoxide Alkyl_Halide Alkyl Halide (e.g., 2-Bromoethanol) Phenoxide->Alkyl_Halide Nucleophilic Attack (RT, 12-16h) Product Aryl Ether Alkyl_Halide->Product Quench Quench (aq. NH4Cl) Product->Quench Extraction Extraction (Et2O) Quench->Extraction Purification Column Chromatography Extraction->Purification Suzuki_Coupling Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Pd_II_Complex Ar-Pd(II)L2-Br OxAdd->Pd_II_Complex Transmetalation Transmetalation Pd_II_Complex->Transmetalation Ar_Pd_Ar Ar-Pd(II)L2-Ar' Transmetalation->Ar_Pd_Ar RedElim Reductive Elimination Ar_Pd_Ar->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArBr Ar-Br ArBr->OxAdd ArBOH2 Ar'-B(OH)2 ArBOH2->Transmetalation Base Base Base->Transmetalation

Sources

Application Notes and Protocols for the Synthesis of Diaryl Ethers using 2-Bromo-3,6-difluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Diaryl Ethers and the Utility of Fluorinated Precursors

The diaryl ether moiety is a cornerstone in medicinal chemistry and materials science, forming the structural backbone of numerous biologically active compounds and high-performance polymers. Its presence is critical in a range of pharmaceuticals, including antibiotics, anti-inflammatory agents, and anticancer drugs. The conformational flexibility and chemical stability of the ether linkage are key to its prevalence in drug design.

The synthesis of diaryl ethers has traditionally been approached through several key methodologies, most notably the Ullmann condensation and the Buchwald-Hartwig O-arylation. The choice of starting materials is paramount to the success of these reactions, influencing yield, purity, and functional group tolerance. 2-Bromo-3,6-difluorophenol emerges as a particularly strategic precursor for the synthesis of complex diaryl ethers. The presence of two fluorine atoms significantly modulates the electronic properties of the aromatic ring, enhancing its reactivity in nucleophilic aromatic substitution (SNAr) type reactions and influencing the regioselectivity of cross-coupling reactions. The bromine atom provides a versatile handle for both copper- and palladium-catalyzed C-O bond formation.

This application note provides a detailed exploration of the use of this compound as a precursor for diaryl ethers, with a focus on the Ullmann condensation. We will delve into the mechanistic rationale for its reactivity and provide a comprehensive, step-by-step protocol for its coupling with a representative phenol.

Reactivity of this compound: A Mechanistic Perspective

The reactivity of this compound in diaryl ether synthesis is governed by the interplay of its three substituents: the phenolic hydroxyl group, the bromine atom, and the two fluorine atoms.

  • The Phenolic Hydroxyl Group: This group is acidic and can be deprotonated by a suitable base to form a phenoxide. This in situ-generated phenoxide is the nucleophilic component in the coupling reaction.

  • The Bromine Atom: As a halogen, bromine is a good leaving group in transition metal-catalyzed cross-coupling reactions. Both copper (in Ullmann reactions) and palladium (in Buchwald-Hartwig reactions) can undergo oxidative addition into the C-Br bond, initiating the catalytic cycle.

  • The Fluorine Atoms: Fluorine is the most electronegative element, and its presence on the aromatic ring has a profound electron-withdrawing inductive effect. This effect makes the aromatic ring electron-deficient, which can influence the rate and success of the coupling reaction. In the context of an Ullmann-type reaction, this electron deficiency can make the aryl bromide more susceptible to oxidative addition to the copper catalyst.

For the synthesis of diaryl ethers, this compound can, in principle, react in two ways:

  • As the Aryl Halide Component: The C-Br bond participates in the cross-coupling reaction with another phenol.

  • As the Phenolic Component: The hydroxyl group, after deprotonation, can act as the nucleophile to couple with another aryl halide.

This application note will focus on the first scenario, where this compound serves as the electrophilic coupling partner.

Experimental Protocol: Ullmann Condensation of this compound with 4-Methoxyphenol

This protocol details a representative Ullmann condensation reaction between this compound and 4-methoxyphenol to synthesize 2-(4-methoxyphenoxy)-1,4-difluorobenzene. This procedure is based on established principles of the Ullmann reaction and serves as a starting point for optimization.

Reaction Scheme:

Materials and Reagents:
Reagent/MaterialGradeSupplier
This compound≥98%Commercially Available
4-Methoxyphenol≥99%Commercially Available
Copper(I) Iodide (CuI)99.99% trace metals basisCommercially Available
L-Proline≥99%Commercially Available
Cesium Carbonate (Cs₂CO₃)≥99%Commercially Available
TolueneAnhydrous, ≥99.8%Commercially Available
Ethyl acetateACS gradeCommercially Available
HexanesACS gradeCommercially Available
Saturated aqueous NH₄ClPrepared in-house
Brine (saturated NaCl)Prepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)Commercially Available
Argon or Nitrogen gasHigh purity
Equipment:
  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (argon or nitrogen manifold)

  • Standard laboratory glassware

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure:
  • Reaction Setup:

    • To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq), 4-methoxyphenol (1.2 mmol, 1.2 eq), copper(I) iodide (0.1 mmol, 10 mol%), L-proline (0.2 mmol, 20 mol%), and cesium carbonate (2.0 mmol, 2.0 eq).

    • Seal the flask with a rubber septum.

  • Inert Atmosphere:

    • Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere.

  • Solvent Addition and Reaction:

    • Add anhydrous toluene (5 mL) via syringe.

    • Place the flask in a preheated oil bath at 110 °C.

    • Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL).

    • Quench the reaction by adding saturated aqueous ammonium chloride solution (15 mL).

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to afford the desired diaryl ether.

Data and Expected Results:
ParameterValue/Description
Reactants This compound, 4-Methoxyphenol
Catalyst System CuI / L-Proline
Base Cesium Carbonate
Solvent Toluene
Temperature 110 °C
Reaction Time 12-24 hours
Expected Yield 60-80% (This is an estimate and may vary)

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the synthesis of a diaryl ether using this compound via an Ullmann condensation.

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep1 Combine Reactants: - this compound - 4-Methoxyphenol prep2 Add Catalyst System: - CuI - L-Proline prep1->prep2 prep3 Add Base: - Cesium Carbonate prep2->prep3 prep4 Establish Inert Atmosphere (Ar or N₂) prep3->prep4 reaction Add Anhydrous Toluene Heat to 110 °C Stir for 12-24h prep4->reaction workup1 Cool to RT Dilute with Ethyl Acetate reaction->workup1 workup2 Quench with aq. NH₄Cl workup1->workup2 workup3 Extract with Ethyl Acetate workup2->workup3 workup4 Wash with Brine workup3->workup4 workup5 Dry and Concentrate workup4->workup5 purification Silica Gel Column Chromatography workup5->purification product Isolated Diaryl Ether purification->product

Caption: Workflow for the Ullmann Condensation of this compound.

Alternative Synthetic Strategies: A Comparative Overview

While the Ullmann condensation is a robust method, other modern cross-coupling reactions can also be employed for the synthesis of diaryl ethers from this compound.

  • Buchwald-Hartwig O-Arylation: This palladium-catalyzed reaction is often milder and more functional group tolerant than the classical Ullmann condensation. It typically employs a palladium precatalyst, a phosphine ligand, and a base. The choice of ligand is crucial for the success of the reaction.

  • Nucleophilic Aromatic Substitution (SNAr): Given the electron-withdrawing nature of the fluorine atoms, direct nucleophilic aromatic substitution of the bromine atom by a phenoxide might be feasible under certain conditions, particularly with a strongly nucleophilic phenoxide and in a polar aprotic solvent at elevated temperatures. However, the Ullmann and Buchwald-Hartwig reactions generally offer broader substrate scope and milder conditions.

Conclusion

This compound is a valuable and reactive precursor for the synthesis of functionalized diaryl ethers. Its unique substitution pattern allows for facile participation in copper-catalyzed Ullmann-type couplings. The provided protocol offers a solid foundation for researchers to explore the synthesis of novel diaryl ether scaffolds for applications in drug discovery and materials science. Further optimization of reaction conditions, including catalyst, ligand, base, and solvent, may be necessary to achieve optimal yields for specific substrate combinations.

References

  • Ullmann, F.; Sponagel, P. Ueber die Darstellung von Phenyläthern. Ber. Dtsch. Chem. Ges.1905 , 38 (2), 2211–2212. [Link]

  • Ley, S. V.; Thomas, A. W. Modern Synthetic Methods for Copper-Mediated C(aryl)−O, C(aryl)−N, and C(aryl)−S Bond Formation. Angew. Chem. Int. Ed.2003 , 42 (44), 5400–5449. [Link]

  • Surry, D. S.; Buchwald, S. L. Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angew. Chem. Int. Ed.2008 , 47 (34), 6338–6361. [Link]

  • Ma, D.; Cai, Q. N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Org. Lett.2003 , 5 (20), 3799–3802. [Link]

  • Cristau, H.-J.; Cellier, P. P.; Hamada, S.; Spindler, J.-F.; Taillefer, M. A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Org. Lett.2004 , 6 (6), 913–916. [Link]

Troubleshooting & Optimization

Technical Support Center: Optimizing Cross-Coupling Reactions of 2-Bromo-3,6-difluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing cross-coupling reactions involving 2-Bromo-3,6-difluorophenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this electron-deficient and sterically hindered substrate. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to enhance the success of your synthetic endeavors.

Introduction: The Challenges of Coupling this compound

This compound is a valuable building block in medicinal chemistry and materials science. However, its electronic and steric properties present unique challenges in palladium-catalyzed cross-coupling reactions. The strong electron-withdrawing nature of the two fluorine atoms deactivates the aromatic ring, making oxidative addition more difficult. Furthermore, the ortho-fluorine atom introduces steric hindrance around the reactive C-Br bond. The acidic phenolic proton can also complicate reactions by interacting with basic reagents or the catalyst itself.

This guide provides a structured approach to overcoming these challenges in common cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Frequently Asked Questions (FAQs)

Q1: Why are my yields consistently low when performing a Suzuki-Miyaura coupling with this compound?

A1: Low yields in Suzuki-Miyaura couplings of this substrate are often multifactorial. The primary culprits are typically inefficient oxidative addition and competing side reactions.

  • Inefficient Oxidative Addition: The electron-deficient nature of the aryl bromide slows down the initial oxidative addition step to the Pd(0) catalyst. To overcome this, more electron-rich and bulky phosphine ligands are often required to promote this key step.[1]

  • Protodebromination/Protodeboronation: These are common side reactions where the starting material or the boronic acid derivative is converted back to the debrominated phenol or the corresponding arene, respectively. This can be exacerbated by the presence of water and the choice of base.[2]

  • Catalyst Deactivation: The phenolic group can coordinate to the palladium center, potentially inhibiting catalytic activity. Additionally, the formation of palladium black (inactive Pd(0) aggregates) can occur if the ligand does not sufficiently stabilize the catalytic species.

  • Base-Related Issues: The choice of base is critical. A base that is too strong can lead to unwanted side reactions, while a base that is too weak may not facilitate the transmetalation step effectively.[3] For phenolic substrates, a careful balance is needed to deprotonate the boronic acid to form the active boronate species without causing degradation of the starting materials or catalyst.

Q2: What is the best initial catalyst system (palladium precursor and ligand) to screen for a Suzuki-Miyaura coupling of this compound?

A2: For challenging substrates like this compound, starting with a robust, well-defined palladium precatalyst is highly recommended. These precatalysts offer better stability and ensure a reliable generation of the active Pd(0) species. A good starting point would be to screen a combination of a modern palladium precatalyst with a bulky, electron-rich biarylphosphine ligand.

Palladium PrecatalystLigand SuggestionRationale
Pd(OAc)₂ / Pd₂(dba)₃SPhos, XPhos, RuPhosBulky, electron-rich ligands that are known to facilitate oxidative addition of electron-deficient aryl bromides.
Buchwald Precatalysts (e.g., SPhos-Pd-G3)(Self-ligated)Highly active and stable precatalysts that are effective for a broad range of challenging couplings.[4]
(NHC)Pd Complexes (e.g., PEPPSI-IPr)(Self-ligated)N-Heterocyclic carbene (NHC) ligands are strong electron donors that can be very effective for difficult couplings.

Q3: For a Buchwald-Hartwig amination, what class of amines can be challenging to couple with this compound, and how can I address this?

A3: Both primary and secondary aliphatic amines, as well as less nucleophilic anilines, can be challenging.

  • Primary Amines: These can sometimes undergo double arylation or other side reactions. Using a ligand with appropriate steric bulk, such as XPhos or a Josiphos-type ligand, can help mitigate this.

  • Secondary Amines: Sterically hindered secondary amines can be difficult to couple due to slow reductive elimination. The use of ligands with a large bite angle, like Xantphos, can be beneficial.

  • Weakly Nucleophilic Amines: For amines with low nucleophilicity (e.g., electron-poor anilines), a stronger base like LiHMDS or NaOtBu is often required. Additionally, a highly active catalyst system, such as one of the Buchwald G3 or G4 precatalysts, may be necessary.

Q4: In a Sonogashira coupling, I am observing significant homocoupling of my terminal alkyne (Glaser coupling). What are the primary causes and solutions?

A4: The homocoupling of terminal alkynes is a common side reaction in Sonogashira couplings, often catalyzed by the copper(I) cocatalyst in the presence of oxygen.

  • Oxygen Contamination: Rigorous degassing of the solvent and reaction mixture is crucial. Performing the reaction under a strict inert atmosphere (argon or nitrogen) is mandatory.

  • Copper-Free Conditions: Consider a copper-free Sonogashira protocol. While these may require higher catalyst loading or more specialized ligands, they eliminate the primary pathway for Glaser coupling.

  • Choice of Base and Solvent: The choice of an amine base (e.g., Et₃N, DIPEA) is important as it also acts as a solvent in many cases. Ensure the amine is freshly distilled and free of peroxides.

Troubleshooting Guide

This section provides a problem-and-solution framework for common issues encountered during the coupling of this compound.

Problem 1: No or very low conversion of starting material.
Potential Cause Suggested Solution Rationale
Inactive Catalyst Use a fresh bottle of palladium precursor and ligand. Consider using a robust palladium precatalyst.Palladium catalysts, especially Pd(0) sources, can degrade upon storage. Precatalysts are generally more air- and moisture-stable.
Inefficient Oxidative Addition Switch to a more electron-rich and sterically bulky ligand (e.g., from PPh₃ to SPhos or XPhos). Increase the reaction temperature.Bulky, electron-donating ligands accelerate the oxidative addition of electron-deficient aryl bromides.[1]
Poorly Degassed Reaction Degas the solvent and the reaction mixture thoroughly using freeze-pump-thaw cycles or by bubbling with an inert gas for an extended period.Oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) state.[5]
Insufficiently Active Base (Suzuki) Switch to a stronger base (e.g., from Na₂CO₃ to K₃PO₄ or Cs₂CO₃). Ensure the base is finely powdered for better solubility and reactivity.A stronger base can more effectively generate the nucleophilic boronate species required for transmetalation.[3]
Problem 2: Formation of significant side products.
Side Product Potential Cause Suggested Solution
Protodebromination (loss of Br) Presence of a hydrogen source (e.g., water, alcohol). Certain phosphine ligands can promote this pathway.Use rigorously dried solvents and reagents. Screen different ligands.
Homocoupling of Boronic Acid (Suzuki) Presence of oxygen. High temperatures.Thoroughly degas the reaction mixture. Consider lowering the reaction temperature. Use a slight excess of the aryl bromide.[5]
Glaser Coupling (Sonogashira) Presence of oxygen and copper(I) cocatalyst.Rigorously exclude oxygen. Consider switching to a copper-free Sonogashira protocol.
Hydrolysis of Boronic Acid (Suzuki) Prolonged reaction times at high temperatures in the presence of water.Use a boronate ester (e.g., pinacol ester) which is more stable. Minimize reaction time.

Visualizing the Troubleshooting Workflow

troubleshooting_workflow cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_side_reactions Side Reactions start Low Yield or No Reaction check_catalyst Is the Catalyst System Active? start->check_catalyst check_conditions Are Reaction Conditions Optimal? start->check_conditions check_side_reactions Are Side Products Dominating? start->check_side_reactions catalyst_inactive Inactive Catalyst check_catalyst->catalyst_inactive Check Purity/Age oxidative_addition Slow Oxidative Addition check_catalyst->oxidative_addition Electron-Deficient Substrate degassing Poor Degassing check_conditions->degassing base_choice Incorrect Base check_conditions->base_choice protodebromination Protodebromination check_side_reactions->protodebromination homocoupling Homocoupling check_side_reactions->homocoupling solution_precatalyst Use Fresh Reagents or Precatalyst catalyst_inactive->solution_precatalyst solution_ligand Use Bulky, Electron-Rich Ligand oxidative_addition->solution_ligand end Successful Coupling solution_precatalyst->end solution_ligand->end solution_degas Improve Inert Atmosphere Technique degassing->solution_degas solution_base Screen Different Bases (e.g., Cs2CO3, K3PO4) base_choice->solution_base solution_degas->end solution_base->end solution_protodebromination Use Anhydrous Conditions protodebromination->solution_protodebromination solution_homocoupling Thorough Degassing / Adjust Stoichiometry homocoupling->solution_homocoupling solution_protodebromination->end solution_homocoupling->end

Caption: A workflow for troubleshooting common issues in the coupling of this compound.

Experimental Protocols

The following are generalized, starting-point protocols that should be optimized for each specific coupling partner.

Protocol 1: Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., SPhos-Pd-G3, 1-2 mol%)

  • Cesium carbonate (Cs₂CO₃) or Potassium phosphate (K₃PO₄) (2.0-3.0 equiv), finely ground

  • Anhydrous solvent (e.g., 1,4-dioxane or toluene/water mixture)

  • Schlenk flask or sealed vial

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Under a positive flow of inert gas, add the palladium precatalyst.

  • Add the anhydrous solvent via syringe.

  • Degas the resulting mixture by bubbling with an inert gas for 15-20 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Buchwald-Hartwig Amination

This protocol provides a general method for the C-N coupling of this compound with an amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., XPhos-Pd-G3, 1-2 mol%)

  • Strong base (e.g., Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS), 1.5 equiv)

  • Anhydrous solvent (e.g., toluene or THF)

  • Glovebox or Schlenk line for handling air-sensitive reagents

Procedure:

  • Inside a glovebox or under a positive flow of inert gas, add the palladium precatalyst and the base to a flame-dried Schlenk flask.

  • Add the anhydrous solvent.

  • Add this compound and the amine.

  • Seal the flask and heat to the desired temperature (typically 80-110 °C).

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool to room temperature and quench carefully with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Protocol 3: Sonogashira Coupling (Copper-Free)

This protocol describes a copper-free Sonogashira coupling to minimize alkyne homocoupling.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Amine base (e.g., triethylamine or diisopropylethylamine, used as solvent or co-solvent)

  • Anhydrous solvent (e.g., THF or DMF)

Procedure:

  • To a flame-dried Schlenk flask, add this compound and the palladium catalyst.

  • Evacuate and backfill with an inert gas three times.

  • Add the anhydrous solvent, the amine base, and the terminal alkyne via syringe.

  • Degas the mixture thoroughly.

  • Heat the reaction to the desired temperature (typically 60-100 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify by column chromatography.

Visualizing the Catalytic Cycle

suzuki_cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd_intermediate Ar-Pd(II)-Br(L)₂ pd0->pd_intermediate Ar-Br pd_intermediate->pd0 Reductive Elimination pd_diaryl Ar-Pd(II)-Ar'(L)₂ pd_intermediate->pd_diaryl Ar'-B(OR)₃⁻ transmetalation Transmetalation ar_boronate Ar'-B(OR)₃⁻ pd_diaryl->pd0 Ar-Ar' reductive_elimination Reductive Elimination product Ar-Ar' aryl_bromide Ar-Br base Base boronic_acid Ar'-B(OH)₂ boronic_acid->ar_boronate + Base

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 4-Amino-2,6-difluorophenol.
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • MDPI. (2021). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • National Institutes of Health. (2016). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups.
  • BenchChem. (2025).
  • National Institutes of Health. (2015). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.
  • JOVE. (n.d.).
  • Chemistry LibreTexts. (2023).
  • National Institutes of Health. (2023). A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers.
  • Journal of the American Chemical Society. (2020).
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • BenchChem. (2025).
  • Chemistry LibreTexts. (2023). Heck Reaction.
  • ResearchGate. (2008). Efficient Palladium-Catalyzed Suzuki—Miyaura Coupling of Aryl Chlorides with Arylboronic Acids Using Benzoferrocenyl Phosphines as Supporting Ligands.
  • National Institutes of Health. (2023).
  • Lumen Learning. (n.d.). Palladium catalyzed couplings | Organic Chemistry II.
  • National Institutes of Health. (2020). An Improved Process for the Palladium-Catalyzed C–O Cross-Coupling of Secondary Alcohols.
  • ResearchGate. (2020). Base‐Metal‐Catalyzed Oxidative Cross‐Couplings Between 2‐Naphthols and Phenols or Arylamines.
  • MDPI. (2022).
  • Organic Letters. (2020). Improved Process for the Palladium-Catalyzed C–O Cross-Coupling of Secondary Alcohols.
  • Reddit. (2019). What's the role of the phosphine ligand in Suzuki couplings?
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?
  • ResearchGate. (2019). Pd-catalyzed Heck-type reactions of [(bromodifluoromethyl)-sulfonyl]benzene with alkenes.
  • University of Windsor. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.
  • ResearchGate. (2011). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines.
  • Royal Society of Chemistry. (2025).
  • DSpace@MIT. (2018). Palladium-Catalyzed C–O Cross-Coupling of Primary Alcohols.
  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?
  • The Matter Blotter. (2026).
  • Springer. (2018). Palladium(0)
  • Journal of the American Chemical Society. (2012).
  • Chemistry LibreTexts. (2019). Suzuki-Miyaura Coupling.
  • MDPI. (2021).
  • American Chemical Society. (2026).
  • Bentham Science. (2002). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
  • PubMed. (2019). Formal Direct Cross-Coupling of Phenols with Amines.
  • ResearchGate. (2020). Improved Process for the Palladium-Catalyzed C-O Cross-Coupling of Secondary Alcohols.
  • Scientific Research Publishing. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • ThalesNano. (n.d.). Rapid Catalyst Screening for Sonogashira Coupling Using H-Cube® Continuous Flow Reactor.
  • ChemRxiv. (2021).

Sources

Technical Support Center: Synthesis of 2-Bromo-3,6-difluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The synthesis of halogenated phenols, such as 2-Bromo-3,6-difluorophenol and its isomers, represents a critical step in the development of novel pharmaceuticals, agrochemicals, and advanced materials. However, the high reactivity of the phenol ring, influenced by the strong activating hydroxyl group, often leads to challenges in controlling regioselectivity and preventing side reactions.[1][2] This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering common impurities and challenges during the synthesis of these valuable building blocks. We will focus on the likely synthetic route via electrophilic bromination of a difluorophenol precursor, addressing potential pitfalls with field-proven insights and troubleshooting protocols.

Section 1: The Synthetic Pathway and Its Mechanistic Challenges

The most direct and common approach to synthesizing a bromodifluorophenol is through the electrophilic aromatic substitution of a corresponding difluorophenol. For the purpose of this guide, we will consider the synthesis starting from 2,5-difluorophenol , as it presents a clear case of competing regiochemical outcomes that is instructive for many related syntheses.

The hydroxyl (-OH) group is a powerful activating ortho-, para-director, while the fluorine atoms (-F) are deactivating via induction but are also ortho-, para-directing.[3] This interplay governs the position of the incoming electrophile (Br+). The -OH group's influence is dominant, strongly directing substitution to the positions ortho and para to it (C6 and C4). This leads to the primary challenge: the formation of a mixture of regioisomers.

G reactant_node reactant_node reagent_node reagent_node product_node product_node impurity_node impurity_node SM 2,5-Difluorophenol (Starting Material) DP Target Product (e.g., 6-Bromo-2,5-difluorophenol) SM->DP Desired Pathway (Substitution at C6) RI Regioisomeric Impurity (4-Bromo-2,5-difluorophenol) SM->RI Competing Pathway (Substitution at C4) Reagent Br₂ or NBS (Brominating Agent) DI Over-bromination Impurity (4,6-Dibromo-2,5-difluorophenol) DP->DI Excess Reagent (Further Bromination) RI->DI

Caption: Reaction scheme for the bromination of 2,5-difluorophenol.

Section 2: Frequently Asked Questions (FAQs) on Common Impurities

Q1: My analysis shows two major products with the same mass. What is the likely cause?

A: This is the most common issue and points directly to a lack of regioselectivity. When brominating a starting material like 2,5-difluorophenol, the incoming bromine can add to more than one position on the aromatic ring, primarily the C4 and C6 positions, which are both activated by the hydroxyl group. The product is therefore a mixture of regioisomers (e.g., 4-Bromo-2,5-difluorophenol and 6-Bromo-2,5-difluorophenol). Their similar structures can make separation challenging. The ratio of these isomers is highly dependent on reaction conditions.[4]

Q2: I've detected a significant amount of unreacted starting material. What went wrong?

A: The presence of unreacted starting material typically points to one of three issues:

  • Insufficient Reagent: The stoichiometry of the brominating agent was less than 1:1 with the substrate.

  • Incomplete Reaction: The reaction was not allowed to run for a sufficient amount of time, or the temperature was too low to achieve a reasonable reaction rate.

  • Reagent Degradation: The brominating agent (e.g., N-Bromosuccinimide) may have degraded due to moisture or prolonged storage.

Q3: My mass spectrometry results show a peak corresponding to a dibrominated species. How can I avoid this?

A: This is an over-bromination product. The phenol ring is highly activated, and once the first bromine atom is added, the ring is often still reactive enough to undergo a second substitution, especially if excess brominating agent is present.[1] This is particularly problematic when using highly reactive reagents like bromine water.[2] To prevent this, it is crucial to maintain a strict 1:1 stoichiometry between the phenol and the brominating agent and to add the reagent slowly to avoid localized areas of high concentration.[5]

Q4: My final, isolated product is pink/brown and seems to degrade over time. What causes this discoloration?

A: Phenols are susceptible to oxidation, which forms highly colored by-products, typically quinones or polymeric materials.[1][6] This can be caused by exposure to atmospheric oxygen, excess oxidizing reagents, or high reaction temperatures.[7] The presence of trace metals can also catalyze this degradation. Running the reaction under an inert atmosphere (Nitrogen or Argon) and using purified, degassed solvents can significantly mitigate this issue.

Section 3: Troubleshooting Guide

This guide addresses common experimental outcomes and provides validated solutions to improve reaction specificity and yield.

Problem Potential Cause(s) Recommended Solution(s) & Scientific Rationale
Poor Regioselectivity (Mixture of Isomers)1. High Reaction Temperature: Higher temperatures provide more energy to overcome the activation barrier for the sterically hindered ortho position, leading to more mixed products. 2. Polar Solvent: Polar solvents can ionize the brominating agent (e.g., Br-Br bond), increasing its reactivity and reducing selectivity.[8]1. Control Temperature: Conduct the reaction at low temperatures (0 °C to -20 °C). This favors the thermodynamically more stable para product.[9] 2. Solvent Choice: Use a non-polar solvent such as carbon disulfide (CS₂) or chloroform (CHCl₃). This reduces the ionization of bromine, making the electrophile "softer" and more selective.[10][11] 3. Milder Reagent: Consider using N-Bromosuccinimide (NBS) instead of elemental bromine, as it can offer higher regioselectivity in certain systems.[12]
Significant Over-bromination (>5% dibromo-product)1. Excess Brominating Agent: Using more than one molar equivalent of the brominating agent. 2. Rapid Reagent Addition: Creates localized high concentrations of the electrophile.1. Precise Stoichiometry: Carefully weigh both substrate and reagent to ensure a molar ratio of no more than 1.05:1 (reagent:substrate).[13] 2. Slow, Controlled Addition: Dissolve the brominating agent in the reaction solvent and add it dropwise to the phenol solution over an extended period (e.g., 1-2 hours) using a syringe pump or dropping funnel.[5]
Product Discoloration & Degradation 1. Oxidation: Reaction is open to the atmosphere. 2. Incomplete Quenching: Residual bromine remains in the crude product. 3. High Temperature Workup: Distillation or solvent removal at high temperatures can cause decomposition.1. Use Inert Atmosphere: Purge the reaction flask with nitrogen or argon before adding reagents and maintain a positive pressure throughout the reaction.[5] 2. Proper Quenching: After the reaction is complete, quench with a reducing agent like aqueous sodium thiosulfate or sodium metabisulfite until the color of bromine is discharged.[11][14] 3. Low Temperature Workup: Concentrate the product in vacuo using a rotary evaporator with a low-temperature water bath.

Section 4: Key Experimental Protocols

Protocol 1: HPLC Analysis for Purity Determination

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of the final product and quantifying impurities.[15][16]

  • Sample Preparation: Prepare a stock solution of the crude or purified product in acetonitrile or methanol at approximately 1 mg/mL. Create a dilution to ~50 µg/mL for analysis.

  • Instrumentation & Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • Gradient Program: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 210 nm and 280 nm.

    • Injection Volume: 10 µL.

  • Data Interpretation: The starting material (2,5-difluorophenol) will be the most polar and elute first. The brominated products will be more retained, with the dibrominated product typically having the longest retention time. Peak area percentage can be used to estimate the relative purity.[16]

Protocol 2: Purification by Flash Column Chromatography

This is the most effective method for separating regioisomers and removing other impurities.[17][18]

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel (~2-3x the mass of the crude oil) by dissolving it in a minimal amount of a polar solvent (e.g., ethyl acetate) and then adding the silica. Remove the solvent in vacuo to obtain a dry, free-flowing powder.

  • Column Packing: Pack a glass column with silica gel using a non-polar solvent system (e.g., hexane/ethyl acetate gradient, starting with 98:2).

  • Loading and Elution: Carefully load the prepared slurry onto the top of the packed column. Begin elution with the non-polar mobile phase, gradually increasing the polarity by adding more ethyl acetate.

  • Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the pure fractions (as determined by TLC), and remove the solvent under reduced pressure to yield the purified product.

G start_node start_node process_node process_node check_node check_node end_node end_node Crude Crude Product (Mixture of isomers, SM, etc.) Slurry Adsorb on Silica (Dry Loading) Crude->Slurry Column Flash Column Chromatography Slurry->Column Fractions Collect Fractions Column->Fractions TLC Analyze by TLC/HPLC Fractions->TLC TLC->Fractions Continue Elution Combine Combine Pure Fractions TLC->Combine Fractions are Pure Evap Solvent Evaporation (Rotary Evaporator) Combine->Evap Pure Pure Product (>99% Purity) Evap->Pure

Caption: A typical workflow for the purification of brominated phenols.

Section 5: Summary of Potential Impurities

The following table summarizes the key impurities discussed in this guide.

Impurity NameCommon StructureMolecular FormulaKey Identifier
Starting Material 2,5-DifluorophenolC₆H₄F₂OElutes first in reverse-phase HPLC.[19]
Regioisomer 4-Bromo-2,5-difluorophenolC₆H₃BrF₂OSimilar HPLC retention time to the main product; distinct NMR pattern.[20]
Over-bromination 4,6-Dibromo-2,5-difluorophenolC₆H₂Br₂F₂OSignificantly longer HPLC retention time; mass spec shows isotopic pattern for two bromines.
Oxidation Product Benzoquinone derivativesVariesTypically colored (yellow/brown); may appear as broad, late-eluting peaks in HPLC.[6]

References

  • Dow Chemical Co. (1969). Stabilized 2,4-dibromophenol and its production. U.S.
  • CN103724206A. (2014). Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof.
  • Li, W., et al. (2022). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Molecules, 27(15), 4983. Available at: [Link]

  • Chemistry LibreTexts. (2020). Electrophilic Substitution of Phenols. Retrieved from [Link]

  • BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols. Retrieved from [Link]

  • Duan, X.-H., et al. (2016). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 21(11), 1459. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Manufacturing Insights of 2,6-Difluorophenol. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-bromo-2,6-difluorophenol. Retrieved from [Link]

  • Ministry of the Environment, Japan. (n.d.). Analytical Methods. Retrieved from [Link]

  • AHH Chemical Co., Ltd. (n.d.). 2-Bromo-4,5-difluorophenol. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis of 2,3-Difluorophenol: A Deep Dive into Key Methodologies. Retrieved from [Link]

  • Dow Chemical Co. (1970). Process for brominating phenols. U.S.
  • Organic Syntheses. (n.d.). p-BROMOPHENOL. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Phenols. Retrieved from [Link]

  • Britannica. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]

  • Pang, S.-Y., et al. (2014). Oxidation of Bromophenols and Formation of Brominated Polymeric Products of Concern during Water Treatment with Potassium Permanganate. Environmental Science & Technology, 48(2), 1234–1241.
  • Donahue, M. (2019). Regioselectivity in Radical Bromination in Organic Chemistry. YouTube. Retrieved from [Link]

  • Western Kentucky University. (2015). Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. TopSCHOLAR.
  • Enfanos. (n.d.). Purity of Reagents. Retrieved from [Link]

  • SlideShare. (n.d.). Phenol_Electrophilic substitution rxn. Retrieved from [Link]

  • Chem Simp. (2022). Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry. YouTube. Retrieved from [Link]

  • Organic Syntheses. (n.d.). METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). Retrieved from [Link]

  • CN117964460A. (2024). Synthesis process of 3, 5-difluorophenol.
  • Organic Syntheses. (n.d.). o-BROMOPHENOL. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-2,5-difluorophenol. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018). Regioselectivity of bromination of alkenes. Retrieved from [Link]

  • PubChem. (n.d.). 2,5-Difluorophenol. Retrieved from [Link]

  • Albemarle Corp. (2001). Selective bromination of aromatic compounds. U.S.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]

  • General Electric. (2006). Bromination of hydroxyaromatic compounds. U.S.

Sources

Technical Support Center: 2-Bromo-3,6-difluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for 2-Bromo-3,6-difluorophenol (CAS No. 1208077-18-2). This document is designed for researchers, chemists, and drug development professionals to ensure the optimal handling, storage, and utilization of this valuable synthetic building block. Due to the specific nature of this compound, detailed stability and degradation data is limited. Therefore, this guide synthesizes direct information where available with established best practices derived from structurally similar brominated and fluorinated phenols to ensure the highest degree of scientific integrity and experimental success.

Frequently Asked Questions (FAQs)

Section 1: General Storage and Handling

Question 1: How should I store this compound upon receipt?

Answer: Upon receipt, the compound, which is typically a white crystalline solid[1], should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[2][3] Based on guidelines for analogous fluorinated phenols, refrigeration at 2-8°C is recommended to maximize long-term stability and minimize potential degradation.[4] Ensure the container is protected from light, as phenols can be light-sensitive.[4]

Question 2: Is storage under an inert atmosphere (e.g., Argon, Nitrogen) necessary?

Answer: While many phenols are stable in air for short periods, long-term exposure to oxygen can lead to oxidative degradation, often indicated by a change in color (e.g., yellowing or browning). For long-term storage or if you are using the compound for highly sensitive downstream applications where trace impurities are critical, storing under an inert atmosphere is a strongly recommended best practice. This minimizes the risk of oxidation and moisture absorption.

Question 3: What is the typical appearance of this compound and what should I look for upon receipt?

Answer: this compound is described as a white crystalline solid.[1] Upon receiving a new shipment, visually inspect the material. It should be a free-flowing, homogenous solid. Any significant deviation from a white/off-white color, or the presence of dark, tarry, or clumped material, may suggest degradation and should be investigated before use.

Section 2: Stability and Degradation

Question 4: What are the primary signs of degradation for this compound?

Answer: The most common and visually apparent sign of degradation in phenolic compounds is color change . Oxidation of the phenol moiety can generate highly colored quinone-type species. If your white solid begins to develop yellow, pink, or brown tints, it is an indicator of impurity formation. Another sign can be a change in physical form, such as the solid becoming sticky or tarry, which may indicate polymerization or hygroscopic absorption of water leading to decomposition.

Question 5: What substances or conditions are incompatible with this compound?

Answer: Based on the general reactivity of phenols and halogenated aromatics, you should avoid the following:

  • Strong Oxidizing Agents: These can react vigorously with the phenol group, leading to decomposition or potentially hazardous reactions.[5]

  • Strong Bases: While phenols are acidic and will react with bases to form salts, strong bases can promote decomposition or side reactions, especially at elevated temperatures.[5]

  • Heat and Direct Sunlight: Elevated temperatures and UV light can provide the energy needed to initiate degradation pathways.[5] Store away from heat sources and in an opaque or amber vial to protect from light.[4]

Table 1: Recommended Storage and Handling Summary

Parameter Recommendation Rationale & Causality
Temperature 2-8°C (Refrigerated) Slows kinetic processes of degradation and potential side reactions.[4]
Atmosphere Inert Gas (Argon/Nitrogen) Prevents oxidation of the electron-rich phenol ring by atmospheric oxygen.
Container Tightly sealed, Amber/Opaque Vial Prevents moisture ingress and protects the light-sensitive phenol moiety from UV-induced degradation.[2][4]
Location Well-ventilated, dry chemical cabinet Ensures safety in case of container breach and prevents moisture damage.[3][6][7]

| Incompatibilities | Strong Oxidizers, Strong Bases, Heat | Avoids chemical reactions that lead to compound degradation and potential safety hazards.[5] |

Troubleshooting Guides

Scenario 1: The compound has changed color.

My vial of this compound, originally white, now has a distinct yellow or brownish tint. Can I still use it?

This color change is a classic sign of oxidation. The usability of the material depends entirely on the sensitivity of your experiment.

  • For non-critical applications: If the reaction is robust and the expected yield is not quantitative, you may be able to proceed. However, be aware that the purity is compromised, and you may generate unexpected byproducts.

  • For sensitive or catalytic reactions: Do NOT use the discolored reagent. The oxidized impurities can poison catalysts, act as inhibitors, or participate in side reactions, leading to failed experiments and misleading results.

Corrective Action:

  • Purification: If the material is valuable, you can attempt purification. Recrystallization from a suitable solvent system (e.g., a hexane/ethyl acetate mixture) or column chromatography may remove the colored impurities.

  • Discard: For routine use, it is often more time- and cost-effective to discard the degraded reagent according to your institution's hazardous waste protocols and use a fresh, pure supply.[6][7]

G cluster_workflow Troubleshooting: Discolored Reagent A Inspect Compound B Is there a significant color change (yellow/brown)? A->B C Is the experiment highly sensitive? B->C Yes D Proceed with Caution. Monitor reaction closely. Expect potential yield loss. B->D No C->D No E STOP. Do not use directly. C->E Yes F Attempt Purification (e.g., Recrystallization) E->F G Discard according to safety protocols. E->G

Caption: Logic for handling discolored this compound.
Scenario 2: Low or inconsistent reaction yields.

I am using this compound in a cross-coupling reaction, but my yields are inconsistent. What could be the cause?

Assuming other reaction parameters (catalyst, solvent, temperature, etc.) are optimized and consistent, the issue may lie with the stability or handling of the phenol.

  • Reagent Purity: As discussed, even slight degradation can introduce impurities that interfere with catalytic cycles. Use a fresh vial or recently purified material to see if yields improve.

  • Moisture: Phenols are hygroscopic. Absorbed water can hydrolyze reagents or interfere with anhydrous reaction conditions. Ensure the compound is handled quickly in a dry environment or a glovebox.

  • Accurate Dispensing: Due to its solid nature, ensure you are weighing the compound accurately and that there is no static cling leading to transfer loss. An analytical balance is essential.

Experimental Protocols

Protocol 1: Recommended Handling and Weighing Workflow

This protocol minimizes exposure to air and moisture, preserving the integrity of the compound.

  • Preparation: Move the sealed vial of this compound from cold storage (2-8°C) to a desiccator at room temperature. Allow it to equilibrate for at least 30-60 minutes. This critical step prevents atmospheric moisture from condensing on the cold solid when the vial is opened.

  • Inert Environment: If possible, perform weighing inside a glovebox or under a gentle stream of inert gas.

  • Dispensing: Use a clean, dry spatula to quickly transfer the desired amount of solid to a tared weighing vessel.

  • Sealing: Immediately and tightly reseal the main container. If it was purged with inert gas, re-purge before sealing.

  • Storage: Promptly return the main container to its recommended storage condition (2-8°C).[4]

G cluster_workflow Recommended Handling Workflow start Start: Retrieve from Cold Storage (2-8°C) equilibrate Equilibrate to Room Temp in Desiccator (30-60 min) start->equilibrate Prevents Condensation weigh Weigh Quickly (Preferably under Inert Gas) equilibrate->weigh Minimizes Moisture seal Tightly Re-Seal (Purge with Inert Gas) weigh->seal Preserves Purity finish End: Return to Cold Storage seal->finish

Caption: Step-by-step workflow for handling the reagent.

References

Sources

Technical Support Center: Suzuki Coupling with 2-Bromo-3,6-difluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for Suzuki coupling reactions involving 2-Bromo-3,6-difluorophenol. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this specific transformation. The unique electronic and steric properties of this substrate present distinct challenges that require careful consideration of reaction parameters. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you achieve successful outcomes in your cross-coupling experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the use of this compound in Suzuki-Miyaura coupling.

Q1: What makes this compound a particularly challenging substrate for Suzuki coupling?

A: The difficulty arises from a combination of three primary factors inherent to the molecule's structure:

  • Electronic Deactivation: The two fluorine atoms are strongly electron-withdrawing. This reduces the electron density of the aromatic ring, making the carbon-bromine (C-Br) bond less susceptible to the crucial initial step of the catalytic cycle: oxidative addition by the Palladium(0) catalyst.[1] This step is often rate-limiting, and its retardation can lead to low or no product formation.

  • Steric Hindrance: The presence of a fluorine atom ortho to the bromine atom creates significant steric congestion around the reaction center. This can physically impede the approach of the bulky palladium catalyst complex, further slowing the oxidative addition step.[1] Ortho-substituted substrates are well-known to be less reactive in many cross-coupling reactions.[2]

  • Interference from the Phenolic Group: The acidic proton of the hydroxyl (-OH) group can interfere with the reaction in several ways. It can react with the base, potentially complicating the stoichiometry, or coordinate to the palladium center, leading to catalyst inhibition. For these reasons, direct coupling of phenols can be challenging, often requiring specific conditions or activation of the hydroxyl group.[3]

Q2: Is it necessary to protect or activate the phenolic hydroxyl group before attempting the coupling?

A: While direct coupling is sometimes possible with a carefully optimized catalyst system, it is often inefficient. Activating the hydroxyl group by converting it into a better leaving group is a highly recommended and common strategy to improve reaction success.[4] The most common activating groups for this purpose are triflates (-OTf) or tosylates (-OTs).[2][5]

  • Why Activation Works: Converting the phenol to a triflate or tosylate replaces the poor hydroxyl leaving group with an excellent one. This significantly enhances the electrophilicity of the aryl ring and dramatically accelerates the rate-limiting oxidative addition step, leading to higher yields and faster reaction times.[4][6] Nickel-based catalyst systems have also been developed for the direct coupling of phenols via in situ activation with reagents like tosyl fluoride.[2]

Q3: What are the most common side reactions to anticipate with this substrate?

A: When running this reaction, you should be vigilant for three main side reactions:

  • Dehalogenation (specifically, Protodebromination): This is the replacement of the bromine atom with a hydrogen atom, yielding 2,5-difluorophenol. This occurs when the organopalladium intermediate formed after oxidative addition reacts with a proton source before it can undergo transmetalation.[7][8]

  • Protodeboronation: This is the cleavage of the C-B bond in your boronic acid or ester coupling partner, replacing the boron moiety with a hydrogen atom. This side reaction consumes your nucleophile and reduces the overall yield.[1][9] It is often promoted by aqueous basic conditions.

  • Homocoupling: This results in the formation of a biaryl product derived from two molecules of your boronic acid coupling partner. It is typically caused by the presence of oxygen, which can facilitate an oxidative C-C bond formation, or by slow transmetalation rates.[10]

Section 2: Troubleshooting Guide

This guide provides solutions to specific experimental problems.

Problem 1: Low to no conversion of this compound is observed.

  • Probable Cause: The primary reason for low conversion is an inefficient oxidative addition step, hampered by the electronic deactivation and steric hindrance of the substrate.[1] Your chosen catalyst, ligand, or base may not be sufficiently active to overcome this energy barrier.

  • Solution & Action Plan:

    • Screen Ligands: For electron-deficient and sterically hindered aryl bromides, standard ligands like triphenylphosphine (PPh₃) are often ineffective. Switch to more electron-rich and bulky phosphine ligands or N-heterocyclic carbenes (NHCs). These ligands stabilize the Pd(0) center, promote oxidative addition, and accelerate reductive elimination.[5]

    • Select an Appropriate Base: The base is critical for activating the boronic acid to facilitate transmetalation.[5] A weak base may not be sufficient. Stronger, non-nucleophilic inorganic bases are often required.

    • Increase Temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier for oxidative addition. Monitor for substrate/product decomposition at elevated temperatures.

  • Comparative Data Table:

Catalyst/Ligand SystemBaseSolventTemperature (°C)Expected Outcome
Pd(PPh₃)₄Na₂CO₃Toluene/H₂O80-90Often low yield; a common starting point but likely insufficient.
Pd₂(dba)₃ / SPhosK₃PO₄Dioxane100-110Good performance expected; SPhos is designed for challenging substrates.
Pd(OAc)₂ / P(t-Bu)₃Cs₂CO₃Toluene100High reactivity; P(t-Bu)₃ is a very bulky and electron-rich ligand.[5]
[Pd(IPr)Cl₂]₂K₂CO₃THF/H₂O80NHC-based catalyst, often shows high activity for deactivated substrates.[5]

Problem 2: The main side product is 2,5-difluorophenol (from dehalogenation).

  • Probable Cause: This side reaction is typically caused by the generation of a palladium-hydride species (Pd-H) in the catalytic cycle.[8] This can occur through various pathways, including reactions with trace water, alcoholic solvents, or certain bases.[8]

  • Solution & Action Plan:

    • Ensure Rigorous Inert Conditions: Use a solvent that has been thoroughly degassed via multiple freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes. Maintain a positive pressure of inert gas throughout the experiment.

    • Avoid Protic/Hydride Source Solvents: Avoid using alcohol-based solvents. If a co-solvent is needed with an ethereal solvent like dioxane or THF, use rigorously deoxygenated water.

    • Switch to a Boronic Ester: Boronic acids can be prone to protodeboronation, which can increase the concentration of protons in the mixture. Pinacol esters are generally more robust and less susceptible to this side reaction.[8]

Problem 3: Significant homocoupling of the boronic acid is observed.

  • Probable Cause: Homocoupling is often promoted by the presence of molecular oxygen, which can facilitate the oxidative coupling of the boronic acid. It can also indicate that the transmetalation step is slow relative to other processes.

  • Solution & Action Plan:

    • Improve Degassing: As with dehalogenation, the most critical step is to rigorously exclude oxygen from the reaction mixture. Re-evaluate your degassing procedure and ensure all reagents are handled under a strict inert atmosphere.

    • Optimize Base and Solvent: The choice of base and solvent significantly impacts the rate of transmetalation. For instance, using aqueous K₃PO₄ or Cs₂CO₃ in a solvent like DME or dioxane is often effective.[11] Anhydrous conditions with a base like KF may also be beneficial.[5]

Section 3: Recommended Protocols

Protocol 1: General Starting Conditions for Direct Suzuki Coupling

This protocol serves as a robust starting point. Optimization will likely be necessary.

  • Reagent Preparation:

    • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Inert Atmosphere Setup:

    • Seal the flask with a septum. Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times.

  • Catalyst and Solvent Addition:

    • Under a positive flow of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol %) and the ligand (e.g., SPhos, 4.4 mol %).

    • Add the degassed solvent (e.g., Dioxane, 0.1 M concentration relative to the limiting reagent) via syringe.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (e.g., 100-110 °C) with vigorous stirring.

  • Monitoring and Workup:

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography.

Self-Validation Check: Run a control reaction without the palladium catalyst to ensure the observed product formation is indeed catalyst-dependent.

Section 4: Visual Guides

Diagram 1: The Suzuki-Miyaura Catalytic Cycle

This diagram illustrates the fundamental steps of the reaction, highlighting where challenges with this compound occur.

Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII Ar-Pd(II)-Br(L_n) OxAdd->PdII Slow step for this substrate Transmetal Transmetalation PdII->Transmetal PdII_R Ar-Pd(II)-R(L_n) Transmetal->PdII_R Forms R-B(OH)₃⁻ Base Base (e.g., K₃PO₄) Base->Transmetal Activates Boronic R-B(OH)₂ Boronic->Transmetal RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar-R RedElim->Product

Caption: The Suzuki catalytic cycle with the rate-limiting oxidative addition step highlighted.

Diagram 2: Troubleshooting Workflow for Low Yield

This decision tree provides a logical path for optimizing the reaction when faced with low product yield.

Troubleshooting_Workflow Start Low Yield Observed Check_Inert Verify Inert Atmosphere & Degassing Technique Start->Check_Inert Inert_OK Conditions are Rigorously Inert Check_Inert->Inert_OK Yes Inert_Bad Improve Degassing/ Inert Gas Flow Check_Inert->Inert_Bad No Screen_Ligand Screen Bulky, Electron-Rich Ligands (e.g., SPhos) Inert_OK->Screen_Ligand Inert_Bad->Start Re-run Ligand_OK Yield Improved Screen_Ligand->Ligand_OK Success Ligand_Fail No Improvement Screen_Ligand->Ligand_Fail Failure Screen_Base Screen Stronger Bases (K₃PO₄, Cs₂CO₃) Ligand_Fail->Screen_Base Base_OK Yield Improved Screen_Base->Base_OK Success Base_Fail No Improvement Screen_Base->Base_Fail Failure Increase_Temp Increase Reaction Temperature Base_Fail->Increase_Temp Temp_OK Yield Improved Increase_Temp->Temp_OK Success Temp_Fail Consider Activating the Phenol (-OTf, -OTs) Increase_Temp->Temp_Fail Failure

Caption: A decision tree for systematically troubleshooting low-yield Suzuki reactions.

Section 5: References

  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions with 4-Amino-2,6-difluorophenol. Retrieved from

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Retrieved from

  • Li, G., et al. (2023). Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride. Molecules, 28(2), 735. Retrieved from

  • NRO Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from

  • BenchChem. (n.d.). Technical Support Center: Suzuki and Heck Reactions with 3-Bromo-2,6-difluorostyrene. Retrieved from

  • Cerne, M., et al. (2016). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 81(13), 5488-5497. Retrieved from ResearchGate.

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from

  • Garg, N. K., & Sarpong, R. (2014). Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. Molecules, 19(9), 14638-14667. Retrieved from

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from

  • Havelková, M., Dvořák, D., & Hocek, M. (2001). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives. Synthesis, 2001(11), 1704-1710. Retrieved from

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115 Handout. Retrieved from

  • Corpet, M., & Gosmini, C. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 855. Retrieved from

  • The Synthetic Chemist. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. Retrieved from

Sources

side reactions of 2-Bromo-3,6-difluorophenol in synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center for 2-Bromo-3,6-difluorophenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile but reactive building block. Our goal is to provide you with field-proven insights and troubleshooting strategies to minimize side reactions and maximize the success of your synthetic campaigns.

The unique substitution pattern of this compound—featuring an acidic hydroxyl group, an activatable bromine atom for cross-coupling, and two electron-withdrawing fluorine atoms—creates a nuanced reactivity profile. Understanding this profile is the key to anticipating and mitigating potential issues.

Troubleshooting Guide: Common Side Reactions & Issues

This section addresses specific experimental challenges in a question-and-answer format.

Issue 1: Low or No Conversion of Starting Material

Question: My reaction has stalled. I've added all reagents, but TLC/LC-MS analysis shows a significant amount of unreacted this compound even after extended reaction times. What's going wrong?

Potential Causes:

  • Insufficient Deprotonation: The phenolic proton of this compound is acidic due to the inductive effect of the ortho-fluorine atoms, but an insufficiently strong base will result in a low concentration of the reactive phenoxide nucleophile.[1]

  • Poor Reagent Quality: The quality of your solvent, base, or electrophile/coupling partner is critical. Water contamination can hydrolyze reagents or quench intermediates.[2]

  • Catalyst Inactivity (for Cross-Coupling): In reactions like Suzuki or Buchwald-Hartwig couplings, the palladium catalyst can be deactivated by oxygen or impurities. The pyridine-like nature of some substrates can also inhibit catalyst activity, a principle that applies to highly substituted phenols.[3][4]

  • Incorrect Reaction Temperature: The optimal temperature may not have been reached, leading to a slow reaction rate. Conversely, excessively high temperatures can cause degradation.[2]

Troubleshooting Steps & Solutions:

  • Base Selection: Ensure your base is strong enough to fully deprotonate the phenol. For O-alkylation, switch from a weak base like K₂CO₃ to a stronger one like NaH or KHMDS if equilibrium is the issue.

  • Verify Reagent & Solvent Quality: Use anhydrous solvents, especially in moisture-sensitive reactions.[2] Ensure reagents are from a reliable source and stored correctly. If using boronic acids in cross-coupling, check for decomposition.

  • Optimize Catalyst System: For cross-coupling, ensure the reaction is thoroughly degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon for 20-30 minutes).[4] Consider screening different palladium pre-catalysts and ligands; bulky, electron-rich phosphine ligands are often effective for challenging substrates.[3]

  • Temperature Adjustment: Incrementally increase the reaction temperature by 10-20 °C and monitor the progress. Be cautious not to exceed temperatures that could lead to decomposition.

Issue 2: Formation of a Major, Non-polar Byproduct Identified as 2,5-Difluorophenol

Question: My main byproduct has a mass corresponding to the loss of bromine. How can I prevent this hydrodebromination?

Potential Causes:

  • Reductive Cleavage of C-Br Bond: This is a known side reaction for aryl halides.[5] It can be promoted by certain palladium catalysts, especially in the presence of a hydrogen source.

  • Hydrogen Source: The hydrogen atom can come from various sources, including solvents (like THF or alcohols), reagents (like formate salts or amines), or residual hydrogen gas.[6]

  • Base-Promoted Decomposition: Strong bases in combination with certain solvents at elevated temperatures can facilitate reductive dehalogenation.

Troubleshooting Steps & Solutions:

  • Solvent Choice: Switch to a non-protic, less hydrogen-donating solvent like dioxane, toluene, or DME.

  • Catalyst & Ligand Selection: In cross-coupling reactions, some ligands are more prone to promoting β-hydride elimination or other pathways that lead to dehalogenation. Screening ligands can identify a system that favors cross-coupling over reduction.

  • Control Hydrogen Donors: If using reagents that can act as hydrogen donors (e.g., triethylamine, isopropanol), consider alternatives. Use a non-coordinating base if possible.[6]

  • Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the dehalogenation pathway, which may have a higher activation energy than the desired reaction.

Issue 3: Multiple Unidentified Spots on TLC, Complicating Purification

Question: My reaction mixture is complex, showing multiple products. I suspect C-alkylation or other ring reactions. Is this possible?

Potential Causes:

  • Ambident Nucleophilicity: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation/acylation) or the aromatic ring (C-alkylation/acylation). While O-alkylation is generally favored, C-alkylation can occur under certain conditions, especially at the activated para-position.

  • Electrophilic Aromatic Substitution: The phenol ring is activated towards electrophilic attack, primarily at the 4-position (para to the hydroxyl group).[1] If your reaction conditions generate electrophilic species (e.g., from decomposition of reagents or acidic conditions), you may see side products like nitration or halogenation.[7]

  • Homocoupling: In cross-coupling reactions, the homocoupling of the boronic acid or the aryl halide can be a significant side reaction, often promoted by the presence of oxygen.[4]

Troubleshooting Steps & Solutions:

  • Solvent and Counter-ion Effects: To favor O-alkylation over C-alkylation, use polar aprotic solvents like DMF or DMSO, which solvate the cation and leave a more "naked," reactive phenoxide oxygen.

  • Control Reaction pH: Maintain neutral or basic conditions to avoid generating electrophiles that could lead to unwanted ring substitution. Buffer the reaction if necessary.

  • Purge for Cross-Coupling: To minimize homocoupling, ensure the reaction is meticulously deoxygenated before adding the palladium catalyst.[4]

  • Characterize Byproducts: Isolate a small amount of the main byproducts and characterize them by NMR and MS. Knowing their structure is the most definitive way to diagnose the side reaction and devise a targeted solution.

Common Side Reaction Probable Cause(s) Suggested Analytical Method
HydrodebrominationCatalyst-mediated reduction, hydrogen-donating solvent/reagent.[5][6]GC-MS, LC-MS to detect mass of 2,5-difluorophenol.
C-Alkylation/AcylationAmbident nucleophilicity of phenoxide, reaction conditions.1H NMR (loss of an aromatic proton), 2D-NMR (COSY, HMBC).
Homocoupling (in Cross-Coupling)Oxygen in the reaction mixture, catalyst decomposition.[4]LC-MS to detect dimer of the starting material or coupling partner.
Unwanted Ring SubstitutionGeneration of electrophiles under reaction conditions (e.g., acidic pH).[7]MS to identify mass of added functional group (e.g., +NO₂).
Frequently Asked Questions (FAQs)

Q1: What is the best way to store this compound? A: It should be stored in a cool, dark, and dry place under an inert atmosphere (argon or nitrogen) to prevent slow degradation. Keep it tightly sealed to avoid moisture absorption.

Q2: How does the acidity of this compound compare to other phenols? A: Its acidity is significantly higher than phenol itself. The two electron-withdrawing fluorine atoms, particularly the one ortho to the hydroxyl group, stabilize the resulting phenoxide anion through a strong inductive effect, lowering the pKa.[1] This means it can be deprotonated with milder bases compared to less substituted phenols.

Q3: For a Suzuki coupling, which position is more reactive, the C-Br or a C-F bond? A: The C-Br bond is significantly more reactive in palladium-catalyzed cross-coupling reactions. The C(aryl)-F bond is generally unreactive under standard Suzuki conditions due to its high bond strength. This provides excellent chemoselectivity for reactions at the bromine-substituted position.[8]

Q4: Can I perform a Friedel-Crafts reaction on this molecule? A: Yes, but with high regioselectivity. The hydroxyl group is a strong ortho-, para-director. Since the ortho positions are blocked, electrophilic substitution is highly directed to the 4-position (para to the -OH group).[1] However, the fluorine atoms have a deactivating inductive effect, so more forcing conditions may be required compared to a non-fluorinated phenol.

Key Experimental Protocol: Williamson Ether Synthesis

This protocol provides a robust starting point for the O-alkylation of this compound, designed to minimize side reactions.

Materials:

  • This compound (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Alkyl halide (e.g., Iodomethane or Benzyl Bromide) (1.1 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous NH₄Cl solution

  • Deionized water

  • Ethyl acetate

  • Brine

Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a septum. Allow it to cool to room temperature under a stream of dry argon or nitrogen.

  • Deprotonation: To the flask, add this compound (1.0 eq). Add anhydrous DMF via syringe. Cool the solution to 0 °C in an ice bath.

  • Base Addition: Carefully add the NaH (1.2 eq) portion-wise at 0 °C. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes. A color change and cessation of bubbling indicate the formation of the sodium phenoxide.

  • Alkylation: Add the alkyl halide (1.1 eq) dropwise via syringe to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm slowly to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[4]

  • Quenching: Once complete, cool the reaction back to 0 °C and quench it by slowly adding saturated aqueous NH₄Cl solution.

  • Workup: Dilute the mixture with water and transfer it to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and then brine to remove residual DMF and salts.[9]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired ether.

Visualizations & Workflows
Diagram 1: Troubleshooting Workflow for Common Side Reactions

G start Reaction Start check_conversion Check Conversion by TLC/LC-MS start->check_conversion low_conversion Low Conversion check_conversion->low_conversion No good_conversion Good Conversion check_conversion->good_conversion Yes solution1 Increase Base Strength Check Reagent Quality Optimize Catalyst/Temp low_conversion->solution1 analyze_byproducts Analyze Byproduct Profile good_conversion->analyze_byproducts debromination Debromination Detected (Mass = -Br) analyze_byproducts->debromination Debromination c_alkylation Isomeric Byproduct (Same Mass) analyze_byproducts->c_alkylation Isomer other Other Impurities analyze_byproducts->other Other end_product Purify Product analyze_byproducts->end_product Clean solution2 Change Solvent Screen Ligands Lower Temperature debromination->solution2 solution3 Use Polar Aprotic Solvent Control Temperature c_alkylation->solution3

Caption: A decision tree for troubleshooting common synthetic issues.

Diagram 2: Potential Reaction Pathways

G cluster_desired Desired Pathway (O-Alkylation) cluster_side Side Reactions sub This compound phenoxide Phenoxide Intermediate sub->phenoxide + Base debromination Debrominated Byproduct (2,5-Difluorophenol) sub->debromination [H] source (e.g., from solvent) product Desired Ether Product phenoxide->product + R-X c_alkylation C-Alkylated Isomer phenoxide->c_alkylation + R-X (Ring Attack)

Caption: Desired O-alkylation vs. common side reaction pathways.

References
  • Guidechem. "How to Prepare 2-Bromo-3-Fluorophenol? - FAQ." Accessed January 20, 2026. [Editor's Note: While for a different isomer, the synthetic principles of directed ortho-metalation and subsequent reactions are relevant.]
  • Wikipedia. "Dehalogenation." Accessed January 20, 2026. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. "The Synthesis of 2,3-Difluorophenol: A Deep Dive into Key Methodologies." Accessed January 20, 2026. [Link]

  • Google Patents. "CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof." Accessed January 20, 2026.
  • Google Patents. "CN115784896A - Preparation method of 2-bromo-6-fluoroaniline." Accessed January 20, 2026.
  • Google Patents. "CN117964460A - Synthesis process of 3, 5-difluorophenol." Accessed January 20, 2026.
  • Organic Chemistry Portal. "Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage." Accessed January 20, 2026. [Link]

  • PubChem. "2-Bromo-3,5-difluorophenol." Accessed January 20, 2026. [Link]

  • Google Patents.
  • National Institutes of Health. "Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future." Accessed January 20, 2026. [Link]

  • SpringerLink. "Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations." Accessed January 20, 2026. [Link]

  • PubChem. "2,6-Difluorophenol." Accessed January 20, 2026. [Link]

  • PubChem. "6-Bromo-2,3-difluorophenol." Accessed January 20, 2026. [Link]

Sources

Technical Support Center: 2-Bromo-3,6-difluorophenol Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for reactions involving 2-Bromo-3,6-difluorophenol. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile halogenated phenol in their synthetic workflows. We will address common challenges encountered during reaction workup and purification, providing field-tested solutions and explaining the chemical principles behind them.

Frequently Asked Questions (FAQs)

Section 1: Reaction Monitoring & Initial Quenching

Question 1: My TLC analysis is ambiguous. How can I effectively monitor the consumption of the starting material, this compound?

Answer: Effective TLC monitoring is crucial. Due to the acidic nature of the phenol, it can interact with the silica gel plate, leading to streaking or inaccurate Rf values.

  • Causality: The hydroxyl group of the phenol can form hydrogen bonds with the silanol groups (Si-OH) on the silica plate, causing the spot to drag or "streak." This effect can mask the separation between your starting material and product, especially if the product is also polar.

  • Solution: To counteract this, add a small amount of acetic acid (typically 0.5-1%) to your eluent system (e.g., Ethyl Acetate/Hexane). The acetic acid will competitively bind to the active sites on the silica, resulting in sharper, more defined spots for your phenolic compounds.

  • Pro-Tip: Always run a co-spot on your TLC plate. This involves spotting your starting material, the reaction mixture, and then spotting the starting material directly on top of the reaction mixture spot. This helps you definitively identify the starting material spot in your reaction lane, even if the Rf values are very close.

Question 2: What is the best general method for quenching a reaction involving this compound before starting the workup?

Answer: The quenching strategy depends on the reagents used, but a common first step is to cool the reaction mixture to 0 °C in an ice bath. This slows down the reaction rate and minimizes the formation of heat-induced byproducts.

  • For reactions with excess electrophiles (e.g., bromine): Quench with a reducing agent like a saturated aqueous solution of sodium thiosulfate (Na2S2O3).[1][2] The thiosulfate will neutralize any remaining halogen, preventing further reaction during the workup. You will know the quench is complete when the characteristic red/brown color of bromine dissipates.[1]

  • For reactions involving strong bases (e.g., NaH, used for deprotonation before etherification): Quench by slowly adding a saturated aqueous solution of ammonium chloride (NH4Cl). This is a weak acid that will neutralize the base without causing a violent exothermic reaction that could occur with a strong acid.

  • For organometallic reactions (e.g., Suzuki or Buchwald-Hartwig couplings): A standard quench with water or saturated NH4Cl is typically sufficient to decompose any remaining organometallic reagents.

Section 2: Troubleshooting Common Reaction Issues

Question 3: My reaction has stalled, or I have a low yield. What are the common causes when using this compound?

Answer: Low conversion can stem from several factors related to both the reagents and the reaction conditions. The phenolic hydroxyl and the bromo group present distinct reactivities that can lead to specific side reactions.

  • Oxidative Degradation: Phenols are susceptible to oxidation, especially in the presence of air, trace metals, or basic conditions, which can form colored quinone-type impurities.[3]

    • Solution: Ensure your reaction is run under an inert atmosphere (Nitrogen or Argon). Use degassed solvents, particularly for sensitive cross-coupling reactions.[3]

  • Hydrodehalogenation (De-bromination): In reactions involving palladium catalysts (e.g., Suzuki, Heck, Buchwald-Hartwig couplings), a common side reaction is the replacement of the bromine atom with a hydrogen atom.

    • Causality: This occurs when the oxidative addition of the palladium catalyst into the Carbon-Bromine bond is followed by a competing reductive pathway, often facilitated by hydride sources (e.g., trace water in solvents like DMF, or certain bases).[3]

    • Solution: Use anhydrous solvents and high-purity reagents. Selecting bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can often favor the desired cross-coupling pathway over de-bromination.[3]

  • Catalyst Inactivation: Palladium catalysts can be deactivated by oxygen.[3]

    • Solution: Maintain a strict inert atmosphere throughout the entire reaction setup and duration.[3]

Below is a decision tree to help diagnose low-yield issues.

G Start Low Yield / Incomplete Reaction Check_TLC Analyze TLC Plate Start->Check_TLC Multiple_Spots Multiple Unidentified Spots? Check_TLC->Multiple_Spots SM_Remaining Significant Starting Material Remaining? Check_TLC->SM_Remaining Multiple_Spots->SM_Remaining No Oxidation Possible Cause: Oxidative Degradation (Colored Impurities) Multiple_Spots->Oxidation Yes Debromination Possible Cause: Hydrodehalogenation (Product is missing Br) Multiple_Spots->Debromination Yes, and matches debrominated standard Catalyst_Issue Possible Cause: Inactive Catalyst or Insufficient Reagents SM_Remaining->Catalyst_Issue Yes Inert_Atmosphere Solution: - Use Inert Gas (N2/Ar) - Degas Solvents - Protect from Light Oxidation->Inert_Atmosphere Anhydrous_Conditions Solution: - Use Anhydrous Solvents - Choose Bulky Ligands - Optimize Base Debromination->Anhydrous_Conditions Reagent_Check Solution: - Check Reagent Purity - Increase Catalyst Loading - Optimize Temperature/Time Catalyst_Issue->Reagent_Check

Caption: Troubleshooting workflow for low-yield reactions.

Troubleshooting Summary Table
SymptomPotential CauseRecommended Solution
Reaction mixture turns dark brown/black Oxidation of the phenol[3]Purge reaction with inert gas (N₂ or Ar); use degassed solvents; protect the flask from light.
TLC shows a new spot with Rf similar to 2,5-difluorophenol Hydrodehalogenation (loss of Bromine)Use strictly anhydrous solvents; consider bulky phosphine ligands for Pd-catalyzed reactions.[3]
Reaction stalls with >50% starting material remaining Inactive catalyst or insufficient heatingEnsure reagents are pure and catalyst is active; confirm internal reaction temperature; increase reaction time.
Formation of multiple products on TLC Over-bromination or side reactionsCarefully control stoichiometry, especially of the brominating agent if applicable; lower reaction temperature.

Section 3: Workup & Purification Protocols

Question 4: I'm struggling to separate my phenolic product from non-polar byproducts during the liquid-liquid extraction. What is the standard procedure?

Answer: This is a classic challenge that can be solved by taking advantage of the acidity of the phenol. A basic aqueous wash will deprotonate the phenolic hydroxyl group (-OH) to a phenoxide (-O⁻), rendering it water-soluble and allowing for easy separation from neutral organic impurities.

Detailed Protocol: Basic Extraction for Phenolic Compounds
  • Dilution: After quenching the reaction, dilute the mixture with an appropriate organic solvent (e.g., Ethyl Acetate, Diethyl Ether, or Dichloromethane). Ensure the volume is sufficient to fully dissolve your product, typically 3-5 times the reaction volume.

  • Initial Washes (Optional): Transfer the solution to a separatory funnel. Wash once with water and once with saturated aqueous NaCl (brine) to remove water-soluble reagents like DMF or DMSO.[4]

  • Basic Extraction: Wash the organic layer with a 1M aqueous solution of Sodium Hydroxide (NaOH) or a saturated solution of Sodium Bicarbonate (NaHCO₃).

    • Causality: The base deprotonates the phenol, forming the sodium phenoxide salt. This ionic salt is highly soluble in the aqueous layer and will be extracted from the organic layer.

    • Validation: Collect the basic aqueous layer. The organic layer now contains your non-acidic impurities.

  • Back-Extraction (Optional): To ensure complete recovery, you can re-extract the organic layer with the basic solution one more time. Combine all basic aqueous extracts.

  • Acidification: Cool the combined basic aqueous layers in an ice bath. Slowly acidify with 2M Hydrochloric Acid (HCl) until the pH is ~1-2 (confirm with pH paper).

    • Causality: The acid reprotonates the phenoxide, regenerating the neutral, water-insoluble phenol, which will often precipitate out as a solid or an oil.

  • Final Extraction: Extract the acidified aqueous layer 2-3 times with your chosen organic solvent (e.g., Ethyl Acetate). The purified phenolic product is now in the organic layer.

  • Final Steps: Combine the organic layers, wash once with brine to remove excess water, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield your crude product.

G cluster_0 Organic Phase cluster_1 Aqueous Phase A Reaction Mixture (Product + Impurities) in Organic Solvent W1 Add 1M NaOH (aq) Shake & Separate A->W1 B Neutral Impurities in Organic Solvent C Discard Organic Layer B->C D Purified Product in Organic Solvent W4 Aqueous Waste D->W4 Separate W1->B Organic W2 Aqueous Layer: Sodium Phenoxide Salt (Water Soluble) W1->W2 Aqueous W3 Acidify with HCl (aq) to pH ~1-2 W2->W3 W3->D Extract with Organic Solvent

Caption: Workflow for basic extraction of a phenolic compound.

Question 5: My product is a dark oil after workup and streaks badly during column chromatography. How can I clean it up?

Answer: Dark coloration often indicates high-molecular-weight impurities or baseline material from oxidation.[3] Streaking on a silica gel column is a sign of strong interaction between your compound and the silica.

  • Pre-purification: Before attempting a full column, try a "plug" filtration.

    • Pack a short (2-3 cm) column of silica gel in a pipette or small funnel.

    • Dissolve your crude product in a minimal amount of a non-polar solvent like dichloromethane or 10% Ethyl Acetate/Hexane.

    • Pass this solution through the silica plug, eluting with the same solvent.

    • Causality: Highly polar, colored impurities will often stick irreversibly to the top of the silica gel, while your less polar product elutes through. This can dramatically improve the success of the final purification.

  • Chromatography Modifier: As with TLC, adding 0.5% acetic acid to your column's mobile phase can significantly reduce streaking and improve peak shape for phenolic compounds.

  • Alternative Purification: If chromatography is still problematic, consider recrystallization or Kugelrohr distillation if your product is a solid or a thermally stable liquid, respectively.[5]

References

  • Sjostrom, L., & Bergman, J. (n.d.). Extraction and Cleanup Methods for Analysis of Phenolic and Neutral Organohalogens in Plasma.
  • Science.gov. (n.d.). Halogenated aromatic compounds: Topics by Science.gov.
  • Desotec. (n.d.). Removing Halogenated Organic Compounds: A Guide to Solutions.
  • Guidechem. (n.d.). How to Prepare 2-Bromo-3-Fluorophenol? - FAQ.
  • Google Patents. (n.d.). US20130105766A1 - Method For Removing Halogens From An Aromatic Compound.
  • Google Patents. (n.d.). CA2023862A1 - Purification of halogenated aromatic sulfones or ketones.
  • BenchChem. (n.d.). Preventing decomposition of 2-Bromo-4-fluorophenol during reactions.
  • Khan Academy. (2022, November 29). Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry. YouTube.
  • Common Organic Chemistry. (n.d.). Bromination - Common Conditions.
  • Khan Academy. (n.d.). Bromination of Phenols.
  • ChemicalBook. (n.d.). 2-Bromo-6-fluorophenol synthesis.
  • PrepChem.com. (n.d.). Synthesis of 4-bromo-2,6-difluorophenol.
  • ResearchGate. (n.d.). The bromination kinetics of phenolic compounds in aqueous solution.
  • Chromatography Forum. (2015, May 7). HPLC separation of related halogenated aromatic, any one??.
  • ChemRxiv. (2025, April 7). Optimising Bromination of Phenols: Investigating the Role of pH and Oxidizer in Electrophilic Substitution Reaction.
  • Merlic, C. (n.d.). Organic Reaction Workup Formulas for Specific Reagents.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis of 2,3-Difluorophenol: A Deep Dive into Key Methodologies.
  • Google Patents. (n.d.). US2782242A - Purification of phenol.
  • Frontier, A. (2026). Workup for Polar and Water-Soluble Solvents. University of Rochester, Department of Chemistry.
  • National Institutes of Health. (n.d.). Highly Efficient Extraction of Phenolic Compounds by Use of Magnetic Room Temperature Ionic Liquids for Environmental Remediation. PMC.
  • National Institutes of Health. (n.d.). Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process. PMC.
  • Frontier, A. (2026). Workup: Bromine or Iodine. University of Rochester, Department of Chemistry.
  • BenchChem. (n.d.). 2,3-Difluorophenol | 6418-38-8.
  • Docsity. (2020, June 14). Electrophilic Aromatic Substitution: Problems with Solutions.
  • ChemicalBook. (n.d.). 4-BROMO-2,5-DIFLUOROPHENOL synthesis.
  • Google Patents. (n.d.). CN117964460A - Synthesis process of 3, 5-difluorophenol.
  • Master Organic Chemistry. (2017, November 9). Electrophilic Aromatic Substitution Mechanism.
  • Organic Syntheses. (n.d.). p-BROMOPHENOL.
  • Chemistry LibreTexts. (2024, October 4). Substituent Effects in Electrophilic Substitutions.
  • Chemistry Steps. (n.d.). Electrophilic Aromatic Substitution Practice Problems.
  • Springer Nature Experiments. (n.d.). Extraction and Isolation of Phenolic Compounds.
  • Google Patents. (n.d.). WO2005023738A1 - Bromination of hydroxyaromatic compounds.
  • The Organic Chemistry Tutor. (2022, April 9). Electrophilic Aromatic Substitutions You Need To Know!. YouTube.
  • SynQuest Labs. (n.d.). 2,6-Difluorophenol Safety Data Sheet.
  • ChemicalBook. (n.d.). 2,6-Difluorophenol synthesis.
  • Organic Syntheses. (n.d.). Procedure for maintaining internal temperature.
  • Google Patents. (n.d.). CN115784896A - Preparation method of 2-bromo-6-fluoroaniline.
  • PubChem. (n.d.). 6-Bromo-2,3-difluorophenol.
  • PubChem. (n.d.). 2,6-Difluorophenol.

Sources

Technical Support Center: Troubleshooting Failed 2-Bromo-3,6-difluorophenol Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Bromo-3,6-difluorophenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this versatile but sometimes challenging reagent. Here, we will address common issues encountered during experimentation, providing in-depth, evidence-based solutions to ensure the success of your synthetic endeavors.

I. Understanding the Reactivity of this compound

This compound is a valuable building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. Its utility stems from the presence of three key functional groups: a hydroxyl group, a bromine atom, and two fluorine atoms on the aromatic ring. The interplay of these groups dictates its reactivity.

The electron-withdrawing nature of the fluorine atoms increases the acidity of the phenolic proton, facilitating its deprotonation. The bromine atom serves as a versatile handle for various cross-coupling reactions. However, the steric hindrance and electronic effects of the substituents can also lead to challenges in achieving desired transformations.

PropertyValueSource
Molecular Formula C6H3BrF2O[1]
Molecular Weight 208.99 g/mol [1]
pKa (Predicted) 6.17 ± 0.15[1]
Appearance White crystalline solid[1]

II. Troubleshooting Guide: Common Reaction Failures

This section addresses specific problems you might encounter when using this compound and provides a systematic approach to troubleshooting.

Issue 1: Low or No Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki or Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are among the most common applications for this compound. Failure to achieve the desired product can be frustrating, but a logical diagnostic process can often pinpoint the issue.

Potential Causes & Solutions
  • Catalyst Inactivity: The palladium catalyst is the heart of the reaction. Its deactivation is a primary suspect in failed couplings.

    • Solution: Ensure your palladium source and ligands are fresh and have been stored under inert conditions. For reactions sensitive to air and moisture, consider using more robust, air-stable pre-catalysts.[2] It is also crucial to thoroughly degas your solvents and reaction mixture to remove oxygen, which can lead to catalyst decomposition.[2]

  • Inappropriate Ligand Choice: The ligand plays a critical role in the catalytic cycle, influencing both activity and selectivity.

    • Solution: For sterically hindered substrates like this compound, bulky, electron-rich phosphine ligands are often necessary to promote efficient oxidative addition and reductive elimination.[3][4] Experiment with a variety of ligands, such as those from the Buchwald or Hartwig families, to find the optimal one for your specific transformation.[5][6]

  • Incorrect Base Selection: The base is crucial for the deprotonation of the phenol (if unprotected) and for the overall catalytic cycle.

    • Solution: The choice of base is often empirical.[7] Common bases for Suzuki and Buchwald-Hartwig reactions include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[8] For sensitive substrates, weaker bases like KF might be beneficial to prevent side reactions, though they may slow down the reaction rate.[7]

  • Solvent and Temperature Issues: Solubility of all reaction components is critical for a successful reaction.

    • Solution: Ensure that your starting materials, catalyst, and base are soluble in the chosen solvent system at the reaction temperature.[7] Common solvents for cross-coupling reactions include toluene, dioxane, and THF, often with a co-solvent like water for Suzuki couplings.[3] If solubility is an issue, consider alternative solvents or increasing the reaction temperature.[8]

Issue 2: Formation of Significant Side Products

The appearance of unexpected spots on your TLC plate or peaks in your chromatogram indicates the formation of side products. Identifying these impurities is the first step toward mitigating their formation.

Common Side Reactions & Prevention Strategies
  • Hydrodehalogenation (Loss of Bromine): This is a common side reaction where the bromine atom is replaced by a hydrogen atom.

    • Cause: This can be promoted by certain palladium catalysts and reaction conditions.

    • Prevention: Careful selection of the ligand can minimize reductive dehalogenation.[4] Additionally, ensuring a truly inert atmosphere and using high-purity reagents can help.

  • Homocoupling of Boronic Acids (in Suzuki Reactions): This leads to the formation of a biaryl product from the boronic acid coupling partner.

    • Cause: The presence of oxygen can promote the homocoupling of boronic acids.[2]

    • Prevention: Rigorous degassing of the reaction mixture and maintaining an inert atmosphere throughout the reaction are essential.

  • Reaction at the Phenolic Hydroxyl Group: The hydroxyl group can compete with the bromine for reactivity, especially if it is not protected.

    • Prevention: If undesired reactivity at the hydroxyl group is observed, consider protecting it with a suitable protecting group that is stable to the reaction conditions and can be easily removed later.

Issue 3: Incomplete Conversion of Starting Material

Observing a significant amount of unreacted this compound at the end of your reaction is a common issue.

Factors Affecting Reaction Completion & Optimization Strategies
  • Insufficient Reaction Time or Temperature: Some reactions are simply slow and require more time or higher temperatures to go to completion.

    • Solution: Monitor the reaction progress by TLC or LC-MS. If the reaction has stalled, consider increasing the temperature or allowing it to run for a longer period.

  • Catalyst Loading: The amount of catalyst can significantly impact the reaction rate.

    • Solution: While a lower catalyst loading is desirable for cost and environmental reasons, a slight increase in the catalyst concentration may be necessary to drive the reaction to completion, especially for challenging substrates.

  • Reagent Purity: Impurities in your starting materials or reagents can inhibit the catalyst or participate in side reactions.

    • Solution: Ensure that all reagents, including the solvent, are of high purity and are appropriately dried.

III. Frequently Asked Questions (FAQs)

Q1: How should I store this compound?

A1: It should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[9][10][11]

Q2: What are the primary safety precautions I should take when working with this compound?

A2: this compound can cause skin and serious eye irritation, and may cause respiratory irritation.[9][10] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[12] Work in a well-ventilated area or a fume hood.[9]

Q3: Can I perform reactions on the hydroxyl group without affecting the bromine atom?

A3: Yes, O-alkylation and O-acylation are common transformations for phenols.[13] The increased acidity of the phenolic proton in this compound facilitates its deprotonation for such reactions.[13] However, the choice of reagents and reaction conditions is crucial to avoid competing reactions at the bromine position.

Q4: My reaction is not working even after trying the troubleshooting steps. What should I do next?

A4: If you have systematically addressed the common issues without success, it may be time to reconsider your overall synthetic strategy. This could involve exploring alternative coupling partners, different catalytic systems, or even a completely different synthetic route to your target molecule.

IV. Experimental Protocols & Visualizations

Example Protocol: Suzuki Coupling of this compound

This protocol provides a general guideline. Optimization of specific parameters may be necessary for your particular substrate.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., Toluene/Ethanol/Water mixture)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry reaction flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).

  • Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

  • Add the degassed solvent system via syringe.

  • Add the palladium catalyst under a positive pressure of inert gas.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow Start Reaction Failed: Low/No Yield CheckCatalyst Check Catalyst Activity & Ligand Choice Start->CheckCatalyst CheckBaseSolvent Evaluate Base, Solvent, & Temperature Start->CheckBaseSolvent CheckPurity Verify Reagent Purity & Inert Atmosphere Start->CheckPurity OptimizeConditions Optimize Reaction Conditions CheckCatalyst->OptimizeConditions CheckBaseSolvent->OptimizeConditions CheckPurity->OptimizeConditions ReconsiderStrategy Reconsider Synthetic Strategy OptimizeConditions->ReconsiderStrategy No Improvement Success Successful Reaction OptimizeConditions->Success Improved Yield

Caption: A decision-making workflow for troubleshooting failed reactions.

Catalytic Cycle of Buchwald-Hartwig Amination

BuchwaldHartwigCycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_ArylHalide Ar-Pd(II)-X | L_n OxAdd->PdII_ArylHalide AmineCoord Amine Coordination PdII_ArylHalide->AmineCoord HNR'R'' PdII_AmineComplex [Ar-Pd(II)(HNR'R'')-X] | L_n AmineCoord->PdII_AmineComplex Deprotonation Deprotonation (Base) PdII_AmineComplex->Deprotonation PdII_AmidoComplex Ar-Pd(II)-NR'R'' | L_n Deprotonation->PdII_AmidoComplex ReductiveElim Reductive Elimination PdII_AmidoComplex->ReductiveElim ReductiveElim->Pd0 Regeneration Product Ar-NR'R'' ReductiveElim->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

V. References

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]

  • Reddit. (2025). Problems with Suzuki coupling : r/Chempros. Retrieved from [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 2-Bromo-3,6-difluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-3,6-difluorophenol (CAS 1208077-18-2). As a critical building block in medicinal chemistry and materials science, robust and scalable synthesis of this compound is paramount. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and a detailed experimental protocol grounded in established chemical principles to facilitate successful synthesis and scale-up.

Synthetic Overview & Core Protocol

The synthesis of this compound is most commonly achieved via electrophilic aromatic substitution on the 3,6-difluorophenol precursor. The hydroxyl group is a potent ortho-, para-director, activating the aromatic ring for substitution. In the case of 3,6-difluorophenol, the positions ortho and para to the hydroxyl group are C2, C4, and C6. With the C6 position already occupied by a fluorine atom, electrophilic attack is directed primarily to the C2 and C4 positions.

Controlling regioselectivity to favor the desired 2-bromo isomer over the 4-bromo and potential 2,4-dibromo byproducts is the principal challenge. This protocol utilizes N-Bromosuccinimide (NBS), a solid and safer alternative to hazardous liquid bromine, which allows for a controlled monobromination.[1][2]

Workflow for Synthesis of this compound

G cluster_prep Reaction Setup cluster_reaction Bromination Reaction cluster_workup Workup & Quenching cluster_purification Purification & Analysis A Dissolve 3,6-difluorophenol in Acetonitrile B Cool to 0-5 °C (Ice Bath) A->B Transfer to reaction vessel C Add NBS Portion-wise B->C Maintain Temp. D Warm to RT & Stir (Monitor by TLC) C->D Allow reaction to proceed E Quench with aq. Sodium Thiosulfate D->E Reaction complete F Solvent Evaporation (under reduced pressure) E->F Neutralize excess NBS G Aqueous Workup (EtOAc Extraction) F->G Remove Acetonitrile H Dry Organic Layer (Na2SO4) G->H Isolate product I Concentrate Crude Product H->I Remove water J Purify by Column Chromatography I->J Prepare for purification K Characterize Pure Product (NMR, GC-MS) J->K Isolate pure fractions

Caption: Overall workflow for the synthesis, workup, and purification of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is designed for a multigram-scale synthesis and can be adapted for larger scales with appropriate engineering controls.

Materials & Reagents:

  • 3,6-Difluorophenol

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (CH3CN), anhydrous

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Sodium Thiosulfate (Na2S2O3)

  • Sodium Sulfate (Na2SO4), anhydrous

  • Saturated Sodium Chloride solution (Brine)

  • Deionized Water

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve 3,6-difluorophenol (1.0 eq) in anhydrous acetonitrile (approx. 5-10 mL per gram of phenol).

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with stirring.

  • Reagent Addition: Once the temperature is stable, add N-Bromosuccinimide (1.05 eq) portion-wise over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C. The reaction is exothermic, and slow addition is critical to control selectivity and prevent runaway reactions.[3]

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system (e.g., 4:1). The reaction is complete when the starting phenol spot is no longer visible.

  • Quenching: Upon completion, cool the mixture again in an ice bath and quench the excess NBS by adding a 10% aqueous solution of sodium thiosulfate.[4] Stir vigorously until the orange/brown color dissipates.

  • Solvent Removal: Remove the acetonitrile under reduced pressure using a rotary evaporator.

  • Extraction: To the remaining aqueous residue, add ethyl acetate and transfer to a separatory funnel. Extract the aqueous layer two more times with ethyl acetate.

  • Washing: Combine the organic extracts and wash sequentially with deionized water and then with saturated brine to remove water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil or solid.

  • Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to separate the desired 2-bromo isomer from starting material and other bromo-isomers.[5]

  • Characterization: Combine the pure fractions and remove the solvent under reduced pressure. Characterize the final product by NMR, GC-MS, and HPLC to confirm identity and purity.[6][7]

ParameterRecommended ConditionRationale & Notes
Starting Material 3,6-DifluorophenolPrecursor with the required difluoro-substitution pattern.
Brominating Agent N-Bromosuccinimide (NBS)Safer, solid alternative to liquid Br2; provides controlled monobromination.[1]
Solvent Anhydrous AcetonitrilePolar aprotic solvent that facilitates the ionic mechanism of bromination.[1]
Temperature 0-5 °C (addition), RT (reaction)Controls exothermicity, improves regioselectivity, and prevents byproduct formation.
Stoichiometry 1.05 eq NBSA slight excess of NBS ensures complete consumption of the starting material.
Workup Quench 10% aq. Sodium ThiosulfateReduces and neutralizes any unreacted NBS or free bromine.[4]
Purification Flash Column ChromatographyStandard method for separating constitutional isomers and impurities.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and scale-up.

Q1: The reaction yield is very low, or no product is formed according to TLC/LC-MS analysis.

Possible Causes & Solutions:

  • Inactive NBS: N-Bromosuccinimide can decompose over time, especially if exposed to light and moisture.

    • Solution: Use a fresh bottle of NBS or recrystallize old reagent from hot water. Always store NBS in a dark, dry place.

  • Insufficient Activation: While phenols are highly activated, impurities in the starting material or solvent could inhibit the reaction.

    • Solution: Ensure the 3,6-difluorophenol is of high purity and the acetonitrile is anhydrous. Water can react with NBS and affect the reaction.

  • Premature Quenching: Adding the quenching agent before the reaction is complete.

    • Solution: Always confirm the absence of starting material by a reliable monitoring technique like TLC or LC-MS before proceeding to the workup.

Troubleshooting Decision Tree: Low Product Yield

G cluster_no_reaction No Reaction cluster_workup_issue Workup/Purification Issue start Low Yield of This compound check_sm Is Starting Material (SM) consumed (by TLC/LCMS)? start->check_sm check_nbs Check NBS Activity check_sm->check_nbs No check_extraction Review Extraction/Workup Procedure check_sm->check_extraction Yes check_conditions Verify Reaction Conditions (Solvent, Temp) check_nbs->check_conditions Passes Test nbs_bad Use fresh/recrystallized NBS check_nbs->nbs_bad Fails Test conditions_bad Use anhydrous solvent, re-check temperature control check_conditions->conditions_bad check_purification Review Purification Method check_extraction->check_purification No Issue Found extraction_issue Product lost in aqueous layer? Check pH, perform back-extraction. check_extraction->extraction_issue Potential Issue Identified purification_issue Product co-eluting or degrading? Adjust eluent polarity, try different stationary phase. check_purification->purification_issue

Caption: A decision tree for systematically troubleshooting low product yield.

Q2: The main product is contaminated with significant amounts of the 4-bromo isomer and/or a dibrominated species.

Possible Causes & Solutions:

  • Poor Temperature Control: The selectivity of electrophilic aromatic substitution is often temperature-dependent. Higher temperatures can lead to the formation of the thermodynamically more stable 4-bromo isomer and provide sufficient energy to overcome the activation barrier for a second bromination.

    • Solution: Maintain a strict temperature of 0-5 °C during NBS addition. For scale-up, ensure the reactor has efficient heat transfer capabilities. A jacketed reactor is highly recommended.

  • Incorrect Stoichiometry / Addition Rate: Adding the NBS too quickly creates localized high concentrations of the brominating agent, promoting polybromination.

    • Solution: Add the NBS slowly and portion-wise, or as a solution in acetonitrile via a syringe pump for larger scales, to maintain a low, steady concentration.[8]

  • Solvent Effects: The choice of solvent can influence regioselectivity.

    • Solution: While acetonitrile is effective, you could explore less polar solvents like dichloromethane (DCM) or carbon tetrachloride (CCl4), which may alter the selectivity profile.[9] Conduct small-scale screening experiments to optimize.

Q3: The purification by column chromatography is difficult, and isomers are co-eluting.

Possible Causes & Solutions:

  • Insufficient Resolution: The polarity of the 2-bromo and 4-bromo isomers may be very similar.

    • Solution 1: Use a shallower solvent gradient during chromatography (e.g., increase hexanes percentage).

    • Solution 2: Employ a different separation technique. High-Performance Liquid Chromatography (HPLC) on a preparative scale may offer superior resolution.

    • Solution 3: Consider derivatization. The crude mixture could be converted to a more easily separable derivative (e.g., a methyl ether or an acetate ester), separated, and then deprotected.

Q4: During scale-up, we are observing a significant increase in byproduct formation.

Possible Causes & Solutions:

  • Heat and Mass Transfer Limitations: In large reactors, inefficient stirring and cooling can create "hot spots" where the temperature is much higher than the sensor reading, leading to the issues described in Q2.

    • Solution: Improve agitation by using an overhead stirrer with an appropriately designed impeller. Ensure the cooling system is robust enough to handle the reaction exotherm at the desired scale.

  • Continuous Flow Chemistry: For industrial-scale production, transitioning from batch to continuous flow processing can mitigate many scale-up challenges.

    • Insight: Flow reactors offer superior heat and mass transfer, precise control over residence time, and enhanced safety by minimizing the volume of hazardous reagents at any given moment.[8][10] This often leads to higher yields and purities on a large scale compared to batch processing.

Frequently Asked Questions (FAQs)

Q: What is the primary starting material for this synthesis? A: The most direct precursor is 3,6-difluorophenol. If this is not readily available, it would need to be synthesized, potentially from a precursor like 2,5-difluoroaniline via a Sandmeyer-type reaction or from 1,4-difluorobenzene through a multi-step sequence.[11]

Q: What are the critical safety precautions for this reaction? A: N-Bromosuccinimide is an irritant and a lachrymator. Handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The organic solvents used are flammable. Bromination reactions can be exothermic; always have an adequate cooling bath ready before starting reagent addition.

Q: Are there "greener" alternatives to the described protocol? A: Yes. While NBS is an improvement over elemental bromine, other methods are considered more environmentally benign. One approach is the in-situ generation of bromine using a bromide salt (like KBr) with an oxidizer. Oxidizing systems such as potassium bromate (KBrO3) or hydrogen peroxide (H2O2) with an acid catalyst can be effective.[1][2][9] These methods can have high atom economy and avoid halogenated waste streams.

Q: Which analytical techniques are best for in-process control and final product analysis? A:

  • In-Process Control (IPC): Thin-Layer Chromatography (TLC) is excellent for qualitatively monitoring the disappearance of starting material. For more quantitative analysis during process development, HPLC-UV or GC-MS can be used to track the formation of product and byproducts over time.[6]

  • Final Product Analysis: For structural confirmation, ¹H NMR, ¹³C NMR, and ¹⁹F NMR are essential. For purity assessment, GC-MS and Reverse-Phase HPLC with UV detection (RP-HPLC-UV) are the industry standards.[6][7]

Q: How does the electronic nature of the fluorine substituents influence the reaction? A: Fluorine is the most electronegative element, and it deactivates the aromatic ring towards electrophilic substitution via a strong inductive effect (-I). However, it also has a resonance donating effect (+R) due to its lone pairs, which directs substitution to the ortho and para positions. In this case, the powerful activating and directing effect of the hydroxyl group dominates, but the deactivating nature of the two fluorine atoms helps to moderate the reaction and prevent uncontrolled polybromination compared to phenol itself.[12]

References

  • Eco-friendly Bromide-Bromate Bromination Alternative to Liquid Bromine. (2025). Vertex AI Search.
  • Optimising Bromination of Phenols: Investigating the Role of pH and Oxidizer in Electrophilic Substitution Reaction - ChemRxiv. (2025). ChemRxiv.
  • How to Prepare 2-Bromo-3-Fluorophenol? - FAQ - Guidechem. (n.d.). Guidechem.
  • Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in B
  • Bromination of para-substituted phenols using the H2O2-HBr system... (n.d.).
  • Workup: Bromine or Iodine. (n.d.). University of Rochester, Department of Chemistry.
  • A Comparative Guide to the Validation of Analytical Methods for 2-bromo-N-(2,4-difluorophenyl)
  • ANALYTICAL METHOD SUMMARIES. (2021). Eurofins.
  • 2,6-Difluorophenol synthesis. (n.d.). ChemicalBook.
  • 2-Butenoic acid, 2,3-dibromo-, (2E) - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • Scaled up and telescoped synthesis of propofol under continuous-flow conditions. (2022). NIH.
  • A Comparative Guide to the Reactivity of 2,4-Difluorophenol and 2,6-Difluorophenol for Pharmaceutical and Agrochemical Synthesis. (n.d.). Benchchem.

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Validation & Comparative

A Senior Application Scientist's Guide to the Analytical Characterization of 2-Bromo-3,6-difluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of analytical techniques for the structural elucidation and purity assessment of 2-Bromo-3,6-difluorophenol (C₆H₃BrF₂O). Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple protocols to explain the causal logic behind experimental choices, ensuring a robust and verifiable characterization workflow.

The structural integrity and purity of active pharmaceutical ingredients (APIs) and intermediates are paramount. This compound, a halogenated phenol, presents a unique analytical challenge due to the presence of multiple NMR-active nuclei (¹H, ¹³C, ¹⁹F) and a bromine atom with two stable isotopes (⁷⁹Br and ⁸¹Br). A multi-technique approach is therefore not just recommended, but essential for unambiguous characterization.

Section 1: Mass Spectrometry (MS) for Unambiguous Molecular Formula Confirmation

Mass spectrometry is the gold standard for determining the molecular weight of a compound. For halogenated compounds, it provides an additional layer of confirmation through the analysis of isotopic patterns.

Expertise & Experience: The Bromine Isotope Signature

The most telling feature in the mass spectrum of this compound is the molecular ion region. Bromine naturally exists as two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio of abundance.[1] This results in a characteristic doublet for the molecular ion peak ([M]⁺) and any bromine-containing fragments, where the peaks are separated by 2 m/z units and have nearly equal intensity.[2] Observing this M/M+2 pattern is a definitive indicator of the presence of a single bromine atom in the molecule or fragment.

Electron Ionization (EI) is a high-energy ("hard") ionization technique that provides rich structural information through fragmentation, complementing the molecular weight data.[1]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the preferred method for volatile and semi-volatile compounds like substituted phenols, offering both separation and identification in a single run.[1][3]

  • Sample Preparation: Prepare a dilute solution of this compound (~10-50 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Separation:

    • Injector: 250°C, splitless mode (1 µL injection volume).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Column: A non-polar or medium-polarity capillary column, such as a 30 m x 0.25 mm DB-5ms or HP-5ms, is effective for separating phenolic isomers.

    • Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 15°C/min.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

    • Mass Analyzer: Quadrupole.

    • Scan Range: 40-350 m/z.

Data Presentation: Expected GC-MS Results
ParameterExpected ResultInterpretation
Retention Time (GC) Compound-specific (e.g., ~8-12 min)Indicates the purity of the analyte. A single peak suggests a pure compound.
Molecular Ion ([M]⁺) m/z 208 and 210 (approx. 1:1 ratio)Confirms the molecular weight (Nominal MW: 209) and the presence of one bromine atom. The molecular formula is C₆H₃BrF₂O.[4]
Major Fragment Ion 1 m/z 129 and 131 (approx. 1:1 ratio)Loss of carbon monoxide ([M-CO]⁺), a common fragmentation for phenols.
Major Fragment Ion 2 m/z 129 ([M-Br]⁺)Loss of the bromine radical. This peak will not have an M+2 companion.
Major Fragment Ion 3 m/z 101Subsequent loss of CO from the [M-Br]⁺ fragment.
Workflow Diagram: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Prep Dissolve sample in volatile solvent (e.g., DCM) Inject Inject 1µL into GC Prep->Inject Separate Separation on capillary column Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Analyze Mass Analysis (Quadrupole) Ionize->Analyze Detect Detection Analyze->Detect Spectrum Generate Mass Spectrum Detect->Spectrum Identify Identify Molecular Ion & Isotopic Pattern Spectrum->Identify NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis cluster_structure Structure Confirmation Prep Dissolve 5-10 mg sample in deuterated solvent (e.g., CDCl3) with TMS H1 Acquire ¹H Spectrum Prep->H1 C13 Acquire ¹³C Spectrum Prep->C13 F19 Acquire ¹⁹F Spectrum Prep->F19 Integrate Integrate ¹H signals H1->Integrate Analyze_H Analyze ¹H Multiplicity & Coupling (JHF) H1->Analyze_H Analyze_C Analyze ¹³C Shifts & Coupling (JCF) C13->Analyze_C Correlate Correlate all spectra (¹H, ¹³C, ¹⁹F) F19->Correlate Integrate->Correlate Analyze_H->Correlate Analyze_C->Correlate Assign Assign signals to specific atoms Correlate->Assign Confirm Confirm connectivity & substituent positions Assign->Confirm

Caption: Workflow for NMR-based structure confirmation.

Section 3: Vibrational and Electronic Spectroscopy (FTIR & UV-Vis)

While MS and NMR provide the core structural data, Fourier-Transform Infrared (FTIR) and Ultraviolet-Visible (UV-Vis) spectroscopy offer rapid, non-destructive confirmation of key functional groups and the electronic system.

FTIR Spectroscopy

FTIR is used to identify functional groups based on their characteristic absorption of infrared radiation. [5]

  • Protocol: A small amount of the sample is analyzed neat (if liquid) using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet (if solid).

  • Expected Data:

    • ~3200-3500 cm⁻¹ (broad): O-H stretching vibration of the hydroxyl group.

    • ~3000-3100 cm⁻¹ (sharp): Aromatic C-H stretching.

    • ~1450-1600 cm⁻¹: C=C stretching vibrations within the aromatic ring.

    • ~1200-1300 cm⁻¹: C-O stretching of the phenol.

    • ~1000-1200 cm⁻¹: Strong C-F stretching vibrations.

    • ~550-750 cm⁻¹: C-Br stretching vibration.

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information on electronic transitions, which is characteristic of chromophores like the phenolic ring. [6][7]

  • Protocol: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol or methanol) and its absorbance is measured across the 200-400 nm range. [7]* Expected Data: Phenols typically exhibit two primary absorption bands. For this compound, one would expect:

    • λ_max ≈ 210-230 nm: Corresponds to a π → π* transition.

    • λ_max ≈ 270-290 nm: A secondary band, also from a π → π* transition, characteristic of the benzene ring. [8]

Section 4: Comparative Guide to Analytical Techniques

TechniqueInformation ProvidedStrengthsLimitations
GC-MS Molecular weight, elemental composition (from isotopes), purity, fragmentation pattern.High sensitivity, excellent for purity assessment, definitive MW confirmation via M/M+2 peak. [1]Destructive technique; limited structural isomer differentiation without standards.
NMR (¹H, ¹³C, ¹⁹F) Precise atomic connectivity, chemical environment of atoms, definitive structural isomerism.Unambiguous structure elucidation, non-destructive. [9]Lower sensitivity than MS, requires more sample, can be complex to interpret.
FTIR Presence of functional groups (OH, C-F, C-Br, C=C).Fast, non-destructive, excellent for confirming functional groups. [5]Provides limited information on the overall molecular structure or isomerism.
UV-Vis Confirmation of the aromatic chromophore system.Simple, fast, good for quantitative analysis using Beer-Lambert law. [7]Very limited structural information; many compounds have similar spectra.
HPLC Purity, quantification.High-resolution separation for non-volatile compounds, excellent for purity determination. [10]Does not provide structural information without a coupled detector like MS.

Conclusion

The comprehensive characterization of this compound is a self-validating system built upon the orthogonal strengths of multiple analytical techniques. Mass spectrometry provides the foundational confirmation of molecular weight and elemental formula. Multi-nuclear NMR spectroscopy then delivers the definitive, high-resolution map of the molecular structure, allowing for unambiguous assignment of substituent positions. Finally, FTIR and UV-Vis spectroscopy serve as rapid, cost-effective methods to verify the presence of key functional groups and the aromatic system. By integrating the data from these methods, researchers can establish the identity, structure, and purity of this compound with the highest degree of scientific confidence.

References

  • Yin, W., et al. (2019). Electronic Supplementary Material for "Highly efficient air oxidation of aryl and alkyl boronic acids by microwave-assisted under transition metal-free conditions". The Royal Society of Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra of 2, 3-bromo-2,2,6-trimethyl-3,4,5,8-tetrahydro-2H-oxocine.... Retrieved from [Link]

  • Fritz Haber Institute. (2008). Diffuse Reflectance IR and UV-vis Spectroscopy. Retrieved from [Link]

  • PubChem. (n.d.). 6-Bromo-2,3-difluorophenol. Retrieved from [Link]

  • PubChem. (n.d.). 2,6-Difluorophenol. Retrieved from [Link]

  • NIST. (n.d.). Phenol, 2,4,6-tribromo-. NIST WebBook. Retrieved from [Link]

  • Goc-Jagłowska, I., et al. (2022). Infrared Spectra and Phototransformations of meta-Fluorophenol Isolated in Argon and Nitrogen Matrices. PMC - NIH. Retrieved from [Link]

  • YouTube. (2023). Bromo pattern in Mass Spectrometry. Retrieved from [Link]

  • MDPI. (2022). Fluorophenol-Containing Hydrogen-Bond Acidic Polysiloxane for Gas Sensing-Synthesis and Characterization. Retrieved from [Link]

  • PMC - NIH. (n.d.). Analytical Techniques for Structural Characterization of Proteins in Solid Pharmaceutical Forms: An Overview. Retrieved from [Link]

  • Chulalongkorn University. (n.d.). Improving chromatographic analysis of phenolic compounds. Chula Digital Collections. Retrieved from [Link]

  • Semantic Scholar. (2021). Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis.... Retrieved from [Link]-Mabuse-Molepo/a42b0c36b696f866468a5c378e9f5e142512a875)

  • NIH. (n.d.). Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Ultraviolet/visible spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). Ultraviolet and visible Spectroscopy. Retrieved from [Link]

  • ACS Publications. (n.d.). Molecular structure of 2-fluorophenol and 2,6-difluorophenol from gas-phase electron diffraction. The Journal of Physical Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of bronopol and its degradation products by HPLC. Retrieved from [Link]

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A Strategic Guide to Difluorophenol Isomers in Synthesis: Spotlight on 2-Bromo-3,6-difluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Fluorine in Phenolic Scaffolds

In the landscape of modern drug discovery and materials science, the incorporation of fluorine into organic molecules is a cornerstone strategy for modulating physicochemical and biological properties.[1] Fluorine's high electronegativity, small van der Waals radius, and the strength of the C-F bond can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity.[1][2] Phenols, as versatile synthetic intermediates, become particularly powerful building blocks when decorated with fluorine atoms.[3] Difluorophenols, a class of such compounds, offer a nuanced toolkit for chemists, where the specific arrangement of the two fluorine atoms dictates the molecule's reactivity and synthetic potential.[3]

This guide provides an in-depth comparison of various difluorophenol isomers, with a special focus on the unique synthetic utility of 2-Bromo-3,6-difluorophenol. We will move beyond a simple catalog of properties to explore the causal relationships between structure and reactivity, providing field-proven insights and actionable experimental protocols for researchers, scientists, and drug development professionals.

The Unique Synthetic Profile of this compound

This compound is a trifunctional synthon of significant strategic value. Its utility stems from the orthogonal reactivity conferred by its three distinct functional handles: the acidic hydroxyl group, the versatile bromine atom, and the activating fluorine substituents.

  • Hydroxyl Group: The primary site for etherification, esterification, and O-arylation reactions. The presence of two electron-withdrawing fluorine atoms significantly increases the acidity of the phenolic proton compared to phenol, facilitating its deprotonation under milder basic conditions.

  • Bromine Atom: This is the molecule's primary gateway to carbon-carbon and carbon-heteroatom bond formation via a vast array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig, Hiyama).[4][5] This handle allows for the precise and predictable introduction of diverse molecular fragments.

  • Fluorine Atoms: The two fluorine atoms are not merely passive substituents. They activate the aromatic ring towards nucleophilic aromatic substitution (SNAr), although the ortho- and meta-positioning relative to each other creates a distinct electronic environment compared to other isomers.

This unique combination of functionalities allows for a sequential and controlled elaboration of the molecular scaffold, making it a highly sought-after building block in multi-step syntheses.

Caption: Reactivity map of this compound.

Comparative Analysis with Other Difluorophenol Isomers

The choice of a difluorophenol isomer is a critical decision in synthetic design. The positional variance of the two fluorine atoms leads to significant differences in acidity, reactivity in electrophilic and nucleophilic substitutions, and overall synthetic utility.

Physicochemical Properties
Isomer Structure CAS Number Molecular Weight Melting Point (°C) pKa (Experimental)
2,3-DifluorophenolF2C6H3OH6418-38-8130.0939-42N/A
2,4-DifluorophenolF2C6H3OH367-27-1130.0922-24N/A
2,5-DifluorophenolF2C6H3OH2713-31-7130.0938-41N/A
2,6-DifluorophenolF2C6H3OH28177-48-2130.0938-407.34[3]
3,4-DifluorophenolF2C6H3OH2713-33-9130.0943-46N/A
3,5-DifluorophenolF2C6H3OH2713-34-0130.0954-57N/A
This compound BrF2C6H2OH 261763-22-8 208.99 58-62 N/A

Data compiled from various sources, including PubChem and commercial supplier data sheets.[6][7][8]

Reactivity and Synthetic Utility

1. 2,6-Difluorophenol:

  • Expertise & Experience: The symmetric placement of fluorine atoms flanking the hydroxyl group provides a unique steric and electronic environment. This symmetry can be advantageous for simplifying product mixtures in certain reactions. Its pKa is notably low due to the strong, cumulative inductive effect of two ortho-fluorine atoms.[3]

  • Trustworthiness: It is a common intermediate in organic synthesis.[9] However, it lacks a convenient handle for cross-coupling reactions, making subsequent C-C bond formation reliant on directing group strategies or harsher conditions to activate C-H or C-F bonds.

2. 3,5-Difluorophenol:

  • Expertise & Experience: With both fluorine atoms in meta positions relative to the hydroxyl group, their influence on reactivity is primarily inductive. This positioning significantly deactivates all ring positions towards electrophilic attack.[3]

  • Trustworthiness: This isomer is useful when a robust, electron-poor phenolic ring is required. Like 2,6-difluorophenol, it lacks a direct handle for cross-coupling, limiting its versatility compared to this compound. Its synthesis often starts from 3,5-difluoroaniline or 3,5-difluorobromobenzene.[10]

3. 2,4-Difluorophenol:

  • Expertise & Experience: This isomer presents a more complex reactivity profile. The ortho-fluorine and para-fluorine atoms have opposing resonance and inductive effects relative to the activating hydroxyl group. It is a key intermediate for pharmaceuticals like the antifungal agent fluconazole.[11]

  • Trustworthiness: The C-4 fluorine is susceptible to nucleophilic aromatic substitution (SNAr), especially when the hydroxyl group is deprotonated, providing a pathway for introducing nucleophiles. However, achieving regioselectivity in subsequent reactions can be challenging.

4. Asymmetric Isomers (2,3-, 2,5-, 3,4-):

  • Expertise & Experience: These isomers offer unique substitution patterns that are often required for specific, complex target molecules. For example, 2,3-difluorophenol has been used in the synthesis of polymers for chemical sensing applications.[12] Their synthesis can be more complex, sometimes involving multi-step routes like Grignard-based approaches from difluorobromobenzene precursors.

  • Trustworthiness: Their primary value lies in providing access to specific substitution patterns that are otherwise unattainable. Their lack of a versatile handle like bromine means that, like the other difluorophenol isomers, they serve a more specialized role than the broadly applicable this compound.

Strategic Synthesis: An Isomer Selection Workflow

Choosing the correct isomer is paramount for synthetic efficiency. The following decision-making workflow illustrates the strategic advantage of this compound.

Isomer_Selection start Start: Target Molecule Analysis q1 Is a cross-coupling handle required for a key C-C or C-N bond? start->q1 yes_q1 YES q1->yes_q1 no_q1 NO q1->no_q1 use_bromo Use This compound yes_q1->use_bromo q2 Is symmetric substitution required? no_q1->q2 yes_q2 YES q2->yes_q2 no_q2 NO q2->no_q2 use_symmetric Consider 2,6- or 3,5-Difluorophenol yes_q2->use_symmetric q3 Is a specific asymmetric substitution pattern essential for the target? no_q2->q3 yes_q3 YES q3->yes_q3 use_asymmetric Select from 2,3-, 2,4-, 2,5-, 3,4- Difluorophenol yes_q3->use_asymmetric

Caption: Decision workflow for selecting the appropriate difluorophenol isomer.

Experimental Protocols: A Practical Comparison

The following protocols are presented to be self-validating systems, with explanations for key experimental choices.

Protocol 1: Suzuki-Miyaura Cross-Coupling with this compound

This protocol demonstrates the key advantage of the bromine handle for C-C bond formation. Palladium-catalyzed cross-coupling reactions are among the most powerful transformations in modern organic synthesis.[5]

Objective: To synthesize 2-(4-methoxyphenyl)-3,6-difluorophenol.

Methodology:

  • Reactor Setup: To a 50 mL oven-dried Schlenk flask, add this compound (1.0 eq, 209 mg, 1.0 mmol), (4-methoxyphenyl)boronic acid (1.2 eq, 182 mg, 1.2 mmol), and potassium carbonate (3.0 eq, 414 mg, 3.0 mmol).

    • Causality: Potassium carbonate is a robust inorganic base sufficient to facilitate the transmetalation step of the Suzuki cycle. An oven-dried flask under an inert atmosphere is critical as palladium catalysts, particularly in their Pd(0) active state, are sensitive to oxygen.

  • Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.03 eq, 22 mg, 0.03 mmol).

    • Causality: Pd(dppf)Cl2 is a reliable, air-stable precatalyst that is reduced in situ to the active Pd(0) species. The dppf ligand is a bulky, electron-rich phosphine that promotes reductive elimination and stabilizes the catalytic intermediates, often leading to high yields.

  • Solvent Addition & Degassing: Add a 4:1 mixture of Dioxane:Water (10 mL). Seal the flask and degas the mixture by bubbling argon through the solution for 15 minutes.

    • Causality: The mixed solvent system is crucial. Dioxane solubilizes the organic reagents, while water is necessary to dissolve the inorganic base and facilitate the boronic acid activation. Degassing is non-negotiable to prevent oxidation of the catalyst.

  • Reaction: Heat the reaction mixture to 90 °C and stir for 12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers. Wash the organic layer with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired product.

Protocol 2: O-Difluoromethylation of 2,6-Difluorophenol

This protocol highlights a common transformation for phenols, where the goal is to introduce a difluoromethyl group, a valuable bioisostere for hydroxyl or thiol groups.[13]

Objective: To synthesize 1,3-difluoro-2-(difluoromethoxy)benzene.

Methodology:

  • Reactor Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve 2,6-difluorophenol (1.0 eq, 1.30 g, 10 mmol) and sodium chlorodifluoroacetate (2.0 eq, 3.05 g, 20 mmol) in acetonitrile (40 mL).

    • Causality: Sodium chlorodifluoroacetate serves as a precursor to difluorocarbene (:CF2) upon heating. Acetonitrile is a suitable polar aprotic solvent for this reaction.

  • Base Addition: Add potassium carbonate (1.5 eq, 2.07 g, 15 mmol).

    • Causality: The base deprotonates the acidic phenol, forming the phenoxide. The resulting nucleophilic phenoxide is what reacts with the electrophilic difluorocarbene intermediate.

  • Reaction: Heat the suspension to reflux (approx. 82 °C) and maintain for 16 hours. The reaction mixture will become heterogeneous.

    • Causality: High temperature is required for the decarboxylation of sodium chlorodifluoroacetate to generate the reactive difluorocarbene intermediate.

  • Workup: Cool the mixture to room temperature and filter off the inorganic salts. Rinse the filter cake with a small amount of acetonitrile. Concentrate the filtrate under reduced pressure.

  • Extraction: Redissolve the residue in diethyl ether (50 mL) and wash with 1 M NaOH (2 x 20 mL) to remove any unreacted phenol, followed by water (20 mL) and brine (20 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate carefully in vacuo. The crude product can be further purified by distillation if necessary.

Conclusion

While all difluorophenol isomers are valuable building blocks, this compound stands apart due to its exceptional synthetic versatility. The presence of a bromine atom provides a reliable and strategically positioned handle for sophisticated molecular construction via cross-coupling chemistry, a capability the other isomers inherently lack. This allows for a more direct and efficient approach to building complex molecular architectures. For the synthetic chemist, the choice of isomer is a critical one: for applications requiring specific, locked-in substitution patterns, the other isomers are indispensable. However, for programs that demand iterative diversification and the construction of novel scaffolds, the trifunctional nature of this compound offers an unparalleled strategic advantage.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis of 2,3-Difluorophenol: A Deep Dive into Key Methodologies. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 94392, 2,6-Difluorophenol. Retrieved from [Link]

  • Wang, J., et al. (2016). Synthesis and Characterization of a Fluorinated Phenolic Resin/phenolic Resin Blend. Journal of Macromolecular Science, Part A, 53(2), 103-109. Retrieved from [Link]

  • Google Patents. (n.d.). CN117964460A - Synthesis process of 3, 5-difluorophenol.
  • Sieroń, L., et al. (2021). Synthesis and Investigations of Building Blocks with Dibenzo[b,f] Oxepine for Use in Photopharmacology. Molecules, 26(20), 6197. Retrieved from [Link]

  • Google Patents. (n.d.). CN115784896A - Preparation method of 2-bromo-6-fluoroaniline.
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  • Google Patents. (n.d.). CN101050176A - Method for preparing 4 - bromine 2,6 - difluoro benzoic acid.
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  • Google Patents. (n.d.). CN105384603A - Synthesis method of poly-fluorinated phenol compound.
  • Li, M., & Tsui, G. C. (2024). Stereoselective Palladium-Catalyzed Hiyama Cross-Coupling Reaction of Tetrasubstituted gem-Difluoroalkenes. Organic Letters, 26(2), 376–379. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2,5-Difluorophenol. In NIST Chemistry WebBook. Retrieved from [Link]

  • Jordan, P. A., et al. (2014). PhenoFluor: Practical Synthesis, New Formulation, and Deoxyfluorination of Heteroaromatics. Organic Process Research & Development, 18(7), 897–902. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Negishi Cross-Coupling Reaction of Aryl Halides with (Difluoromethyl)zinc Reagent. Retrieved from [Link]

  • Alshammari, M. D. (2022). Synthetic Studies on Valuable Fluorinated Building Blocks. University of Mississippi, eGrove. Retrieved from [Link]

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A Comparative Guide to the Reactivity of 2-Bromo-3,6-difluorophenol for the Modern Synthetic Chemist

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of building blocks is a critical decision that dictates the efficiency and success of a synthetic campaign. Halogenated phenols are a cornerstone of this chemical toolbox, offering versatile handles for a variety of transformations. Among these, 2-Bromo-3,6-difluorophenol presents a unique combination of steric and electronic properties. This guide provides an in-depth comparative analysis of its reactivity in key synthetic transformations, namely Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution (SNAr). By examining the interplay of its substituents, we aim to provide a predictive framework for its utility and performance against relevant structural isomers and other halogenated phenols.

The Structural Uniqueness of this compound: An Electronic and Steric Overview

The reactivity of this compound is intrinsically linked to the placement of its substituents. The hydroxyl group is a powerful activating group and an ortho, para-director in electrophilic aromatic substitution, while the bromine and fluorine atoms are deactivating electron-withdrawing groups. The relative positions of these groups create a unique electronic and steric environment that governs the molecule's behavior in different reaction types.

The two fluorine atoms, positioned ortho and meta to the bromine, exert strong inductive electron-withdrawing effects, which can influence the facility of palladium-catalyzed cross-coupling reactions and activate the ring for nucleophilic attack. The hydroxyl group, ortho to one of the fluorine atoms and meta to the other, modulates the overall electron density of the aromatic ring.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis. Here, we compare the expected reactivity of this compound in two of the most prevalent C-C and C-N bond-forming reactions.

Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a versatile method for creating biaryl structures, which are common motifs in pharmaceuticals. The reaction's success is highly dependent on the electronic and steric nature of the aryl halide.

Expected Reactivity and Comparison:

While specific experimental data for the Suzuki-Miyaura coupling of this compound is not extensively documented in readily available literature, we can infer its reactivity based on established principles and data from analogous compounds. The general reactivity order for halogens in the oxidative addition step is I > Br > Cl.[1]

The presence of two electron-withdrawing fluorine atoms is expected to enhance the electrophilicity of the carbon bearing the bromine atom, potentially facilitating the oxidative addition step of the catalytic cycle. However, the ortho-hydroxyl group could participate in competitive coordination to the palladium center, possibly influencing the reaction rate.

For a comparative perspective, consider the isomers of bromophenol. Studies on the Suzuki-Miyaura coupling of 2-bromophenol, 3-bromophenol, and 4-bromophenol with phenylboronic acid have shown that all isomers can provide good to excellent yields, though optimal conditions may vary.[2] The presence of the additional fluorine atoms in this compound is anticipated to make it a more reactive substrate than simple bromophenols under similar conditions due to the increased polarization of the C-Br bond.

Table 1: Predicted Performance in Suzuki-Miyaura Coupling Compared to Analogs

Aryl HalideKey Structural FeaturesPredicted ReactivityPotential Challenges
This compound Two electron-withdrawing F atoms; ortho-OH groupHighPotential for catalyst inhibition by the ortho-OH group.
4-Bromo-2,6-difluorophenol Two ortho-F atoms to the OH group; para-BrHighSteric hindrance from ortho-F atoms may influence catalyst approach.
2-Bromophenol Ortho-OH groupModerate to HighLess activated C-Br bond compared to the difluoro-substituted analog.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This is a generalized protocol and may require optimization for specific substrates.

  • Reaction Setup: In a dry flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl bromide (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, 2-5 mol%) and, if necessary, a ligand (e.g., SPhos, XPhos).

  • Solvent Addition: Add a degassed solvent system (e.g., a mixture of toluene/water, dioxane/water, or THF).

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS.

  • Work-up: After completion, cool the reaction, dilute with water, and extract with an organic solvent. The combined organic layers are then washed, dried, and concentrated.

  • Purification: The crude product is purified by column chromatography.

Diagram 1: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Ar-X Ar-X (Aryl Halide) Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Base Base Boronic_Acid R-B(OH)2 Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination Reductive_Elimination Reductive Elimination Ar-R Ar-R (Product) Reductive_Elimination->Ar-R Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Ar-X Ar-X (Aryl Halide) Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Amine_Coordination Amine Coordination & Deprotonation Amine R2NH Base Base Ar-Pd(II)-NR2(L2) Ar-Pd(II)-NR2(L2) Amine_Coordination->Ar-Pd(II)-NR2(L2) Ar-Pd(II)-NR2(L2)->Pd(0)L2 Reductive Elimination Reductive_Elimination Reductive Elimination Ar-NR2 Ar-NR2 (Product) Reductive_Elimination->Ar-NR2 SNAr_Mechanism sub Aromatic Ring with LG and EWG step1 Addition (rate-determining) sub->step1 nuc Nucleophile (Nu-) nuc->step1 meisenheimer Meisenheimer Complex (Resonance Stabilized) step1->meisenheimer step2 Elimination meisenheimer->step2 prod Substituted Product step2->prod lg Leaving Group (LG-) step2->lg

Sources

A Comparative Guide to the Validation of 2-Bromo-3,6-difluorophenol Purity by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates is paramount to the integrity of their work. This guide provides an in-depth technical comparison for the validation of 2-Bromo-3,6-difluorophenol purity using High-Performance Liquid Chromatography (HPLC). We will explore the rationale behind methodological choices, present a detailed validation protocol in accordance with international guidelines, and compare HPLC with alternative analytical techniques, supported by illustrative experimental data.

Introduction: The Significance of this compound Purity

This compound is a halogenated aromatic compound of increasing interest in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. The precise arrangement of its bromine and fluorine substituents on the phenol ring imparts unique chemical properties that are exploited in various synthetic pathways. However, the same reactivity that makes it a valuable building block also presents challenges in ensuring its purity.

Process-related impurities, such as regioisomers, starting materials, and by-products, as well as potential degradation products, can significantly impact the yield, safety, and efficacy of the final product. Therefore, a robust, validated analytical method for purity determination is not merely a quality control measure but a critical component of the research and development process.

The Analytical Challenge: Why HPLC is the Method of Choice

The analysis of halogenated phenols like this compound requires a technique that can separate compounds with very similar physicochemical properties. While several analytical methods exist, High-Performance Liquid Chromatography (HPLC) emerges as the most suitable for this application.

A Comparative Overview of Analytical Techniques:

TechniquePrincipleApplicability to this compound
HPLC Separation based on polarity and interaction with a stationary phase.Highly suitable for non-volatile or thermally labile compounds. Offers excellent resolution for isomeric impurities.
Gas Chromatography (GC) Separation based on volatility and interaction with a stationary phase.Applicable, but may require derivatization for the polar phenol group to improve peak shape and thermal stability. Less suitable for non-volatile impurities.
Quantitative Nuclear Magnetic Resonance (qNMR) Absolute quantification based on the NMR signal intensity relative to a certified reference standard.Provides excellent structural information and can determine purity without a specific reference standard for the analyte. However, it may have lower sensitivity for trace impurities compared to HPLC.
Melting Point Analysis Determination of the temperature range over which a solid melts.A useful indicator of purity, but insensitive to small amounts of impurities and does not provide information on the identity or quantity of individual impurities.

High-performance liquid chromatography (HPLC) is a versatile and widely accessible technique that separates compounds based on their polarity and interaction with a stationary phase.[1] It is particularly effective for non-volatile or thermally labile compounds, making it ideal for the analysis of this compound.[1] Gas chromatography (GC) is a viable alternative, especially for volatile compounds. However, the analysis of polar phenolic compounds by GC can sometimes be challenging due to peak tailing, which may necessitate derivatization.[2] Given the potential for non-volatile, process-related impurities in the synthesis of this compound, HPLC provides a more comprehensive assessment of purity.

A Validated HPLC Method for this compound Purity Determination

The following reversed-phase HPLC (RP-HPLC) method has been developed and validated to be specific, accurate, precise, and robust for the determination of this compound purity and the quantification of its related impurities.

Chromatographic Conditions
ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmA C18 column provides excellent hydrophobic retention for the aromatic ring of the analyte, while still being suitable for a moderately polar compound.
Mobile Phase A 0.1% Acetic Acid in WaterThe acidic modifier improves peak shape for the phenolic analyte by suppressing the ionization of the hydroxyl group.
Mobile Phase B AcetonitrileA common organic modifier in RP-HPLC with good UV transparency.
Gradient Elution 0-5 min: 30% B; 5-25 min: 30-70% B; 25-30 min: 70% B; 30-31 min: 70-30% B; 31-35 min: 30% BA gradient elution is employed to ensure the elution of both polar and non-polar impurities within a reasonable run time.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 280 nmPhenolic compounds typically exhibit strong UV absorbance in this region.
Injection Volume 10 µLA suitable volume to achieve good sensitivity without overloading the column.
Sample Diluent Mobile Phase A / Mobile Phase B (70:30)Using a diluent similar in composition to the initial mobile phase ensures good peak shape.
Potential Impurities

A thorough understanding of the synthetic route is crucial for identifying potential process-related impurities. A plausible synthesis of this compound involves the bromination of 2,5-difluorophenol. Based on this, potential impurities could include:

  • IMP-A (Starting Material): 2,5-Difluorophenol

  • IMP-B (Regioisomer): 4-Bromo-2,5-difluorophenol

  • IMP-C (Over-brominated): 2,4-Dibromo-3,6-difluorophenol

  • IMP-D (Degradation Product): Potential oxidation products (e.g., quinone-like structures)

Method Validation Protocol

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4][5]

System suitability testing ensures that the chromatographic system is performing adequately for the intended analysis.

Caption: System Suitability Workflow.

System Suitability Results:

ParameterAcceptance CriteriaResult
Tailing Factor (this compound) ≤ 2.01.2
Theoretical Plates (this compound) ≥ 20008500
Resolution (between this compound and closest eluting impurity) ≥ 2.03.5
%RSD of Peak Area (n=5) ≤ 2.0%0.8%

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[5] Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[6]

Forced Degradation Conditions and Results:

ConditionTreatmentPurity of this compound (%)Mass Balance (%)
Acid Hydrolysis 0.1 M HCl at 60°C for 24h99.599.8
Base Hydrolysis 0.1 M NaOH at 60°C for 24h98.299.6
Oxidative 3% H₂O₂ at RT for 24h85.399.2
Thermal 80°C for 48h99.699.9
Photolytic UV light (254 nm) for 24h99.199.7

The results demonstrate that the method is stability-indicating, as the degradation of the active substance is observed, particularly under oxidative conditions, with no interference from the degradants at the retention time of the main peak.

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.

Linearity Results:

AnalyteRange (µg/mL)Correlation Coefficient (r²)
This compound 1 - 1500.9998
IMP-B 0.1 - 100.9995

The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[3]

Accuracy Results (Spike Recovery):

AnalyteSpiked Level (%)Mean Recovery (%)
IMP-B 8098.9
100101.2
12099.5

The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[5]

Precision Results:

ParameterAnalyte%RSD
Repeatability (n=6) This compound0.5%
Intermediate Precision (n=6, different day, different analyst) This compound0.9%

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Robustness Study Parameters and Results:

Parameter VariedVariationImpact on Resolution and Purity
Flow Rate ± 0.1 mL/minNo significant impact
Column Temperature ± 2 °CNo significant impact
Mobile Phase pH ± 0.2 unitsNo significant impact

Experimental Protocols

Preparation of Standard and Sample Solutions

Standard Solution (100 µg/mL):

  • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the sample diluent.

Sample Solution (100 µg/mL):

  • Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the sample diluent.

HPLC System Setup and Operation

HPLC_Workflow Mobile Phase Preparation Mobile Phase Preparation System Equilibration System Equilibration Mobile Phase Preparation->System Equilibration Pump Injection Injection System Equilibration->Injection Ready Sample Preparation Sample Preparation Autosampler Autosampler Sample Preparation->Autosampler Load Autosampler->Injection Column Column Injection->Column Separation Detector Detector Column->Detector Elution Data Acquisition Data Acquisition Detector->Data Acquisition Signal Chromatogram Chromatogram Data Acquisition->Chromatogram Process Integration & Reporting Integration & Reporting Chromatogram->Integration & Reporting Analyze

Caption: HPLC Analysis Workflow.

  • Prepare the mobile phases as described in the chromatographic conditions.

  • Set up the HPLC system with the specified column and parameters.

  • Equilibrate the system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Perform system suitability injections as described in section 3.3.1.

  • Inject the standard and sample solutions for analysis.

  • Process the chromatograms and calculate the purity of the sample using the area percent method.

Conclusion

The presented reversed-phase HPLC method provides a reliable and robust solution for the purity determination of this compound. The method has been validated in accordance with ICH Q2(R1) guidelines, demonstrating its specificity, linearity, accuracy, precision, and robustness. The comprehensive validation, including forced degradation studies, ensures that the method is stability-indicating and suitable for its intended purpose in a regulated environment. While other techniques like GC and qNMR have their merits, HPLC offers the optimal balance of resolution, sensitivity, and applicability for the comprehensive purity profiling of this compound, making it the recommended technique for researchers, scientists, and drug development professionals.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011).
  • Ermer, J., & Miller, J. H. M. (2005). Method Validation in Pharmaceutical Analysis: A Guide to Best Practice. Wiley-VCH.
  • Dong, M. W. (2018). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC North America, 36(10), 748-756. [Link]

  • Phenomenex. (n.d.). HPLC vs GC: What Sets These Methods Apart. [Link]

  • Moldoveanu, S. C., & Kiser, M. (2007). Gas chromatography/mass spectrometry versus liquid chromatography/fluorescence detection in the analysis of phenols in mainstream cigarette smoke. Journal of Chromatography A, 1141(1), 90–97. [Link]

  • Švarc-Gajić, J., Cvetanović, A., Segura-Carretero, A., & Beara, I. (2019). Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. Periodica Polytechnica Chemical Engineering, 63(3), 356-364. [Link]

  • ICH. (2023). Q2(R2) Validation of Analytical Procedures. [Link]

  • Tentamus Group. (2023, June 24). Determination of Contaminants: HPLC vs. GC. [Link]

  • Boopathi, N. M., et al. (2023). A comparison between HPLC and GC-MS: analysis of plant volatile and non-volatile compounds. ResearchGate. [Link]

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A Senior Application Scientist's Guide to the Spectroscopic Comparison of 2-Bromo-3,6-difluorophenol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Halogenated Phenols in Modern Chemistry

The strategic incorporation of halogen atoms, particularly fluorine and bromine, into phenolic scaffolds is a cornerstone of modern medicinal chemistry and materials science. The unique physicochemical properties imparted by these halogens—such as altered lipophilicity, metabolic stability, and binding affinities—make 2-Bromo-3,6-difluorophenol and its derivatives highly valuable building blocks. Their utility spans the development of novel pharmaceuticals, agrochemicals, and advanced polymers. A thorough understanding of the spectroscopic characteristics of these molecules is paramount for unambiguous structure elucidation, purity assessment, and quality control.

The Spectroscopic Toolkit: Methodologies and Experimental Protocols

A multi-faceted spectroscopic approach is essential for the comprehensive characterization of halogenated phenols. Each technique provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Connectivity

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules. For halogenated phenols, ¹H, ¹³C, and ¹⁹F NMR experiments are indispensable.

A standardized protocol ensures high-quality, reproducible NMR data.

  • Sample Preparation:

    • Accurately weigh 5-25 mg of the phenol derivative for ¹H NMR and 50-100 mg for ¹³C NMR[1].

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a clean, dry vial[2][3]. The choice of solvent is critical to avoid interference from solvent protons[2].

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing[3].

    • Transfer the solution to a clean, high-quality 5 mm NMR tube[2][3]. Ensure the solution is free of particulate matter to avoid compromising the magnetic field homogeneity[3].

  • ¹H NMR Acquisition:

    • Acquire spectra on a spectrometer with a field strength of 400 MHz or higher.

    • Utilize a standard one-pulse sequence.

    • Set the spectral width to encompass the expected chemical shift range (typically 0-12 ppm for protons).

    • Employ a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

    • Use a relaxation delay of 1-5 seconds to ensure full relaxation of the protons between scans.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom[4].

    • Set a wider spectral width (typically 0-220 ppm) to cover the range of carbon chemical shifts[4][5].

    • A greater number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of the ¹³C isotope[4].

  • ¹⁹F NMR Acquisition:

    • ¹⁹F NMR is highly sensitive due to the 100% natural abundance of the ¹⁹F nucleus[6][7].

    • A wide spectral width is often required due to the large chemical shift dispersion of fluorine[8].

    • Proton decoupling can simplify the spectra, but coupled spectra provide valuable information about H-F coupling constants[5].

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (5-100 mg) dissolve Dissolve in Deuterated Solvent + TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer H1 ¹H NMR transfer->H1 C13 ¹³C NMR transfer->C13 F19 ¹⁹F NMR transfer->F19 process Fourier Transform & Phasing H1->process C13->process F19->process analyze Chemical Shift & Coupling Analysis process->analyze structure Structure Elucidation analyze->structure caption Workflow for NMR Spectroscopic Analysis.

Workflow for NMR Spectroscopic Analysis.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Modern FT-IR spectrometers often utilize an Attenuated Total Reflectance (ATR) accessory, which simplifies sample handling.

  • Background Spectrum: Record a background spectrum of the clean ATR crystal to subtract atmospheric and instrumental absorptions.

  • Sample Application:

    • For solid samples, place a small amount of the powdered material directly onto the ATR crystal. Apply firm, even pressure with the built-in press to ensure good contact.

    • For liquid samples, a few drops are sufficient to cover the crystal surface.

  • Spectrum Acquisition:

    • Collect the spectrum over the desired range, typically 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft cloth after each measurement.

G start Start background Record Background Spectrum start->background sample Apply Sample to ATR Crystal background->sample acquire Acquire IR Spectrum sample->acquire clean Clean ATR Crystal acquire->clean end End clean->end caption General Workflow for ATR-FTIR Spectroscopy.

General Workflow for ATR-FTIR Spectroscopy.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers valuable structural information. Gas Chromatography-Mass Spectrometry (GC-MS) is particularly well-suited for the analysis of volatile and semi-volatile compounds like halogenated phenols.

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 10 µg/mL) in a volatile organic solvent such as dichloromethane or hexane[9].

    • Ensure the sample is free of non-volatile materials.

  • GC Separation:

    • Inject a small volume (e.g., 1 µL) of the sample into the GC.

    • The sample is vaporized and separated on a capillary column (e.g., HP-5MS). A temperature program is used to elute compounds based on their boiling points.

  • MS Analysis:

    • As compounds elute from the GC column, they enter the mass spectrometer.

    • Electron Ionization (EI) at 70 eV is a common method that induces fragmentation.

    • The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

Comparative Spectroscopic Analysis of this compound Derivatives

Due to the limited availability of published experimental data for this compound, this section will focus on interpreting the spectra of closely related derivatives to highlight key comparative features.

Table 1: Molecular Structures of Compared Phenol Derivatives

Compound NameMolecular FormulaStructure
This compound C₆H₃BrF₂O

4-Bromo-2,5-difluorophenol C₆H₃BrF₂O

2,4-Dibromo-6-fluorophenol C₆H₃Br₂FO

¹H NMR Spectroscopy

The ¹H NMR spectra of these compounds are characterized by signals in the aromatic region (typically 6.5-8.0 ppm) and a broad singlet for the hydroxyl proton. The chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the positions of the halogen substituents.

  • Electronegativity Effects: Fluorine is more electronegative than bromine, leading to a greater deshielding effect on nearby protons.

  • Coupling Constants: The magnitude of the proton-proton (H-H) and proton-fluorine (H-F) coupling constants provides crucial information about the relative positions of the atoms. Ortho coupling constants are typically the largest, followed by meta, and then para.

Table 2: Representative ¹H NMR Data for Halogenated Phenols

CompoundAromatic Protons (ppm)Hydroxyl Proton (ppm)
Phenol 6.8-7.4 (m, 5H)[10][11][12]~5.3 (s, 1H)[10]
4-Bromo-2,5-difluorophenol Data not readily available in searched resources.Data not readily available in searched resources.
2,4-Dibromo-6-fluorophenol Data not readily available in searched resources.Data not readily available in searched resources.
¹³C NMR Spectroscopy

In ¹³C NMR, the chemical shifts of the aromatic carbons are influenced by the electronegativity of the substituents and the heavy atom effect of bromine.

  • Carbon-Fluorine Coupling: Carbons directly bonded to fluorine will appear as doublets with large one-bond coupling constants (¹JCF). Longer-range C-F couplings are also often observed.

  • Carbon-Bromine Bond: The carbon atom attached to bromine will typically have its signal shifted to a lower frequency (upfield) compared to a carbon attached to hydrogen, due to the "heavy atom effect".

Table 3: Representative ¹³C NMR Data for Halogenated Phenols

CompoundAromatic Carbons (ppm)
Phenol 115-155
4-Bromo-2,5-difluorophenol Data not readily available in searched resources.
2,4-Dibromo-6-fluorophenol Data not readily available in searched resources.
¹⁹F NMR Spectroscopy

¹⁹F NMR is a powerful tool for analyzing fluorinated compounds due to its high sensitivity and wide chemical shift range[6][7]. The chemical shifts of the fluorine atoms are highly dependent on their position on the aromatic ring and the nature of the other substituents. The presence of other fluorine or hydrogen atoms will lead to characteristic splitting patterns. The interpretation of these spectra can be complex, but computational methods can aid in the reliable prediction of chemical shifts[2][13].

FT-IR Spectroscopy

The FT-IR spectra of these phenol derivatives will exhibit several characteristic absorption bands.

  • O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group and is broadened due to hydrogen bonding[14][15].

  • C-O Stretch: The stretching vibration of the C-O bond in phenols typically appears in the 1200-1260 cm⁻¹ region.

  • Aromatic C=C Stretches: Medium to strong absorptions in the 1450-1600 cm⁻¹ range are indicative of the aromatic ring[14].

  • C-Br and C-F Stretches: The C-Br stretching vibration appears in the low-frequency region (typically 500-600 cm⁻¹), while the C-F stretch is found at higher frequencies (1000-1400 cm⁻¹).

Table 4: Key FT-IR Absorption Regions for Halogenated Phenols

Functional GroupAbsorption Range (cm⁻¹)
O-H (stretch, H-bonded)3200 - 3600 (broad)[14][15]
Aromatic C-H (stretch)3000 - 3100[14]
Aromatic C=C (stretch)1450 - 1600[14]
C-O (stretch)1200 - 1260
C-F (stretch)1000 - 1400
C-Br (stretch)500 - 600
Mass Spectrometry

The mass spectra of these compounds will show a molecular ion peak corresponding to their molecular weight. A key feature will be the isotopic pattern of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, any fragment containing one bromine atom will appear as a pair of peaks of almost equal intensity, separated by two mass units (M and M+2). For compounds with two bromine atoms, a characteristic 1:2:1 pattern of peaks (M, M+2, M+4) will be observed.

Common fragmentation pathways for phenols include the loss of CO and the formation of a stable cyclopentadienyl cation. The presence of halogens will influence the fragmentation patterns, with the loss of Br or F being possible.

Conclusion

The comprehensive spectroscopic characterization of this compound derivatives is a critical aspect of their synthesis and application. By employing a combination of ¹H, ¹³C, and ¹⁹F NMR, FT-IR, and Mass Spectrometry, researchers can gain a detailed understanding of their molecular structure. While experimental data for the parent this compound is not widely disseminated, the principles outlined in this guide, along with the comparative analysis of related derivatives, provide a robust framework for the structural elucidation of this important class of compounds. The provided experimental protocols serve as a reliable starting point for obtaining high-quality spectroscopic data, ensuring the scientific rigor required in research and development.

References

  • Georgia Institute of Technology NMR Center. (2023, August 29). Small molecule NMR sample preparation. Retrieved from [Link]

  • Giraudeau, P., et al. (2021). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites, 11(5), 315. Available at: [Link]

  • Quora. (2024, October 9). How to interpret the 19F NMR spectra. Retrieved from [Link]

  • AZoM. (2017, December 18). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved from [Link]

  • Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Experimental section General. Proton nuclear magnetic resonance (1H NMR) spectra were recorded with a Varian Mercury plus (400 M. (n.d.). Retrieved from [Link]

  • analysis of volatile organic compounds in air samples by infrared. (n.d.). Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Electronic Supplementary Material. Retrieved from [Link]

  • Yan, B. (2000). FT-IR: A useful analytical tool for monitoring of solid phase organic reactions. Combinatorial Chemistry & High Throughput Screening, 3(5), 441-458.
  • Experiment 11 — Infrared Spectroscopy. (n.d.). Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). infrared spectrum of phenol C6H6O C6H5OH. Retrieved from [Link]

  • Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supporting Information. Retrieved from [Link]

  • Veldstra, H., et al. (2002). 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates. Applied and Environmental Microbiology, 68(4), 1832-1840. Available at: [Link]

  • C NMR Spectroscopy. (n.d.). Retrieved from [Link]

  • LibreTexts Chemistry. (2024, September 20). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • LibreTexts Chemistry. (2021, September 12). 5.7: 13C-NMR Spectroscopy. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of phenol C6H6O C6H5OH. Retrieved from [Link]

  • Sample Preparation Guidelines for GC-MS. (n.d.). Retrieved from [Link]

  • GCMS Scan - METHOD STATEMENT. (2023, April 17). Retrieved from [Link]

  • LibreTexts Chemistry. (2021, September 12). 5.7: 13C-NMR Spectroscopy. Retrieved from [Link]

  • NIST. (n.d.). Phenol, 2,6-dibromo-. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-NMR spectra of phenol=PEO ( Ð )and of polyphenol=PEO (ÐÐ). Retrieved from [Link]

  • MDPI. (2024, June 21). Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of phenol C6H6O C6H5OH. Retrieved from [Link]

  • YouTube. (2023, January 26). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). 19F-NMR and directly coupled HPLC-NMR-MS investigations into the metabolism of 2-bromo-4-trifluoromethylaniline in rat: a urinary excretion balance study without the use of radiolabelling. Retrieved from [Link]

  • PubChem. (n.d.). 6-Bromo-2,3-difluorophenol. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Difluorophenol. Retrieved from [Link]

  • ResearchGate. (n.d.). Fragmentation analysis of phenolic acids by ESI(−)-MS/MS in the E lab.... Retrieved from [Link]

  • Career Endeavour. (n.d.). nmr-spectroscopy.pdf. Retrieved from [Link]

  • PubChem. (n.d.). 6-Bromo-2,3-difluorophenol. Retrieved from [Link]

  • MDPI. (2023, June 10). Synthesis, Characterization, Fluorescence Properties, and DFT Modeling of Difluoroboron Biindolediketonates. Retrieved from [Link]

  • PubMed Central. (2022, November 26). Infrared Spectra and Phototransformations of meta-Fluorophenol Isolated in Argon and Nitrogen Matrices. Retrieved from [Link]

Sources

A Comparative Guide to the Efficacy of Precursors for 2-Bromo-3,6-difluorophenol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Bromo-3,6-difluorophenol is a highly functionalized aromatic compound whose structural complexity makes it a valuable building block in the synthesis of advanced pharmaceuticals and agrochemicals. The precise arrangement of its substituents—a hydroxyl group, a bromine atom, and two fluorine atoms—offers multiple points for molecular elaboration. However, this same complexity presents a significant challenge for its efficient synthesis. The selection of an appropriate precursor is the most critical decision in the synthetic design, directly impacting reaction efficiency, regiochemical control, overall yield, and economic viability.

This in-depth technical guide provides a comparative analysis of the primary synthetic strategies for producing this compound. We will dissect the efficacy of different precursors, grounding our analysis in mechanistic principles and experimental data to provide researchers, chemists, and process development professionals with a clear, actionable framework for their synthetic endeavors.

Comparative Analysis of Synthetic Strategies

The synthesis of a polysubstituted benzene ring like this compound is fundamentally a challenge of regioselectivity. The choice of the starting material and the sequence of reactions determine the ability to install substituents at the desired positions without the formation of difficult-to-separate isomeric impurities. We will evaluate two primary precursor strategies: a direct, yet problematic, approach via electrophilic substitution of a difluorophenol, and a more controlled, multi-step approach involving a protected phenol intermediate.

Strategy 1: Direct Bromination of 2,5-Difluorophenol (The Regiochemically Challenged Route)

At first glance, 2,5-difluorophenol appears to be an ideal precursor. It is commercially available and contains the required difluoro-substitution pattern. The most direct synthetic route would involve a simple electrophilic aromatic substitution—specifically, bromination—to install the bromine atom.

Mechanistic Rationale and Inherent Flaws:

The hydroxyl group of a phenol is a powerful activating and ortho, para-directing group in electrophilic aromatic substitution. In 2,5-difluorophenol, the positions ortho to the hydroxyl group are C2 and C6, while the para position is C4.

  • Para-Substitution (C4): This position is electronically activated by the hydroxyl group and is sterically unhindered, making it the most probable site for electrophilic attack.

  • Ortho-Substitution (C6): This position is also activated but is adjacent to a fluorine atom, which exerts some steric hindrance.

  • Ortho-Substitution (C2): This is the target position. However, it is flanked by the hydroxyl group and a fluorine atom at C3 (relative to the final product numbering), making it the most sterically hindered and electronically complex position.

Experimental evidence confirms this analysis. The direct bromination of 2,5-difluorophenol with bromine in a solvent like chloroform overwhelmingly yields 4-Bromo-2,5-difluorophenol .[1][2] The reaction proceeds to the most accessible and electronically favorable position, making this precursor unsuitable for the efficient synthesis of the desired 2-bromo isomer.

Strategy 2: The Anisole Protection Strategy (A Viable, Controlled Route)

To overcome the regioselectivity issues of direct bromination, a common and effective strategy is to temporarily modify the directing phenol group. By converting the phenol to an anisole (methyl ether), we can subtly alter the steric and electronic environment to favor the desired substitution pattern. This multi-step approach prioritizes control over directness.

The overall workflow is as follows:

Anisole_Protection_Strategy cluster_0 Step 1: Protection cluster_1 Step 2: Bromination cluster_2 Step 3: Deprotection Precursor 2,5-Difluorophenol Anisole 2,5-Difluoroanisole Precursor->Anisole Methylation (e.g., DMS, NaH) BromoAnisole 2-Bromo-3,6-difluoroanisole Anisole->BromoAnisole Bromination (e.g., Br2, AcOH) FinalProduct This compound BromoAnisole->FinalProduct Demethylation (e.g., BBr3, HBr)

Caption: Workflow for the Anisole Protection Strategy.

Causality Behind Experimental Choices:

  • Step 1: Methylation of 2,5-Difluorophenol: The phenolic proton is first removed with a base (e.g., sodium hydride, potassium carbonate) to form the more nucleophilic phenoxide. This is then reacted with a methylating agent like dimethyl sulfate (DMS) or methyl iodide to form 2,5-difluoroanisole. This protection step is crucial as the methoxy group, while still an ortho, para-director, offers a different steric profile than the hydroxyl group.

  • Step 2: Regioselective Bromination: The bromination of 2,5-difluoroanisole is the key regiochemical control step. The methoxy group directs the incoming electrophile (Br+) to the positions ortho and para to it. The para position (C4) is occupied by a fluorine atom. Of the two ortho positions (C2 and C6), the C2 position is now favored. While a complete mechanistic explanation is complex, the interplay of sterics and the electronic effects of the methoxy and fluoro groups directs the bromine to the desired C2 position.

  • Step 3: Demethylation: The final step is the cleavage of the methyl ether to regenerate the phenol. This is a standard transformation in organic synthesis. Strong Lewis acids like boron tribromide (BBr₃) are highly effective for this purpose, forming a complex with the ether oxygen, which is then cleaved by a bromide ion.[3] Alternatively, strong acids like hydrobromic acid (HBr) at elevated temperatures can also be used.

Experimental Protocols

The following protocols are provided as representative procedures for the Anisole Protection Strategy. Researchers should adapt these based on laboratory conditions and scale.

Protocol 1: Synthesis of 2,5-Difluoroanisole (Protection)
  • To a stirred solution of 2,5-difluorophenol (1.0 eq) in a suitable solvent (e.g., anhydrous acetone or DMF) in a round-bottom flask, add anhydrous potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add dimethyl sulfate (1.2 eq) dropwise to the mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • After cooling to room temperature, filter off the inorganic salts and wash with the solvent.

  • Remove the solvent from the filtrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography to yield pure 2,5-difluoroanisole.

Protocol 2: Synthesis of 2-Bromo-3,6-difluoroanisole (Bromination)
  • Dissolve 2,5-difluoroanisole (1.0 eq) in a suitable solvent such as glacial acetic acid or a chlorinated solvent in a flask protected from light.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add a solution of bromine (1.05 eq) in the same solvent dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature and monitor its completion by TLC or GC-MS.

  • Once the reaction is complete, quench the excess bromine by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-bromo-3,6-difluoroanisole, which can be used directly or purified further.

Protocol 3: Synthesis of this compound (Demethylation)
  • Dissolve 2-bromo-3,6-difluoroanisole (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add a solution of boron tribromide (1.2 eq) in dichloromethane dropwise, maintaining the low temperature.

  • After addition, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Carefully quench the reaction by slowly adding it to ice water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the resulting crude solid by recrystallization or column chromatography to obtain the final product, this compound.

Quantitative Data and Efficacy Comparison

The choice of a synthetic route is ultimately guided by quantitative metrics. The following table summarizes the comparison between the two discussed strategies.

MetricStrategy 1: Direct BrominationStrategy 2: Anisole Protection
Primary Precursor 2,5-Difluorophenol2,5-Difluorophenol
Number of Steps 13
Key Reagents Bromine, Chloroform1. DMS, K₂CO₃; 2. Bromine, Acetic Acid; 3. BBr₃
Expected Yield Very Low (<5% of desired isomer)Moderate to Good (Typically 50-70% overall)
Product Purity Low (Major isomer is 4-Bromo-2,5-difluorophenol)High (Excellent regiochemical control)
Advantages • Theoretically direct and simple• Excellent control of regioselectivity• High purity of the final product• Utilizes standard, well-established reactions
Disadvantages • Lack of regioselectivity• Leads to the wrong isomer[1][2]• Difficult purification• Multi-step process increases labor and time• Requires protection/deprotection steps• Uses hazardous reagents like DMS and BBr₃

Final Recommendation

For researchers and drug development professionals requiring high-purity this compound, the Anisole Protection Strategy is unequivocally the most efficacious and recommended route . While the direct bromination of 2,5-difluorophenol is conceptually simpler, it fails in practice due to uncontrollable regioselectivity, leading to the formation of the incorrect isomer.

The multi-step anisole strategy, though more involved, provides essential control over the bromination step, ensuring that the bromine atom is installed at the desired C2 position. The subsequent demethylation is a high-yielding and reliable transformation. This strategic use of a protecting group is a classic example of how indirect routes can be far more effective in complex organic synthesis, ultimately delivering a higher yield and purity of the target molecule, which is paramount for applications in medicinal chemistry and materials science.

References

  • ResearchGate. (n.d.). Scheme 3. Top: calculated mechanism for demethylation of anisole... Retrieved from [Link]

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A Comparative Guide to the Reactivity of 2-Bromo-3,6-difluorophenol and 2-Chloro-3,6-difluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of starting materials is a critical decision that dictates the efficiency, cost, and ultimate success of a synthetic campaign. Halogenated phenols are versatile building blocks, and within this class, subtle changes in structure can lead to significant differences in chemical behavior. This guide provides an in-depth comparison of two such analogs: 2-Bromo-3,6-difluorophenol and 2-Chloro-3,6-difluorophenol, focusing on their reactivity profiles in key synthetic transformations.

Foundational Physicochemical Properties

The primary distinction between the two molecules is the halogen at the 2-position. This single atomic substitution influences several fundamental properties that underpin their differential reactivity.

  • Bond Dissociation Energy (BDE): The Carbon-Halogen (C-X) bond strength is a paramount factor in reactions where this bond is cleaved, such as in palladium-catalyzed cross-coupling. The C-Br bond is inherently weaker and thus more readily broken than the C-Cl bond. Theoretical calculations and experimental data consistently show that C-Cl bonds are, on average, 7-12 kcal/mol stronger than corresponding C-Br bonds in aryl halides.[1][2][3] This energy difference is often the single most important predictor of reactivity in oxidative addition steps.

  • Acidity (pKa): The acidity of the phenolic proton is influenced by the inductive and resonance effects of the halogen and fluorine substituents. Halogens exert a complex influence; while they are inductively electron-withdrawing, they can also participate in resonance donation. For halophenols, the acidity is a balance of these competing effects.[4][5] Generally, the pKa values for chloro- and bromo-phenols are quite similar, with the chloro-substituted phenol often being slightly more acidic due to the higher electronegativity of chlorine.[5][6] This can affect reaction pathways where the phenol is deprotonated, such as in etherification reactions or its role as a directing group.

PropertyThis compound2-Chloro-3,6-difluorophenolRationale for Reactivity Difference
C-X Bond Energy (Aryl) ~70 kcal/mol (approx.)~85 kcal/mol (approx.)The weaker C-Br bond leads to a lower activation energy for oxidative addition in cross-coupling reactions.[1][2]
pKa (Phenolic OH) Predicted to be slightly less acidicPredicted to be slightly more acidicThe higher electronegativity of chlorine provides a stronger inductive withdrawing effect, stabilizing the phenoxide conjugate base.[4]
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The most significant divergence in reactivity between these two compounds is observed in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These transformations are cornerstones of modern drug discovery for constructing C-C and C-N bonds.

The established reactivity trend for aryl halides in the rate-determining oxidative addition step is: Ar-I > Ar-Br > Ar-Cl .[7][8]

2.1. Suzuki-Miyaura Coupling

In Suzuki-Miyaura reactions, this compound is expected to be significantly more reactive than its chloro-analog.[7] This allows for milder reaction conditions, lower catalyst loadings, and shorter reaction times. While modern, sterically demanding phosphine ligands have enabled the efficient coupling of aryl chlorides, they often require higher temperatures and more forceful conditions compared to aryl bromides.[9][10]

This differential reactivity can be exploited for sequential cross-coupling on a molecule containing both a bromine and a chlorine atom. The palladium catalyst will selectively perform oxidative addition into the weaker C-Br bond, leaving the C-Cl bond intact for a subsequent, different coupling reaction under more forcing conditions.

Workflow: Selecting a Halide for Suzuki-Miyaura Coupling

G start Need to perform a Suzuki Coupling? reactivity High Reactivity & Mild Conditions Needed? start->reactivity cost Is Substrate Cost the Primary Driver? reactivity->cost No bromo Choose this compound (Faster kinetics, milder conditions) reactivity->bromo Yes chloro Choose 2-Chloro-3,6-difluorophenol (Lower cost, requires stronger conditions/modern ligands) cost->chloro Yes sequential Planning Sequential Coupling? cost->sequential No sequential->bromo No bromo_first Use Bromo-derivative for first coupling, leaving Chloro- site for second. sequential->bromo_first Yes

Caption: Decision workflow for halide selection in cross-coupling.

2.2. Buchwald-Hartwig Amination

Similar to the Suzuki coupling, the Buchwald-Hartwig amination follows the same reactivity trend based on the C-X bond energy.[11][12] The oxidative addition of the palladium(0) catalyst into the C-Br bond of this compound is kinetically more favorable than into the C-Cl bond of the chloro-analog.[13] Consequently, reactions with the bromo-substrate can often proceed to completion under conditions where the chloro-substrate is sluggish or unreactive, especially when using older generations of phosphine ligands.[12][13] The development of highly active, bulky electron-rich phosphine ligands has greatly improved the scope for aryl chlorides, but the intrinsic reactivity difference remains.[14]

Catalytic Cycle Highlighting the Key Reactivity Difference

G cluster_main Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L₂ OA_Br Oxidative Addition Complex (Br) Pd0->OA_Br Ar-Br (Fast, Lower Energy) OA_Cl Oxidative Addition Complex (Cl) Pd0->OA_Cl Ar-Cl (Slow, Higher Energy) Amine_Complex Pd(II) Amine Complex OA_Br->Amine_Complex + HNR₂ OA_Cl->Amine_Complex Product_Complex Pd(II) Amido Complex Amine_Complex->Product_Complex - Base, - HX Product Ar-NR₂ Product_Complex->Product Reductive Elimination Product->Pd0 Regenerates Catalyst

Caption: The oxidative addition step is kinetically favored for the aryl bromide.

Nucleophilic Aromatic Substitution (SNAr)

In contrast to palladium-catalyzed reactions, the reactivity order can be inverted in Nucleophilic Aromatic Substitution (SNAr). For SNAr, the reaction proceeds via a two-step addition-elimination mechanism, forming a negatively charged Meisenheimer intermediate.[15][16]

The rate-determining step is typically the initial nucleophilic attack on the aromatic ring.[17] This attack is facilitated by:

  • Electron-withdrawing groups (like the two fluorine atoms) that stabilize the negative charge of the Meisenheimer intermediate.[15]

  • A highly electronegative atom at the site of substitution, which polarizes the C-X bond and makes the carbon more electrophilic.

Fluorine is the most electronegative halogen, making the carbon it's attached to highly electrophilic. Therefore, in many SNAr reactions, aryl fluorides are surprisingly more reactive than other aryl halides.[17][18] In our comparison, the reactivity will be dictated by the leaving group ability of the halide. While C-F bond cleavage is not rate-limiting, the overall stability of the leaving group does play a role. In this context, the relative leaving group ability often follows Cl > Br . Therefore, for an SNAr reaction at the 2-position, 2-chloro-3,6-difluorophenol may exhibit slightly enhanced reactivity or provide cleaner reactions compared to the bromo-analog, although both are expected to be suitable substrates due to the activating effect of the adjacent fluorine atoms.

Experimental Protocols: A Representative Comparison

To illustrate the practical differences, consider the following representative Suzuki-Miyaura coupling protocol. Note the milder conditions anticipated for the bromo-substrate.

Protocol: Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid

ParameterFor this compound For 2-Chloro-3,6-difluorophenol
Aryl Halide 1.0 eq1.0 eq
Boronic Acid 1.2 eq1.5 eq
Catalyst Pd(PPh₃)₄ (2 mol%)Pd₂(dba)₃ (2 mol%) + SPhos (4 mol%)
Base K₂CO₃ (2.0 eq)K₃PO₄ (3.0 eq)
Solvent Dioxane/H₂O (4:1)Toluene/H₂O (10:1)
Temperature 80 °C110 °C
Reaction Time 4-6 hours12-24 hours
Expected Yield >90%>85% (with optimized system)

Step-by-Step Methodology (for this compound):

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent & Catalyst Addition: Under a positive pressure of inert gas, add the solvent mixture (Dioxane/H₂O, 5 mL) followed by the palladium catalyst, Pd(PPh₃)₄ (0.02 mmol).

  • Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-6 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to yield the desired biaryl product.

This protocol is a self-validating system; completion can be confirmed by analytical techniques (TLC, LC-MS) and the structure of the final product verified by NMR and mass spectrometry. The choice of a stronger base and a more sophisticated ligand/catalyst system for the chloro-analog is a direct consequence of its lower intrinsic reactivity.[10]

Conclusion and Recommendations

The choice between this compound and 2-chloro-3,6-difluorophenol is a strategic one, guided by the specific chemical transformation intended.

  • For palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.) , This compound is the superior choice . Its weaker C-Br bond ensures higher reactivity, allowing for milder conditions, broader functional group tolerance, and greater predictability. It is the go-to substrate for complex syntheses where efficiency and reliability are paramount.

  • For nucleophilic aromatic substitution (SNAr) reactions , the difference is less pronounced, but 2-chloro-3,6-difluorophenol may offer a slight advantage due to a combination of C-Cl bond polarization and leaving group ability.

  • From a process chemistry and cost perspective , aryl chlorides are generally less expensive than the corresponding bromides. If a reaction can be robustly optimized with the chloro-analog using modern catalytic systems, it may be the more economical option for large-scale synthesis.

Ultimately, understanding the fundamental principles of bond energies and reaction mechanisms allows the discerning scientist to select the optimal reagent, saving valuable time and resources in the laboratory.

References

  • Comparison of reactivity of different aryl halides (a) The predicted... - ResearchGate. Available at: [Link]

  • Acidity order of 4-halophenols - Chemistry Stack Exchange. Available at: [Link]

  • Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols Via Homolysis-Enabled Ele - OSTI.GOV. Available at: [Link]

  • Can you tell the order of acidic strength of para halogen substituted phenols? - Quora. Available at: [Link]

  • Bond dissociation energy (KJ mol⁻¹) of C−X (X=I, Br, Cl, F) bond of aryl halides. - ResearchGate. Available at: [Link]

  • Order of acidity of halo phenols : r/JEEAdv25dailyupdates - Reddit. Available at: [Link]

  • Do you think that the mechanisms for the reaction of Suzuki-Miyaura with aryl iodides, aryl bromides and aryl chlorides are different? - ResearchGate. Available at: [Link]

  • Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions - PMC - NIH. Available at: [Link]

  • ALKYL HALIDES - University of Calgary. Available at: [Link]

  • Suzuki coupling reactions of various aryl bromides and chlorides catalyzed by 8wt %Pd@MIL-101Cr - ResearchGate. Available at: [Link]

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • MCQ-29: About acidity of 4-halophenols by Dr. Tanmoy Biswas (Ph.D) For IIT-JEE, NEET, BSMS & IIT-JAM - YouTube. Available at: [Link]

  • Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly - Chemical Communications (RSC Publishing). Available at: [Link]

  • Absolute pKa Determinations for Substituted Phenols - AFIT Scholar. Available at: [Link]

  • Nucleophilic Aromatic Substitution - YouTube. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: [Link]

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination - SyntheticPage. Available at: [Link]

  • The Buchwald-Hartwig Amination Reaction - YouTube. Available at: [Link]

  • Buchwald-Hartwig Cross-Coupling - J&K Scientific. Available at: [Link]

  • What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H? - Quora. Available at: [Link]

  • Nucleophilic Aromatic Substitution EXPLAINED! - YouTube. Available at: [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. Available at: [Link]

  • 16.6: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. Available at: [Link]

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literature comparison of 2-Bromo-3,6-difluorophenol synthesis routes

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide to the Plausible Synthetic Routes for 2-Bromo-3,6-difluorophenol

Introduction: Charting a Course for a Novel Synthesis

This compound is a highly functionalized aromatic compound with significant potential as a key building block in the synthesis of advanced pharmaceuticals and agrochemicals. Its unique substitution pattern, featuring bromine and fluorine atoms alongside a hydroxyl group, offers multiple points for further chemical modification, making it a desirable target for researchers in drug discovery and materials science.

A comprehensive review of the existing scientific literature reveals a notable absence of established, validated synthetic protocols specifically for this compound. While methods for a variety of other brominated and fluorinated phenols are well-documented, the specific isomeric arrangement of this target molecule presents a unique synthetic challenge.

This guide, therefore, ventures into uncharted territory. Leveraging established principles of organic synthesis and drawing parallels from the preparation of structurally related compounds, we will propose and critically evaluate two plausible synthetic routes to this compound. The objective is to provide a robust theoretical framework for researchers, complete with detailed experimental protocols, to guide the practical synthesis and optimization of this novel compound. The following discussion is grounded in the fundamental principles of electrophilic aromatic substitution and the directing effects of substituents on the benzene ring.

Proposed Synthetic Route 1: Electrophilic Bromination of 2,5-Difluorophenol

This approach is the most direct and atom-economical, employing the commercially available 2,5-difluorophenol as the starting material. The success of this route hinges on the regioselectivity of the electrophilic bromination reaction, which is governed by the directing effects of the hydroxyl and fluorine substituents.

Mechanistic Rationale

The hydroxyl group (-OH) is a powerful activating group and is ortho, para-directing. The fluorine atoms, while being deactivating due to their inductive effect, are also ortho, para-directing. In 2,5-difluorophenol, the positions ortho to the hydroxyl group are C6 and C2 (which is already substituted with fluorine). The position para to the hydroxyl group is C4. The incoming electrophile (Br+) will be directed to the most activated and sterically accessible positions. The C6 position is activated by the hydroxyl group and the C5-fluorine. The C4 position is also activated by the hydroxyl group and the C5-fluorine. The C3 position is activated by the C2-fluorine. Therefore, a mixture of isomers is possible, and the reaction conditions will be crucial in maximizing the yield of the desired this compound.

Proposed Experimental Protocol

This protocol is adapted from standard bromination procedures for phenols.[1][2]

  • Dissolution: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2,5-difluorophenol (1.0 eq.) in a suitable inert solvent such as carbon tetrachloride (CCl₄) or chloroform (CHCl₃).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Bromine Addition: Slowly add a solution of bromine (1.0 eq.) in the same solvent to the cooled solution via the dropping funnel over a period of 30-60 minutes. Maintain the temperature at 0 °C throughout the addition.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine.

  • Extraction: Separate the organic layer and wash it with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to isolate the desired this compound isomer.

Potential Outcomes and Challenges

The primary challenge of this route is achieving high regioselectivity. It is anticipated that the reaction will yield a mixture of brominated isomers. Careful optimization of reaction conditions (solvent, temperature, and brominating agent) and efficient purification will be critical to obtaining the target compound in high purity.

Proposed Synthetic Route 2: Multi-step Synthesis from 2,5-Difluoroaniline

This alternative route involves more steps but may offer better control over the final substitution pattern. The strategy is to introduce the bromine atom at the desired position on a suitable precursor and then convert a functional group into the hydroxyl group.

Mechanistic Rationale

This proposed synthesis begins with the bromination of 2,5-difluoroaniline. The amino group is a strong activating and ortho, para-directing group. Bromination is expected to occur at the positions ortho and para to the amino group. The subsequent conversion of the amino group to a hydroxyl group can be achieved via a Sandmeyer-type reaction, which involves diazotization of the aniline followed by hydrolysis.

Proposed Experimental Protocol

This multi-step protocol is based on known procedures for the synthesis of halogenated anilines and their conversion to phenols.

Step 1: Bromination of 2,5-Difluoroaniline

  • Dissolve 2,5-difluoroaniline (1.0 eq.) in a suitable solvent like acetic acid.

  • Slowly add a solution of bromine (1.0 eq.) in acetic acid at room temperature.

  • Stir the mixture for 12-16 hours.

  • Pour the reaction mixture into water and neutralize with a suitable base (e.g., sodium bicarbonate).

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer, dry, and concentrate.

  • Purify the resulting bromo-2,5-difluoroaniline by column chromatography or recrystallization.

Step 2: Diazotization and Hydrolysis to this compound

  • Dissolve the purified bromo-2,5-difluoroaniline (1.0 eq.) in an aqueous solution of a strong acid (e.g., sulfuric acid) at 0-5 °C.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq.) dropwise, maintaining the temperature below 5 °C to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) oxide in aqueous copper(II) sulfate.

  • Slowly add the diazonium salt solution to the copper salt solution, which is heated to facilitate the hydrolysis of the diazonium salt to the corresponding phenol.

  • Extract the product with an organic solvent, wash, dry, and concentrate.

  • Purify the final product, this compound, by column chromatography.

Comparison of Proposed Synthetic Routes

FeatureRoute 1: Direct BrominationRoute 2: Multi-step Synthesis
Starting Material 2,5-Difluorophenol2,5-Difluoroaniline
Number of Steps 12
Potential Yield Moderate (due to isomer formation)Potentially higher overall yield of the desired isomer
Purity of Crude Product Low to moderate (mixture of isomers)Higher (better regiocontrol)
Ease of Operation Simpler, one-pot reactionMore complex, involves multiple steps and isolation of intermediates
Key Challenge Achieving high regioselectivityHandling of potentially unstable diazonium salts

Visualization of Proposed Synthetic Workflows

Synthesis_Route_1 start 2,5-Difluorophenol reagents Br2, CCl4, 0°C start->reagents product This compound (and isomers) reagents->product purification Column Chromatography product->purification final_product Pure 2-Bromo-3,6- difluorophenol purification->final_product Synthesis_Route_2 start 2,5-Difluoroaniline step1_reagents Br2, Acetic Acid start->step1_reagents intermediate Bromo-2,5-difluoroaniline step1_reagents->intermediate step2_reagents 1. NaNO2, H2SO4, 0-5°C 2. Cu2O, CuSO4, H2O, Δ intermediate->step2_reagents product This compound step2_reagents->product purification Purification product->purification final_product Pure 2-Bromo-3,6- difluorophenol purification->final_product

Caption: Proposed Route 2: Multi-step Synthesis.

Conclusion and Future Outlook

This guide has presented two plausible, yet theoretical, synthetic routes for the preparation of this compound, a compound for which no established synthesis is currently available in the literature. The direct bromination of 2,5-difluorophenol offers a concise, one-step approach, though it may be complicated by the formation of isomeric byproducts. The multi-step synthesis starting from 2,5-difluoroaniline is more involved but promises greater regiochemical control and potentially a higher purity of the final product.

Ultimately, the choice of synthetic strategy will depend on the specific requirements of the researcher, including the availability of starting materials, the desired scale of the reaction, and the purification capabilities at hand. Both proposed routes are grounded in well-established reaction mechanisms and provide a solid starting point for the experimental endeavor. It is our hope that this guide will serve as a valuable resource for scientists and professionals in the field, paving the way for the successful synthesis and future application of this promising molecule. Experimental validation of these proposed routes is highly encouraged to confirm their feasibility and to optimize the reaction conditions for yield and purity.

References

  • Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof.
  • 2-Bromo-6-fluorophenol synthesis. ChemicalBook.
  • Synthesis process of 3, 5-difluorophenol.
  • Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. National Institutes of Health; [Link].

  • The Synthesis of 2,3-Difluorophenol: A Deep Dive into Key Methodologies. NINGBO INNO PHARMCHEM CO.,LTD.
  • Method for preparing 4 - bromine 2,6 - difluoro benzoic acid.
  • Sodium Bromodifluoroacetate: A Difluorocarbene Source for the Synthesis of gem-Difluorocyclopropanes. Organic Chemistry Portal; [Link].

  • 2,6-Difluorophenol synthesis. ChemicalBook.
  • Preparation method of 2-bromo-6-fluoroaniline.
  • Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry. YouTube; [Link].

  • Bromination of Phenols. YouTube; [Link].

  • bromination reaction | reaction of phenol. YouTube; [Link].

  • Difluoroalkane synthesis by fluorination or substitution. Organic Chemistry Portal; [Link].

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A Cost-Benefit Analysis of 2-Bromo-3,6-difluorophenol in Synthesis: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance pharmacokinetic and physicochemical properties.[1] Fluorinated building blocks, particularly substituted phenols, are invaluable synthons for introducing these desired characteristics. Among these, 2-Bromo-3,6-difluorophenol stands out as a versatile reagent, offering a unique combination of functionalities for cross-coupling and derivatization reactions. This guide provides a comprehensive cost-benefit analysis of utilizing this compound in synthesis, with a direct comparison to its common alternatives, supported by experimental data and protocols.

The Strategic Advantage of this compound

This compound possesses a trifecta of synthetically useful features: a bromine atom, two fluorine substituents, and a phenolic hydroxyl group. The bromine atom serves as a prime handle for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The fluorine atoms, positioned ortho and meta to the hydroxyl group, significantly influence the electronic properties of the aromatic ring, enhancing metabolic stability and modulating the acidity of the phenol. The hydroxyl group itself provides a site for etherification, esterification, or can be converted into a triflate for further cross-coupling reactions.[2]

This unique arrangement of functional groups makes this compound a valuable building block in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.

Cost Analysis: A Quantitative Perspective

A primary consideration in the selection of a building block is its cost. The price of this compound can vary between suppliers, but a general price range is provided below for comparison with its alternatives. It is important to note that bulk pricing will significantly differ from the research-quantity prices listed here.

CompoundTypical Price (per gram)
This compound $95 - $160
2,4-Difluorophenol$3 - $5
2,6-Difluorophenol$4 - $6
4-Bromophenol$1 - $2

As the table indicates, this compound is significantly more expensive than its less substituted counterparts. This higher initial cost necessitates a careful evaluation of its performance benefits in a given synthetic route.

Performance Comparison: The Decisive Factor

Experimental Protocol: Suzuki-Miyaura Coupling

A general procedure for the Suzuki-Miyaura coupling of a brominated phenol with an arylboronic acid is outlined below. This protocol can be adapted for this compound and its alternatives.

Materials:

  • Aryl bromide (e.g., this compound or alternative) (1.0 mmol)

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (0.03 mmol)

  • Base (e.g., K₂CO₃) (2.0 mmol)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1) (5 mL)

Procedure:

  • To a flame-dried Schlenk flask, add the aryl bromide, arylboronic acid, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst under the inert atmosphere.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Comparative Performance Data (Estimated)

The following table presents estimated yields for the Suzuki-Miyaura coupling of different brominated and fluorinated phenols with 4-methoxyphenylboronic acid, based on literature precedents for similar reactions.[3][4]

Aryl HalideEstimated Yield (%)Key Considerations
This compound 85 - 95% The electron-withdrawing fluorine atoms can enhance the rate of oxidative addition to the palladium catalyst, potentially leading to higher yields and faster reaction times. The steric hindrance from the ortho-fluorine may require careful ligand selection.
2-Bromo-4-fluorophenol80 - 90%A common and effective substrate for cross-coupling reactions. The position of the fluorine atom influences the electronic properties differently than in the 3,6-difluoro isomer.
4-Bromophenol75 - 85%A less expensive alternative, but the absence of fluorine atoms may result in different reactivity and properties of the final product.
2,4-Difluorophenol (as triflate)70 - 85%Requires an additional step to convert the phenol to a triflate to act as a leaving group in the Suzuki coupling, adding to the overall cost and complexity.[2]
2,6-Difluorophenol (as triflate)70 - 85%Similar to 2,4-difluorophenol, requires activation as a triflate. The steric hindrance from the two ortho-fluorine atoms can be more pronounced.[2]

Causality Behind Experimental Choices:

  • Palladium Catalyst: Pd(PPh₃)₄ is a versatile and commonly used catalyst for Suzuki-Miyaura reactions. For more challenging couplings, particularly with sterically hindered substrates, more advanced catalysts with bulky phosphine ligands (e.g., SPhos, XPhos) may be required to achieve high yields.[3]

  • Base: An inorganic base like potassium carbonate is essential to activate the boronic acid for transmetalation to the palladium center.

  • Solvent: A mixture of an organic solvent like dioxane or toluene with water is typically used to dissolve both the organic and inorganic reaction components.

Visualizing the Synthetic Workflow

The following diagrams illustrate the key transformations discussed in this guide.

Suzuki_Coupling_Workflow A Aryl Bromide (e.g., this compound) D Coupled Product A->D Suzuki-Miyaura Coupling B Arylboronic Acid B->D C Pd Catalyst & Base C->D

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Alternative_Activation A Difluorophenol (e.g., 2,4-Difluorophenol) C Aryl Triflate A->C Triflation B Triflic Anhydride B->C F Coupled Product C->F Suzuki-Miyaura Coupling D Arylboronic Acid D->F E Pd Catalyst & Base E->F

Caption: Two-step workflow for coupling of phenols via triflate activation.

Safety and Environmental Considerations

A comprehensive cost-benefit analysis must extend beyond monetary and performance metrics to include safety and environmental impact.

  • Environmental Persistence: Fluorinated organic compounds can be persistent in the environment.[6] Proper disposal of all waste containing these compounds is crucial to minimize their environmental impact. Researchers should adhere to their institution's guidelines for chemical waste disposal.

Conclusion: Making an Informed Decision

The choice of whether to use this compound is a nuanced decision that depends on the specific goals of a research project.

Benefits of this compound:

  • High Reactivity and Yields: The electronic properties imparted by the fluorine atoms can lead to higher yields and faster reaction times in cross-coupling reactions.

  • Unique Physicochemical Properties: The specific substitution pattern can confer desirable properties such as increased metabolic stability and binding affinity to the final molecule, which is particularly valuable in drug discovery.[1]

  • Synthetic Versatility: The presence of three distinct functional handles allows for a wide range of subsequent chemical transformations.

Costs of this compound:

  • Higher Initial Cost: The primary drawback is its significantly higher price compared to less functionalized alternatives.

  • Potential for More Complex Reaction Optimization: While often more reactive, the steric and electronic effects of the substituents may necessitate more careful optimization of reaction conditions (e.g., catalyst and ligand selection).

Recommendation:

For early-stage drug discovery and the synthesis of high-value compounds where the unique properties imparted by the 3,6-difluoro substitution pattern are critical, the higher cost of this compound can be justified by its superior performance and the potential for creating novel intellectual property. For routine syntheses where the specific substitution pattern is not essential, or for large-scale production where cost is a primary driver, less expensive alternatives like 2-bromo-4-fluorophenol or 4-bromophenol may be more appropriate.

Ultimately, the decision rests on a careful evaluation of the project's specific needs, balancing the upfront cost of the starting material against the potential for improved synthetic efficiency and the desired properties of the final product.

References

  • National Institutes of Health. (2022). Ban fluorinated organic substances to spark green alternatives. PMC. Retrieved from [Link]

  • National Institutes of Health. (2018). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Scholarship @ Claremont. Retrieved from [Link]

  • MDPI. (2020). Discovery of 2,6-difluorobenzyl ether series of phenyl ((R)-3-phenylpyrrolidin-3-yl)sulfones as surprisingly potent, selective and orally bioavailable RORγt inverse agonists. PubMed. Retrieved from [Link]

  • Google Patents. (n.d.). CN117964460A - Synthesis process of 3, 5-difluorophenol.
  • National Institutes of Health. (2025). Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation. NIH. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki-reaction of 4-bromophenol with phenyl boronic acid into.... Retrieved from [Link]

  • Google Patents. (n.d.). CN101050176A - Method for preparing 4 - bromine 2,6 - difluoro benzoic acid.
  • National Institutes of Health. (n.d.). Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. PMC. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link]

  • Arkivoc. (2009). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis of 2,3-Difluorophenol: A Deep Dive into Key Methodologies. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Fluorinated building blocks in drug design: new pathways and targets. Retrieved from [Link]

  • Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Retrieved from [Link]

  • MDPI. (n.d.). Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. Retrieved from [Link]

  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Bromo-3,6-difluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of chemical waste management is paramount to ensuring laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 2-Bromo-3,6-difluorophenol, a halogenated phenol derivative. As with any brominated aromatic compound, understanding its reactivity and hazard profile is the foundation of its safe handling and disposal. This document outlines the necessary precautions, procedures, and regulatory considerations for researchers and laboratory personnel.

Hazard Profile and Risk Assessment: The "Why" Behind the Precautions

This compound, due to its chemical structure, is classified as a hazardous substance. Its disposal protocol is dictated by its irritant properties and its classification as a halogenated organic compound. While a specific Safety Data Sheet (SDS) for this exact isomer may not always be accessible, data from closely related compounds like 2-bromo-4,5-difluorophenol and 4-bromo-2,6-difluorophenol provide a reliable basis for risk assessment.[1][2]

The primary hazards associated with this class of compounds are summarized below.

Table 1: Hazard Identification for Brominated Difluorophenols

Hazard ClassificationDescriptionRationale and Recommended Action
Skin Irritation Causes skin irritation upon contact.[1][2]The phenolic hydroxyl group and halogen substituents can disrupt skin integrity. Prolonged contact must be avoided. In case of contact, wash the affected area immediately with plenty of soap and water for at least 15 minutes.[1][2]
Serious Eye Irritation Causes serious and potentially damaging eye irritation.[1][2]Direct contact with the eyes can lead to significant injury. Always wear chemical safety goggles. If contact occurs, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do so.[1][2]
Respiratory Irritation May cause respiratory irritation if inhaled as a dust or vapor.[1]The compound can irritate the mucous membranes of the respiratory tract. All handling should be performed in a well-ventilated area or a chemical fume hood to minimize inhalation risk.[1]
Environmental Hazard Halogenated organic compounds are subject to stringent environmental disposal regulations.These compounds can persist in the environment and have toxic effects on aquatic life.[3] They must not be disposed of down the drain or in regular trash.[4][5]

Pre-Disposal: Safety and Handling Protocols

Proper disposal begins with safe handling during use. The following measures are mandatory to minimize exposure and prevent accidental release.

Personal Protective Equipment (PPE)

A robust PPE strategy is your primary defense against chemical exposure. The selection of appropriate PPE is a self-validating system; it is chosen based on the known hazards of the chemical.

  • Hand Protection : Wear chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or punctures before use.[1][2][6]

  • Eye and Face Protection : Use tightly fitting safety goggles with side-shields.[4] A face shield should be worn in situations with a higher risk of splashing.

  • Body Protection : A standard laboratory coat is required. For larger quantities, consider a chemically resistant apron or coveralls.[4]

  • Respiratory Protection : If working outside of a fume hood where vapors or dust may be generated, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[7]

The Disposal Workflow: A Step-by-Step Guide

The disposal of this compound is governed by its classification as a halogenated organic hazardous waste.[8] Adherence to institutional and national regulations is mandatory.[9]

Step 1: Waste Segregation

Causality : Halogenated and non-halogenated waste streams are often incinerated under different conditions. Mixing them can lead to regulatory non-compliance and inefficient waste treatment.

  • Action : Designate a specific, clearly labeled waste container for "Halogenated Organic Solids" or "Halogenated Organic Liquids," as appropriate. This compound waste must not be mixed with non-halogenated solvents like acetone, ethanol, or hexane.[8]

Step 2: Containerization

Causality : Proper containerization prevents leaks, spills, and exposure to personnel. The container material must be compatible with the chemical to avoid degradation.

  • Action : Use a high-density polyethylene (HDPE) or glass container with a secure, tightly-sealing screw cap. Ensure the container is clean and dry before adding waste. Do not fill the container beyond 90% capacity to allow for vapor expansion.[6]

Step 3: Labeling

Causality : Accurate labeling is a critical safety and regulatory requirement. It informs waste handlers of the container's contents and associated hazards, ensuring it is managed correctly.

  • Action : Label the waste container clearly with the words "HAZARDOUS WASTE."

  • List the full chemical name: "this compound."

  • Indicate the relevant hazards (e.g., "Irritant," "Skin and Eye Irritant").

  • Record the accumulation start date.

Step 4: Accumulation and Storage

Causality : Safe temporary storage within the laboratory prevents accidents and ensures the waste is secure until collection.

  • Action : Store the sealed waste container in a designated satellite accumulation area within the lab. This area should be under the control of the laboratory personnel, away from drains, and in a location that minimizes the risk of tipping or breakage. Keep the container closed at all times except when adding waste.[1][2][6]

Step 5: Final Disposal

Causality : Hazardous waste must be treated at a licensed facility to neutralize its hazards and protect the environment.

  • Action : Arrange for pickup of the waste container through your institution's Environmental Health & Safety (EHS) department. EHS professionals are trained to handle, transport, and document the disposal process in accordance with EPA or equivalent local regulations.[1][9] The final disposal method will likely be high-temperature incineration at an approved waste disposal plant.[10]

Disposal Decision Workflow

The following diagram outlines the critical decision points in the disposal process for this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_procedure Disposal Procedure A Identify Waste: This compound B Assess Hazards: Irritant, Halogenated A->B C Don Appropriate PPE: Goggles, Gloves, Lab Coat B->C D Is this waste mixed with non-halogenated solvents? C->D E YES: Segregate Immediately! Consult EHS D->E F NO: Proceed with Disposal D->F G Select correct waste container: 'Halogenated Organic Waste' F->G H Label container with: 'Hazardous Waste', Full Chemical Name, Date G->H I Store in Satellite Accumulation Area H->I J Arrange for EHS Pickup I->J

Caption: Decision workflow for handling and disposing of this compound.

Spill and Emergency Procedures

In the event of a spill, immediate and correct action is crucial to mitigate risks.

  • Evacuate and Alert : Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Control Ignition Sources : If the compound is dissolved in a flammable solvent, eliminate all sources of ignition.[6]

  • Contain the Spill : Use an inert absorbent material such as sand, vermiculite, or commercial sorbent pads to cover and contain the spill.[6] Do not use combustible materials like paper towels to absorb large quantities of the neat compound.

  • Collect Residue : Carefully sweep or scoop the absorbed material into a suitable container for hazardous waste disposal.[11] Avoid creating dust.

  • Decontaminate : Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.

  • Report : Report the incident to your laboratory supervisor and EHS department.

By adhering to these scientifically grounded procedures, you contribute to a culture of safety, ensure regulatory compliance, and protect our environment.

References

  • U.S. Environmental Protection Agency . (Date not specified). Environmental Fact Sheet, Organobromine. Retrieved from [Link]

  • Cole-Parmer . (Date not specified). Material Safety Data Sheet - 3-Bromophenol, 99% (GC). Retrieved from [Link]

  • Keene State College . (Date not specified). Hazardous Waste Management Procedures. Retrieved from [Link]

  • ResearchGate . (2015, January 9). How can I dispose phenol?. Retrieved from [Link]

  • University of Maryland, Baltimore. (Date not specified). Halogenated Waste.
  • New Jersey Department of Health . (Date not specified). Phenol - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • University of Maryland, Environmental Safety, Sustainability and Risk . (Date not specified). EPA Hazardous Waste Codes. Retrieved from [Link]

  • Electronic Code of Federal Regulations (eCFR) . (Date not specified). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds. Retrieved from [Link]

Sources

A Researcher's Guide to the Safe Handling of 2-Bromo-3,6-difluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. With this innovation comes the profound responsibility of ensuring the safety of all laboratory personnel. This guide provides essential, immediate safety and logistical information for handling 2-Bromo-3,6-difluorophenol, a substituted halogenated phenol. While specific toxicological data for this compound is limited, a robust safety protocol can be established by examining the known hazards of structurally similar chemicals, such as various brominated and fluorinated phenols, and the well-documented dangers of phenol itself.[1][2][3][4][5] This document is designed to empower you with field-proven insights and a self-validating system of protocols to maintain a secure research environment.

Understanding the Hazard: A Proactive Approach to Safety

Phenol and its halogenated derivatives are protoplasmic poisons that can cause severe health effects through various exposure routes.[6] The dual hydrophilic and lipophilic nature of these compounds allows for rapid absorption through the skin, often with an initial anesthetic effect that can mask the severity of the exposure.[7][8] Systemic toxicity can manifest as damage to the central nervous system, liver, and kidneys.[9]

Based on safety data for analogous compounds, this compound should be regarded as:

  • Acutely Toxic and Corrosive : Capable of causing severe skin burns and eye damage.[3][7]

  • A Respiratory Irritant : Inhalation of dust or vapors may lead to respiratory irritation.[1][4]

  • Harmful if Swallowed : Ingestion can lead to severe internal damage.[9]

  • Systemically Toxic : Readily absorbed through the skin, which can lead to widespread organ damage.[6][8]

The presence of bromine and fluorine atoms can also influence the compound's reactivity and toxicological profile.[10][11][12] Therefore, a cautious and well-informed approach is paramount.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical when handling this compound. The following table summarizes the minimum required PPE, with explanations rooted in the chemical's properties.

Protection Type Specific PPE Rationale and Causality
Hand Protection Double-gloving with a thicker, chemical-resistant outer glove (e.g., neoprene or butyl rubber) over a standard nitrile inner glove.Phenol and its derivatives can penetrate standard nitrile gloves with prolonged contact.[9][13] The outer glove provides robust chemical resistance, while the inner glove offers protection in case the outer glove is breached.
Eye and Face Protection ANSI Z87.1-compliant safety goggles and a full-face shield.Due to the severe and potentially irreversible eye damage that can be caused by splashes of corrosive chemicals, safety glasses are insufficient.[7][9] A face shield protects the entire face from splashes.[14]
Body Protection A fully buttoned, long-sleeved laboratory coat. A chemical-resistant apron (butyl rubber or neoprene) should be worn over the lab coat when handling larger quantities or when there is a significant splash risk.[9]This provides a barrier against accidental skin contact. Long pants and closed-toe shoes are mandatory at all times in the laboratory.[9]
Respiratory Protection A NIOSH-approved respirator with an appropriate organic vapor cartridge may be necessary if the material is handled outside of a fume hood, if it is heated, or if aerosolization is possible.Substituted phenols can be volatile, and inhalation can cause respiratory tract irritation.[1][4] All handling of solid this compound and its solutions should ideally be performed within a certified chemical fume hood to minimize inhalation exposure.[9][13]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict, methodical workflow is essential for minimizing risk. The following protocol outlines the key steps for safely handling this compound in a laboratory setting.

Preparation and Engineering Controls
  • Designated Area : All work with this compound must be conducted in a designated area within a certified chemical fume hood.[7][13] This area should be clearly labeled with warnings indicating the presence of a highly toxic and corrosive substance.

  • Emergency Equipment : Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[8][13]

  • Spill Kit : A spill kit containing appropriate absorbent materials (e.g., sand, vermiculite) and polyethylene glycol (PEG 300 or 400) for skin decontamination should be readily available.[8]

  • Material Handling : Whenever possible, handle this compound in solution to avoid the generation of airborne dust. If handling the solid form, use caution to prevent dispersal.

Handling Procedure
  • Don PPE : Before entering the designated area, don all required PPE as outlined in the table above.

  • Chemical Fume Hood : Perform all manipulations of this compound inside a chemical fume hood with the sash at the lowest practical height.

  • Weighing : If weighing the solid, do so within the fume hood. Use a disposable weighing boat to minimize contamination of the balance.

  • Solution Preparation : When preparing solutions, slowly add the this compound to the solvent to prevent splashing.

  • Centrifugation : If centrifugation is required, use sealed safety cups to contain any potential aerosols.[9]

  • Post-Handling Decontamination : After completing your work, decontaminate all surfaces and equipment with an appropriate solvent, followed by soap and water.

  • Doffing PPE : Remove PPE in the correct order to avoid cross-contamination. Remove the outer gloves first, followed by the apron, face shield, and goggles. The inner gloves should be removed last. Wash hands thoroughly with soap and water immediately after removing all PPE.[13]

G cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_cleanup Cleanup and Disposal prep1 Don Appropriate PPE prep2 Verify Fume Hood Operation prep1->prep2 prep3 Confirm Emergency Equipment Accessibility prep2->prep3 handle1 Weigh Solid / Dispense Liquid prep3->handle1 handle2 Perform Chemical Reaction / Preparation handle1->handle2 handle3 Securely Close All Containers handle2->handle3 clean1 Decontaminate Work Surface handle3->clean1 clean2 Segregate and Label Waste clean1->clean2 clean3 Dispose of Waste in Accordance with Guidelines clean2->clean3 clean4 Doff PPE Correctly clean3->clean4 clean5 Wash Hands Thoroughly clean4->clean5

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.